BAY 41-2272
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c21-16-6-2-1-4-13(16)11-27-20-14(5-3-9-23-20)17(26-27)19-24-10-15(12-7-8-12)18(22)25-19/h1-6,9-10,12H,7-8,11H2,(H2,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOAHNRJAXSBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180320 | |
| Record name | BAY-41-2272 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256376-24-6 | |
| Record name | 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256376-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-41-2272 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256376246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-41-2272 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY 41-2272 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAY-41-2272 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34A162J6WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of BAY 41-2272
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 41-2272 is a pioneering small molecule that has been instrumental in the study of the nitric oxide (NO) signaling pathway. It is a potent and selective stimulator of soluble guanylate cyclase (sGC), the primary receptor for NO.[1][2][3] Unlike traditional nitrovasodilators, this compound activates sGC through a novel, NO-independent mechanism, while also working synergistically with NO.[2][4][5][6] This unique mode of action has made it a valuable pharmacological tool and a prototype for a new class of therapeutic agents for cardiovascular diseases such as pulmonary hypertension and heart failure.[2][4] This guide provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
Core Mechanism of Action: Direct sGC Stimulation
The central mechanism of this compound involves the direct stimulation of the soluble guanylate cyclase enzyme. This action is distinct from endogenous activation by nitric oxide.
1. Nitric Oxide (NO)-Independent Activation: this compound directly binds to a regulatory site on the sGC enzyme, independent of the presence of NO.[1][4] This binding induces a conformational change in the enzyme, leading to its activation and subsequent synthesis of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[2] This mechanism is particularly relevant in disease states where endothelial dysfunction leads to impaired NO production.[2][4]
2. Synergism with Nitric Oxide: A key feature of this compound is its synergistic action with NO.[4][5][7] When NO is present, even at low physiological concentrations, it binds to the heme moiety of sGC.[8] this compound enhances the sensitivity of sGC to NO, leading to a potent, supra-additive increase in enzyme activity.[9] This synergistic effect can result in a 400-fold increase in sGC activity.[7][10]
3. Binding Site: Biochemical studies, including photoaffinity labeling, have identified that this compound binds to the α1-subunit of the sGC heterodimer.[4][11] Specifically, the binding site is located in a region encompassing cysteines 238 and 243.[11] More recent structural studies suggest the binding pocket for sGC stimulators is located between the H-NOX domain and the coiled-coil domains of the enzyme.[10][12]
Downstream Signaling and Physiological Effects
The activation of sGC and the subsequent rise in intracellular cGMP levels trigger a cascade of downstream events, leading to various physiological responses.
1. Vasodilation: Increased cGMP levels in vascular smooth muscle cells activate cGMP-dependent protein kinase (PKG). PKG phosphorylates several target proteins, leading to a decrease in intracellular calcium (Ca²⁺) concentrations and dephosphorylation of myosin light chains. This results in smooth muscle relaxation and vasodilation.[2] This is the primary mechanism for the antihypertensive effects of this compound.[4]
2. Inhibition of Platelet Aggregation: In platelets, elevated cGMP levels also activate PKG, which inhibits platelet activation and aggregation, contributing to the antithrombotic effects of the compound.[2][4]
3. Anti-proliferative and Anti-remodeling Effects: this compound has been shown to inhibit vascular smooth muscle cell growth. This effect is mediated through both cGMP-dependent (PKG) and cAMP-dependent (PKA) pathways. In human lung fibroblasts, this compound reduces the transcription of fibrosis-related genes like collagen type I and fibronectin, suggesting a role in preventing tissue remodeling.[13]
4. Other Reported Effects:
-
Phagocyte Activation: this compound can activate human mononuclear phagocytes, increasing superoxide (B77818) production and phagocytosis, suggesting a potential role in host defense.[6][14]
-
Non-canonical Signaling: In some cell types, such as hepatic stellate cells, this compound has been found to exert effects, like inhibiting CTGF expression, through a non-canonical, sGC/cGMP-independent pathway involving the inhibition of Akt phosphorylation.[15]
Quantitative Pharmacological Data
The potency of this compound has been quantified in various in vitro and cellular systems.
| Parameter | Effect | Value | System/Tissue | Reference |
| EC₅₀ | sGC Activation (NO-independent) | 3 µmol/L | Purified sGC | [9][16][17] |
| EC₅₀ | sGC Activation (+ 100 nmol/L NO) | 0.3 µmol/L | Purified sGC | [9][16][17] |
| EC₅₀ | sGC Activation | 0.09 µmol/L | sGC-overexpressing CHO cells | [9][16] |
| EC₅₀ | Relaxation | 489.1 nmol/L | Human Corpus Cavernosum | [1] |
| EC₅₀ | Relaxation | 406.3 nmol/L | Rabbit Corpus Cavernosum | [1] |
| IC₅₀ | Platelet Aggregation Inhibition | 36 nmol/L | Human Platelets | [3][18] |
| IC₅₀ | Vasoconstriction Inhibition | 0.30 µmol/L | Rabbit Aorta | [18] |
Key Experimental Protocols
1. Protocol: Measurement of cGMP Levels in Cultured Cells (A7r5)
This protocol is adapted from studies investigating the effect of this compound on cGMP synthesis in rat aortic smooth muscle cells (A7r5).[10][12]
-
Cell Culture: A7r5 cells are cultured in standard growth medium (e.g., DMEM with 10% FBS) until confluent.
-
Pre-incubation: The growth medium is replaced with a serum-free medium containing a non-selective phosphodiesterase (PDE) inhibitor, such as 1-methyl-3-isobutylxanthine (IBMX), for approximately 20-30 minutes to prevent cGMP degradation.
-
Stimulation: Cells are treated with this compound at various concentrations (e.g., 10 µM). For synergy experiments, a NO donor like sodium nitroprusside (SNP) (e.g., 100 µM) is co-administered.[7][10] Control groups include vehicle (e.g., DMSO) and SNP alone. The incubation period is typically short, around 15 minutes.[7][10]
-
Cell Lysis: The reaction is stopped by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).
-
cGMP Quantification: The cell lysates are collected and centrifuged. The cGMP concentration in the supernatant is determined using a commercially available cGMP Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalization: cGMP levels are normalized to the total protein content in each sample, which is measured using a standard protein assay (e.g., BCA assay).[10][12]
2. Protocol: In Vivo Vasodilation Study in Hypertensive Rats
This protocol is a generalized representation based on in vivo studies.[1][19]
-
Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for hypertension.[1]
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg).[1] A vehicle control group is also included.
-
Blood Pressure Monitoring: Mean arterial blood pressure (MAP) and heart rate are continuously monitored using a catheter implanted in the carotid or femoral artery, connected to a pressure transducer and recording system.
-
Data Acquisition: Baseline hemodynamic parameters are recorded before drug administration. Following administration, measurements are taken at regular intervals for several hours to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The change in MAP from baseline is calculated for each time point and compared between the this compound treated group and the vehicle control group using appropriate statistical analysis.
Conclusion
This compound is a direct stimulator of soluble guanylate cyclase, acting through a unique nitric oxide-independent mechanism at a regulatory site on the enzyme's α1-subunit.[4][11] Its ability to also act synergistically with NO makes it a highly potent activator of the cGMP signaling pathway.[5][7] This core mechanism translates into significant physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-remodeling properties, which underpin its therapeutic potential in a range of cardiovascular and fibrotic diseases.[4][13] The detailed understanding of its action continues to guide the development of next-generation sGC stimulators for clinical use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nitric oxide-independent stimulation of soluble guanylate cyclase with this compound in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A cell-permeable pyrazolopyridinylpyrimidine compound that acts as a selective and potent stimulator of soluble guanylate cyclase (effective dose ~ 0.1 nM to 100 µM using recombinant soluble guanylate cyclase). | 256376-24-6 [sigmaaldrich.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. ahajournals.org [ahajournals.org]
- 10. Frontiers | Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 11. catalog.data.gov [catalog.data.gov]
- 12. Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
- 16. ahajournals.org [ahajournals.org]
- 17. apexbt.com [apexbt.com]
- 18. This compound, Soluble guanylyl cyclase (sGC) activator (CAS 256376-24-6) | Abcam [abcam.com]
- 19. scielo.br [scielo.br]
BAY 41-2272 as a soluble guanylate cyclase (sGC) stimulator
An In-Depth Overview of the Soluble Guanylate Cyclase (sGC) Stimulator for Scientific and Drug Development Professionals
Abstract
BAY 41-2272 is a potent, orally active, and direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By acting on an NO-independent regulatory site on the sGC α1 subunit, this compound mimics the vasodilatory, anti-proliferative, and anti-platelet effects of endogenous NO.[1][2] This compound has been instrumental in preclinical research for understanding the therapeutic potential of sGC stimulation in a variety of cardiovascular and fibrotic diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, detailed experimental protocols for its evaluation, and a summary of key quantitative data.
Introduction to Soluble Guanylate Cyclase (sGC) and this compound
Soluble guanylate cyclase is a heterodimeric heme-containing enzyme that, upon activation by nitric oxide (NO), catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4][5] cGMP acts as a second messenger, mediating a wide range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[6][7] Impaired NO-sGC-cGMP signaling is implicated in the pathophysiology of numerous diseases, including hypertension, pulmonary hypertension, and fibrosis.[4][8]
This compound is a pyrazolopyridine derivative that directly stimulates sGC, leading to increased cGMP production.[8] A key characteristic of this compound is its synergistic action with NO.[9][10][11] In the presence of NO, the stimulatory effect of this compound on sGC activity is significantly enhanced.[11] This property makes it a particularly interesting compound for therapeutic applications where endogenous NO production may be compromised.
Mechanism of Action
This compound stimulates sGC through a mechanism that is independent of, but synergistic with, nitric oxide. It binds to a regulatory site on the sGC enzyme, distinct from the NO-binding heme moiety.[1][2] This binding sensitizes sGC to even low levels of NO and also directly activates the enzyme to a lesser extent in the absence of NO.[8] The downstream effects of this compound are mediated by the accumulation of intracellular cGMP and subsequent activation of cGMP-dependent protein kinase (PKG).
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as an sGC stimulator.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, compiled from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species/System | Value | Reference(s) |
| sGC Stimulation (fold-increase) | Purified sGC | ~20-fold | [8] |
| sGC Stimulation with NO (fold-increase) | Purified sGC | Up to 400-fold | [11] |
| EC50 (sGC activation) | CHO cells | 0.09 µM | [12] |
| EC50 (cGMP reporter cell line) | - | 0.17 µM | [12] |
| IC50 (Platelet Aggregation) | - | 36 nM | [1][2] |
| IC50 (Phenylephrine-induced contractions) | Rabbit Aorta | 0.30 µM | [1][2] |
| pEC50 (Carbachol-precontracted tracheal rings) | Rat | 6.68 ± 0.14 | [10] |
Table 2: In Vivo Effects of this compound
| Animal Model | Administration Route | Dose | Effect | Reference(s) |
| Hypertensive Dog | Oral (p.o.) | 3.0 mg/kg | -14.05 ± 1.81 mmHg decrease in mean blood pressure | [11] |
| Conscious Rabbit (with SNP) | Intravenous (IV) | 0.1 mg/kg (minimal effective dose) | Penile erection | [9] |
| Conscious Rabbit (with SNP) | Oral (p.o.) | 1.0 mg/kg (minimal effective dose) | Penile erection | [9] |
| Ovine Fetus | Infusion | - | ~3.5-fold increase in pulmonary blood flow; 75% reduction in pulmonary vascular resistance | [13] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize sGC stimulators like this compound are provided below.
Isolated Aortic Ring Vasodilation Assay
This ex vivo method assesses the vasodilatory properties of a compound on isolated arterial segments.
-
Tissue Preparation:
-
Euthanize a rat or rabbit according to approved animal welfare protocols.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit Solution (KHS) (in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5).[9]
-
Clean the aorta of adhering connective and adipose tissue and cut it into 3-5 mm rings.[9]
-
For endothelium-denuded rings, gently rub the intimal surface with a small wire or wooden stick.[9]
-
-
Isometric Tension Recording:
-
Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS, maintained at 37°C, and continuously gassed with carbogen (B8564812) (95% O2 / 5% CO2).[9]
-
Connect the upper hook to an isometric force transducer.[9]
-
Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.[9]
-
Assess tissue viability by inducing a contraction with KCl (e.g., 80 mM).[9]
-
-
Experimental Procedure:
-
Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM) until a stable plateau is reached.[9]
-
Cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxation as a percentage of the pre-contraction.
-
Experimental Workflow for Isolated Aortic Ring Assay
Caption: Workflow for assessing vasodilation using an isolated aortic ring assay.
cGMP Measurement in Cultured Cells
This protocol describes the quantification of intracellular cGMP levels in response to sGC stimulation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., vascular smooth muscle cells) in a multi-well plate and grow to confluence.
-
Replace the culture medium with a pre-stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cGMP degradation.[14]
-
Incubate for a short period (e.g., 10-15 minutes).[14]
-
Add this compound at various concentrations and incubate for the desired time.
-
-
Cell Lysis and cGMP Extraction:
-
cGMP Quantification:
-
Use a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Follow the manufacturer's instructions, which typically involve a competitive binding assay where sample cGMP competes with a labeled cGMP for a limited number of antibody binding sites.
-
Measure the signal (e.g., absorbance or radioactivity) and calculate the cGMP concentration based on a standard curve.
-
Platelet Aggregation Assay
This assay measures the effect of this compound on platelet aggregation in whole blood or platelet-rich plasma (PRP).
-
Sample Preparation:
-
Draw venous blood into tubes containing an anticoagulant (e.g., acid citrate).
-
For whole blood assays, the sample can be used directly after dilution.
-
For PRP, centrifuge the blood at a low speed to separate the PRP.
-
-
Impedance Aggregometry (Whole Blood):
-
Use a multiple electrode aggregometer.[10]
-
Add a diluted whole blood sample to the test cuvette.
-
Add this compound or vehicle control and incubate.
-
Induce platelet aggregation with an agonist such as ADP, collagen, or thrombin.[16]
-
The instrument measures the change in electrical impedance between two electrodes as platelets aggregate on their surface.[10]
-
In Vivo Blood Pressure Measurement in Rodents
This protocol outlines the continuous monitoring of blood pressure in conscious, freely moving rodents using radiotelemetry.
-
Telemetry Device Implantation:
-
Data Acquisition:
-
House the animal in its home cage placed on a receiver that detects the signals from the implanted transmitter.
-
Record blood pressure, heart rate, and activity continuously.
-
Administer this compound (e.g., via oral gavage) and monitor the hemodynamic effects over time.
-
Additional Pharmacological Effects and Therapeutic Potential
Beyond its primary vasodilatory effects, this compound has demonstrated a range of other potentially therapeutic actions in preclinical models:
-
Anti-proliferative Effects: this compound inhibits the proliferation of vascular smooth muscle cells, suggesting a role in preventing vascular remodeling in conditions like pulmonary hypertension and atherosclerosis.[1][8]
-
Anti-fibrotic Effects: Studies have shown that this compound can prevent and even reverse fibrosis in models of skin, heart, and liver fibrosis.[8][18] This effect may be mediated by the inhibition of non-canonical TGF-β signaling.[18]
-
Cardioprotection: this compound has been shown to protect against ischemia/reperfusion injury in the heart and lungs.[8]
-
Renal Protection: The compound has demonstrated cardiorenal protective effects in models of hypertension.[19]
-
Erectile Dysfunction: this compound induces penile erection, particularly in the presence of an NO donor, highlighting its potential for treating erectile dysfunction.[9]
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the NO-sGC-cGMP signaling pathway. Its ability to directly stimulate sGC, especially in synergy with NO, has paved the way for the development of novel therapeutics for a range of cardiovascular and fibrotic diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other sGC modulators.
Logical Relationship of this compound's Therapeutic Potential
Caption: Relationship between the mechanism and therapeutic potential of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itqb.unl.pt [itqb.unl.pt]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]
- 12. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NO-independent Activation of Soluble Guanylate Cyclase by BAY 41-2272
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nitric oxide (NO)-independent activation of soluble guanylate cyclase (sGC) by the pyrazolopyridine derivative, BAY 41-2272. This document details the compound's mechanism of action, associated signaling pathways, quantitative performance data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action
This compound is a potent, direct stimulator of soluble guanylate cyclase, a key enzyme in the NO-cGMP signaling pathway. Unlike endogenous activation by nitric oxide, which requires binding to the heme group of sGC, this compound acts at a distinct, allosteric site on the enzyme. This activation is independent of the presence of NO.[1][2][3]
The binding site for this compound has been identified on the α1 subunit of sGC.[1] This interaction stabilizes an active conformation of the enzyme, leading to an increased conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
A crucial characteristic of this compound is its synergistic action with nitric oxide. In the presence of NO, the stimulatory effect of this compound on sGC activity is significantly enhanced.[1][4] This suggests that this compound sensitizes sGC to its natural activator, leading to a more robust physiological response.
Signaling Pathways
The Canonical sGC-cGMP Signaling Pathway
The primary signaling cascade initiated by this compound involves the elevation of intracellular cGMP levels. This second messenger, in turn, activates several downstream effectors, most notably cGMP-dependent protein kinase (PKG). In vascular smooth muscle cells, PKG activation leads to a series of phosphorylation events that ultimately result in vasodilation. These events include:
-
Inhibition of L-type Ca2+ channels, reducing calcium influx.
-
Activation of myosin light chain phosphatase, leading to dephosphorylation of myosin light chains and smooth muscle relaxation.
-
Sequestration of intracellular calcium into the sarcoplasmic reticulum.
The following diagram illustrates the canonical signaling pathway activated by this compound.
sGC/cGMP-Independent Signaling Pathway
Recent studies have revealed that this compound can also exert biological effects through pathways independent of sGC and cGMP. In the context of transforming growth factor-beta 1 (TGF-β1) signaling in hepatic stellate cells, this compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of TGF-β1. This inhibitory effect on Akt phosphorylation occurs without altering the canonical Smad2/3 signaling pathway and is independent of cGMP elevation. This suggests a novel mechanism by which this compound can modulate cellular processes like fibrosis.
The diagram below outlines this sGC/cGMP-independent pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and provide a comparison with other notable sGC stimulators.
Table 1: In Vitro Potency of sGC Stimulators
| Compound | EC50 for sGC Activation (in CHO cells) | EC50 for sGC Activation (purified sGC, no NO) | Reference(s) |
| This compound | 0.09 µM | 3 µM | [5] |
| YC-1 | Not Reported | 18.6 µM | [5] |
| Riociguat | Not Reported | Not Reported |
Table 2: Functional Effects of this compound
| Effect | IC50/EC50 | Species/System | Reference(s) |
| Inhibition of Platelet Aggregation | 36 nM | Human | |
| Relaxation of Rabbit Aorta | 0.30 µM | Rabbit | |
| Relaxation of Rabbit Corpus Cavernosum | 406.3 nM | Rabbit | |
| Relaxation of Human Corpus Cavernosum | 489.1 nM | Human |
Table 3: Fold Activation of Purified sGC
| Compound | Basal sGC Activation (fold-increase) | sGC Activation with NO (fold-increase) | Reference(s) |
| This compound | ~20-fold | Up to 200-fold | [1] |
| YC-1 | ~10-fold | Synergistic | [5] |
| Riociguat | Up to 73-fold | Up to 122-fold | [1] |
Experimental Protocols
Measurement of Intracellular cGMP Levels (ELISA)
Objective: To quantify the concentration of cGMP in cell lysates following treatment with this compound.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Cell Lysis Buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit
Procedure:
-
Seed cells in multi-well plates and culture until they reach the desired confluency.
-
Remove the culture medium and wash the cells with PBS.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, if necessary.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Terminate the reaction by aspirating the treatment solution and adding ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes to ensure complete cell lysis.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant for cGMP content using a commercial cGMP ELISA kit, following the manufacturer's instructions.
-
Normalize the resulting cGMP concentrations to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).
Soluble Guanylate Cyclase (sGC) Activity Assay (Radiometric)
Objective: To directly measure the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [α-³²P]cGMP.
Materials:
-
Purified sGC or cell/tissue homogenate containing sGC
-
[α-³²P]GTP
-
Unlabeled GTP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, phosphocreatine, creatine (B1669601) phosphokinase, and a phosphodiesterase inhibitor like IBMX)
-
This compound and other test compounds
-
Stopping Solution (e.g., containing EDTA and [³H]cGMP for recovery determination)
-
Neutral alumina (B75360) columns
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, unlabeled GTP, and [α-³²P]GTP.
-
Add the source of sGC (purified enzyme or homogenate) to the reaction mixture.
-
Add this compound or other test compounds at desired concentrations. A vehicle control should be included.
-
Initiate the reaction by incubating at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Separate the [α-³²P]cGMP product from the unreacted [α-³²P]GTP using sequential chromatography over Dowex and alumina columns.
-
Quantify the amount of [α-³²P]cGMP by liquid scintillation counting.
-
Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein) after correcting for recovery using the [³H]cGMP internal standard.
Mandatory Visualizations
Experimental Workflow for Characterizing an sGC Stimulator
The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel sGC stimulator like this compound.
This guide provides a foundational understanding of the NO-independent activation of sGC by this compound, offering valuable data and protocols for researchers in the field. The unique mechanism of action and potent physiological effects of this compound continue to make it a critical tool for studying cGMP signaling and a lead compound in the development of novel therapeutics for cardiovascular and fibrotic diseases.
References
BAY 41-2272: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 41-2272 is a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the NO/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This document provides a comprehensive overview of the chemical and structural properties of this compound, its mechanism of action, and key experimental data. It is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.
Chemical Properties and Structure
This compound, a pyrazolopyridine derivative, is a synthetic organic compound with a well-defined chemical structure and distinct physicochemical properties.[1]
| Identifier | Value |
| IUPAC Name | 5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine[2] |
| Synonyms | BAY-41-2272, BAY412272[2] |
| CAS Number | 256376-24-6[3][4] |
| Molecular Formula | C₂₀H₁₇FN₆[2] |
| Molecular Weight | 360.40 g/mol [1][2] |
| SMILES | C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F[3] |
| Appearance | Solid powder[2] |
| Solubility | Soluble in DMSO, not in water[2] |
| Storage | Store at -20°C for long-term[2] |
Mechanism of Action
This compound functions as a direct stimulator of soluble guanylate cyclase (sGC), acting on a regulatory site independent of nitric oxide (NO).[3][5] This activation of sGC leads to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The accumulation of intracellular cGMP results in the activation of cGMP-dependent protein kinases (PKG), which in turn leads to various physiological effects, most notably vasodilation and inhibition of platelet aggregation.[5]
A key characteristic of this compound is its synergistic action with NO.[7] In the presence of NO, the stimulatory effect of this compound on sGC is significantly enhanced.[8] This property is particularly relevant in pathological conditions where endogenous NO bioavailability is compromised.
Recent studies have also suggested the existence of a cGMP-independent signaling pathway for this compound. Evidence indicates that this compound can inhibit the phosphorylation of Akt, a key component of cellular signaling pathways, independently of its effects on sGC and cGMP.[9]
Signaling Pathways
Quantitative Biological Data
The biological activity of this compound has been quantified in various in vitro and in vivo assays.
| Parameter | Value | Assay/Model | Reference |
| IC₅₀ | 36 nM | Platelet Aggregation Inhibition | [2][4] |
| 304 nM | Relaxation of phenylephrine-preconstricted rabbit aorta | [2] | |
| 0.30 µM | Antivasoconstrictive effects | [4] | |
| EC₅₀ | 489.1 nM | Relaxation of human corpus cavernosum | [3] |
| 406.3 nM | Relaxation of rabbit corpus cavernosum | [3] | |
| 0.09 µM | sGC activation in a stably sGC-overexpressing CHO cell line | [10] | |
| 0.17 µM | sGC activation in a cGMP reporter cell line | [10] | |
| 3 µM | sGC stimulation (in the absence of NO) | [10] | |
| 0.3 µM | sGC stimulation (in the presence of NO) | [10] | |
| pEC₅₀ | 6.68 ± 0.14 | Relaxation of carbachol-precontracted rat tracheal rings | [11] |
Experimental Protocols
Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol outlines the general procedure for measuring the activity of sGC in the presence of this compound.
Methodology:
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing an assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4), a cofactor solution (e.g., 3 mM MgCl₂), and a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation. Various concentrations of this compound are added to the test samples.
-
Enzyme Addition: Purified sGC enzyme or a cell/tissue lysate containing sGC is added to the reaction mixture.
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of GTP.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 10-20 minutes) at 37°C.
-
Termination: The reaction is stopped, typically by adding an acid (e.g., 0.1 M HCl) or by heat inactivation.
-
cGMP Measurement: The amount of cGMP produced is quantified using a commercially available enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit.[12][13]
Platelet Aggregation Assay
This protocol describes the assessment of the anti-platelet aggregation effect of this compound.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.
-
Incubation: Aliquots of the platelet suspension are placed in an aggregometer cuvette and incubated with various concentrations of this compound or vehicle control at 37°C with constant stirring.
-
Induction of Aggregation: A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, is added to induce aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmittance through the platelet suspension over time using a dual-channel aggregometer. Increased transmittance corresponds to increased aggregation. The IC₅₀ value is determined as the concentration of this compound that inhibits agonist-induced platelet aggregation by 50%.[3]
Vasorelaxation Assay
This protocol is used to evaluate the vasodilatory properties of this compound on isolated blood vessels.
Methodology:
-
Tissue Preparation: Arterial rings (e.g., from rabbit aorta or rat basilar artery) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Pre-contraction: The arterial rings are pre-constricted with a vasoconstrictor agent, such as phenylephrine (B352888) or carbachol, to induce a stable contractile tone.
-
Cumulative Concentration-Response Curve: this compound is added to the organ baths in a cumulative manner, with increasing concentrations. The relaxation response at each concentration is recorded isometrically.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tone. The EC₅₀ or pEC₅₀ value is calculated from the concentration-response curve.[11][13]
Synthesis
The synthesis of this compound originates from the lead structure YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole). The specific, detailed synthetic route is proprietary information of the developing pharmaceutical companies and is not publicly available in peer-reviewed literature. The synthesis was carried out at the Institut de Recherches Servier in Suresnes, France.[3]
Conclusion
This compound is a well-characterized sGC stimulator with a dual mechanism of action involving both NO-dependent synergistic and NO-independent direct activation of sGC, as well as a potential cGMP-independent pathway. Its potent vasodilatory and anti-platelet aggregation effects have been demonstrated in numerous preclinical studies. The data and protocols presented in this guide provide a solid foundation for further research and development of sGC modulators as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Attenuates CTGF Expression via sGC/cGMP-Independent Pathway in TGFβ1-Activated Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-aggregating effect of this compound, a stimulator of soluble guanylyl cyclase, requires the presence of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. scienceopen.com [scienceopen.com]
- 10. This compound, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. karger.com [karger.com]
The Discovery and Development of BAY 41-2272: A Technical Whitepaper
Abstract
BAY 41-2272, a pyrazolopyridine derivative, represents a pioneering advancement in cardiovascular pharmacology as a potent, direct stimulator of soluble guanylyl cyclase (sGC). Its discovery validated a novel therapeutic principle: enhancing the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway independently of endogenous NO availability. This mechanism offered a promising alternative to traditional therapies like organic nitrates and phosphodiesterase type 5 (PDE5) inhibitors, particularly in disease states characterized by impaired NO production or bioavailability. This document provides a comprehensive technical overview of the discovery, mechanism of action, pharmacological profile, and key experimental methodologies related to this compound, serving as a guide for researchers and drug development professionals.
Introduction: The Rationale for NO-Independent sGC Stimulation
The NO-sGC-cGMP signaling cascade is a fundamental pathway regulating numerous physiological processes, most notably vasodilation, inhibition of platelet aggregation, and modulation of smooth muscle proliferation.[1][2][3] Endothelial dysfunction, a hallmark of many cardiovascular diseases such as pulmonary hypertension and heart failure, leads to reduced bioavailability of endogenous NO. This impairment renders therapies that depend on NO, such as PDE5 inhibitors, less effective.[2][4]
This therapeutic gap spurred the search for compounds that could directly activate sGC, bypassing the need for NO. The initial lead compound, YC-1, demonstrated the feasibility of this approach but was limited by lower potency and off-target effects.[2][4] A subsequent chemical and pharmacological optimization program led to the discovery of the pyrazolopyridine derivative this compound, a compound with significantly greater potency and specificity for sGC.[2][4]
Mechanism of Action
This compound is classified as a heme-dependent sGC stimulator.[2] Its mechanism is distinct from endogenous NO and from sGC activators (like BAY 58-2667), which target the oxidized or heme-free enzyme.[5][6]
-
Direct, NO-Independent Stimulation : this compound binds to a regulatory site on the sGC enzyme, distinct from the NO-binding heme moiety, inducing a conformational change that stimulates cGMP synthesis.[7] This action is independent of the presence of NO.
-
Synergy with Nitric Oxide : In the presence of NO, this compound acts synergistically, sensitizing the enzyme to even low concentrations of NO and dramatically amplifying cGMP production.[8][9] This dual action can increase sGC activity by up to 400-fold.[8][9]
-
Heme-Dependency : The stimulatory effect of this compound is critically dependent on the sGC enzyme containing its reduced (Fe²⁺) prosthetic heme group. Oxidation of the heme group or its removal significantly diminishes the compound's activity.[2]
The downstream effects are mediated by the accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG), leading to vasorelaxation, anti-proliferative effects on vascular smooth muscle cells, and inhibition of platelet aggregation.[2][7]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized across a range of in vitro and in vivo models.
Table 1: In Vitro Potency and Efficacy
| Parameter | Condition | Value | Reference(s) |
| sGC Activation | Basal (NO-independent) | ~20- to 30-fold increase | [3][4][10] |
| Synergistic (with NO) | Up to 400-fold increase | [3][8][9] | |
| EC₅₀ (sGC Activation) | In presence of NO donor (100 nM DEA-NO) | 0.3 µM | [1][11] |
| In absence of NO donor | 3 µM | [1][11] | |
| EC₅₀ (Cell-based cGMP) | sGC-overexpressing CHO cells | 0.09 µM | [11] |
| cGMP reporter cell line | 0.17 µM | [11] |
Table 2: Cellular and Tissue-Based Activity
| Assay | Species / Tissue | Value (IC₅₀ / EC₅₀) | Reference(s) |
| Platelet Aggregation Inhibition | Human (collagen-induced) | 36 nM | [7][12] |
| Vasorelaxation | Rabbit Aorta (phenylephrine-induced) | 0.30 µM | [7][12] |
| Human Corpus Cavernosum | 489.1 nM | [13] | |
| Rabbit Corpus Cavernosum | 406.3 nM | [13] | |
| Tracheal Relaxation | Rat Trachea (carbachol-precontracted) | pEC₅₀ = 6.68 (~0.21 µM) | [14] |
Table 3: In Vivo Pharmacodynamic Effects in Animal Models of Pulmonary Hypertension (PH)
| Animal Model | Treatment | Key Finding(s) | Reference(s) |
| Chronic Hypoxia Neonatal Rats | 1 mg/kg/day (i.m.) for 2 weeks | Reduced Right Ventricular Hypertrophy (RVH) and attenuated artery wall thickness. | [15] |
| Chronic Hypoxia Mice | 10 mg/kg/day (gavage) from day 21-35 | Reversed established PH and RVH. | [5] |
| Monocrotaline (MCT) Rats | 10 mg/kg/day (gavage) from day 28-42 | Reversed established PH, RVH, and pulmonary vascular remodeling. Improved survival. | [5] |
| Congenital Diaphragmatic Hernia (CDH) Rabbit Model | Antenatal administration | Decreased pulmonary arterial remodeling and reduced functional signs of PH. | [16] |
Key Experimental Protocols
Protocol: Soluble Guanylyl Cyclase (sGC) Activity Assay
This protocol describes a general method for quantifying sGC activity in purified enzyme preparations or cell/tissue lysates in response to this compound.
-
Preparation of Lysate/Enzyme :
-
Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM TEA-HCl, pH 7.4, containing protease and phosphatase inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet membranes and insoluble components.
-
Collect the supernatant (cytosolic fraction) containing sGC and determine the total protein concentration (e.g., via Bradford or BCA assay).
-
-
Reaction Mixture Setup :
-
Prepare a reaction buffer containing 50 mM TEA-HCl (pH 7.4), 3 mM MgCl₂, 1 mM GTP, a cGMP phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation, and a GTP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine).
-
Aliquot the reaction buffer into separate tubes.
-
-
Incubation with Test Compounds :
-
Add this compound to the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
For synergy experiments, add an NO donor (e.g., 100 µM SNP) to relevant tubes.[9] Include vehicle (e.g., DMSO) controls.
-
Add a standardized amount of protein from the cytosolic fraction to each tube.
-
-
Reaction and Termination :
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid or by heating to 95°C).
-
-
Quantification of cGMP :
-
Centrifuge the terminated reactions to pellet precipitated protein.
-
Measure the cGMP concentration in the supernatant using a commercial cGMP Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.[17]
-
Normalize the amount of cGMP produced to the total protein content and the reaction time (e.g., pmol cGMP/mg protein/min).
-
Protocol: Chronic Hypoxia Model of Pulmonary Hypertension in Rodents
This protocol outlines a common in vivo model used to evaluate the efficacy of this compound in treating pulmonary hypertension.[5][15]
-
Animal Acclimatization :
-
Acclimate adult rats or mice to standard laboratory conditions for at least one week.
-
-
Induction of Hypoxia :
-
Place animals in a specialized hypobaric or normobaric hypoxic chamber.
-
Maintain a fraction of inspired oxygen (FiO₂) of 10-12% for a period of 2 to 5 weeks. Control animals are kept in room air (FiO₂ ~21%).
-
Ensure continuous monitoring of oxygen levels and free access to food and water.
-
-
Drug Administration :
-
Prepare a formulation of this compound for the desired route of administration (e.g., suspension in 3% methylcellulose (B11928114) for oral gavage).[5]
-
Administer this compound or vehicle to the animals daily, starting either at the beginning of hypoxic exposure (prevention model) or after PH is fully established (reversal model, e.g., after 2-3 weeks).[5]
-
-
Assessment of Pulmonary Hypertension :
-
At the end of the study period, perform terminal hemodynamic measurements under anesthesia.
-
Right Ventricular Systolic Pressure (RVSP) : Insert a pressure transducer-tipped catheter into the right ventricle via the jugular vein to directly measure RVSP, a primary indicator of PH severity.
-
Right Ventricular Hypertrophy (RVH) : Euthanize the animal, excise the heart, and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh the sections and calculate the Fulton Index (RV / (LV+S)) as a measure of RVH.
-
Vascular Remodeling : Perfuse and fix the lungs. Embed lung tissue in paraffin, section, and perform histological staining (e.g., Hematoxylin & Eosin, Verhoeff-Van Gieson) to assess the medial wall thickness of small pulmonary arteries.
-
Preclinical and Clinical Development
Preclinical studies consistently demonstrated the therapeutic potential of this compound. In various animal models of pulmonary hypertension, it not only improved hemodynamics but also reversed the underlying vascular and cardiac remodeling, a significant advantage over simple vasodilators.[4][5][18] Furthermore, its anti-proliferative and anti-aggregatory properties suggested broader applications in cardiovascular medicine.[2]
Despite its success as a proof-of-concept molecule, this compound itself did not advance to late-stage clinical use, primarily due to factors including low oral bioavailability.[19] However, the knowledge gained from its development was instrumental. The same research program produced Riociguat (BAY 63-2521), a structurally similar sGC stimulator with a more favorable pharmacokinetic profile, which has since been successfully approved for the treatment of pulmonary hypertension.[18][19]
Conclusion
The discovery and development of this compound marked a pivotal moment in the exploration of the NO-sGC-cGMP signaling pathway. It was the first potent and selective compound to validate the therapeutic strategy of direct, NO-independent sGC stimulation. The extensive preclinical data generated for this compound provided a robust foundation for understanding this novel mechanism of action and directly enabled the development of next-generation, clinically successful sGC stimulators. It remains a critical reference compound for researchers investigating cGMP signaling in health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Mechanisms of relaxant activity of this compound in rat tracheal smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a direct activator of soluble guanylate cyclase, reduces right ventricular hypertrophy and prevents pulmonary vascular remodeling during chronic hypoxia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. mdpi.com [mdpi.com]
- 18. The Soluble Guanylate Cyclase Stimulator Riociguat Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats | PLOS One [journals.plos.org]
- 19. oncotarget.com [oncotarget.com]
BAY 41-2272: A Technical Guide to its Effects on the cGMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 41-2272 is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary receptor for NO. By directly stimulating sGC, this compound leads to increased intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in numerous physiological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound on the cGMP signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction to this compound and the cGMP Signaling Pathway
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is fundamental to various physiological functions, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][2][3] sGC, a heterodimeric heme-containing enzyme, is the principal receptor for NO.[4][5] Upon NO binding to its heme moiety, sGC undergoes a conformational change, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[3][6]
This compound is a member of a class of compounds known as sGC stimulators. It acts directly on sGC at an allosteric site, independent of NO, to enhance its catalytic activity.[7][8] Notably, this compound exhibits a synergistic effect with NO, meaning it can significantly potentiate the cGMP production in the presence of even low levels of NO.[1][4] This dual mechanism of action makes this compound a valuable tool for studying the cGMP pathway and a promising therapeutic agent for conditions associated with impaired NO signaling, such as pulmonary hypertension and cardiovascular diseases.[1][3]
Mechanism of Action of this compound
This compound binds to a regulatory site on the α1 subunit of sGC.[1][5][7][8] This binding event stabilizes an active conformation of the enzyme, leading to increased cGMP synthesis. The binding site for this compound has been identified in the region surrounding cysteines 238 and 243 of the α1-subunit.[5] While it can activate sGC independently, its efficacy is significantly enhanced in the presence of NO.[4][9] It has been reported that this compound can increase sGC activity by up to 400-fold in synergy with NO.[4][9][10]
Some studies have suggested that this compound may also inhibit phosphodiesterase type 5 (PDE5), the enzyme responsible for cGMP degradation, which would further potentiate the cGMP signal.[11] However, other reports indicate that this compound does not significantly inhibit PDE5 at concentrations where it potently activates sGC.[12]
Below is a diagram illustrating the cGMP signaling pathway and the intervention point of this compound.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data for this compound from various in vitro and cellular assays.
| Parameter | Value | Conditions | Reference |
| EC50 for sGC Activation | |||
| 0.3 µmol/L | In the presence of 100 nmol/L DEA-NO | [13] | |
| 3 µmol/L | In the absence of NO | [13] | |
| 225 ± 8 nmol/L | For stimulation of Ca2+-activated K+ current (IK(Ca)) | [14] | |
| IC50 Values | |||
| Platelet Aggregation | 36 nM | [7][8][15] | |
| Phenylephrine-induced Contractions (Rabbit Aorta) | 0.30 µM | [7][8][15] | |
| Cellular cGMP Accumulation | |||
| Platelets | ~1000 pmol/109 platelets | 100 µmol/L this compound with 3 µmol/L GSNO | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of sGC modulators. The following are representative protocols for key experiments.
In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol describes the measurement of cGMP production by purified sGC or in cell/tissue lysates.
Objective: To quantify the enzymatic activity of sGC by measuring the conversion of GTP to cGMP in the presence of this compound.
Materials:
-
Purified sGC enzyme or cell/tissue lysate
-
Assay Buffer: 50 mM Triethanolamine (TEA), pH 7.5
-
Cofactor Solution: 1 mM IBMX (PDE inhibitor), 5 mM Creatine Phosphate, 0.25 mg/mL Creatine Kinase, 1 mg/mL BSA
-
Substrate Solution: 0.5 mM GTP, 3 mM MgCl₂
-
This compound stock solution (in DMSO)
-
NO donor (e.g., DEA-NO or SNP) (optional)
-
Termination Solution: 0.1 M HCl
-
cGMP standard solutions
-
Commercial cGMP Enzyme Immunoassay (EIA) kit
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, cofactor solution, and the desired concentration of this compound or vehicle control (DMSO).
-
Add the purified sGC enzyme or cell lysate to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.
-
To assess synergy with NO, add the NO donor at this stage.
-
Initiate the reaction by adding the substrate solution (GTP and MgCl₂).
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction by adding the termination solution (0.1 M HCl).
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant for cGMP content using a commercial cGMP EIA kit, following the manufacturer's instructions.
-
Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein).
Measurement of Intracellular cGMP Levels in Cultured Cells
This protocol outlines a method for quantifying intracellular cGMP accumulation in response to this compound treatment.
Objective: To measure the effect of this compound on cGMP levels within intact cells.
Materials:
-
Cultured cells (e.g., A7r5 rat aortic smooth muscle cells, human platelets)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
PDE inhibitor (e.g., 0.5 mM IBMX)
-
This compound stock solution (in DMSO)
-
NO donor (optional)
-
Cell Lysis Buffer: 0.1 M HCl
-
Commercial cGMP Enzyme Immunoassay (EIA) kit
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Wash the cells with PBS.
-
Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for 10-15 minutes to prevent cGMP degradation.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time at 37°C.
-
To investigate synergistic effects, co-incubate with an NO donor.
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer (0.1 M HCl) to lyse the cells and stop enzymatic activity.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Determine the cGMP concentration in the supernatant using a commercial cGMP EIA kit.
-
Measure the total protein content in each sample using a standard protein assay.
-
Normalize the cGMP concentration to the total protein content (e.g., in pmol cGMP/mg protein).
Downstream Effects and Therapeutic Implications
The increase in intracellular cGMP initiated by this compound activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets. This leads to a cascade of events resulting in:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.[1]
-
Anti-platelet Aggregation: Inhibition of platelet activation and aggregation.[1][7][8][15]
-
Anti-proliferative Effects: Reduction of vascular smooth muscle growth.[3][6][7][8]
These effects underscore the therapeutic potential of this compound and other sGC stimulators for cardiovascular disorders such as pulmonary hypertension, systemic arterial hypertension, and heart failure.[1]
Conclusion
This compound is a powerful pharmacological tool for the investigation of the cGMP signaling pathway and holds significant promise for therapeutic development. Its ability to directly activate sGC, both independently and synergistically with NO, provides a robust mechanism to enhance cGMP signaling in both physiological and pathophysiological states. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of cGMP modulation.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. scielo.br [scielo.br]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.data.gov [catalog.data.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 9. Frontiers | Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. apexbt.com [apexbt.com]
- 14. This compound, a potent activator of soluble guanylyl cyclase, stimulates calcium elevation and calcium-activated potassium current in pituitary GH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, Soluble guanylyl cyclase (sGC) activator (CAS 256376-24-6) | Abcam [abcam.com]
In Vitro Characterization of BAY 41-2272: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the in vitro pharmacological profile of BAY 41-2272, a potent, direct stimulator of soluble guanylate cyclase (sGC). It is intended for researchers, scientists, and drug development professionals. This guide details the compound's mechanism of action, summarizes its quantitative potency and selectivity through structured data tables, and provides detailed experimental protocols for its characterization. Visual diagrams of the relevant signaling pathway and a typical experimental workflow are included to facilitate understanding.
Mechanism of Action
This compound is a cell-permeable pyrazolopyridinylpyrimidine compound that functions as a direct activator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1] Its mechanism is distinct from that of phosphodiesterase (PDE) inhibitors.
Key Features:
-
NO-Independent Activation: this compound stimulates sGC directly, independent of the presence of nitric oxide.[2] This allows it to bypass the need for endogenous NO production, which can be impaired in certain pathological states.
-
Synergism with Nitric Oxide: The compound acts synergistically with NO.[3][4] It sensitizes sGC to low concentrations of NO, leading to a potentiation of the enzymatic response.[5] In the presence of NO, the potency of this compound is significantly increased.[4][5] This synergistic action can result in up to a 400-fold increase in sGC activity.[3][6]
-
Binding Site: this compound acts at an NO-independent regulatory site, with evidence pointing to the sGC α1 subunit.[7]
The activation of sGC by this compound leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate downstream effectors, such as protein kinase G (PKG), to mediate a variety of physiological responses, most notably smooth muscle relaxation and inhibition of platelet aggregation.
Signaling Pathway and Characterization Workflow
The following diagrams illustrate the molecular pathway targeted by this compound and a standard workflow for its in vitro evaluation.
Caption: Mechanism of this compound sGC Activation.
Caption: In Vitro Characterization Workflow for this compound.
Quantitative In Vitro Data
The potency and efficacy of this compound have been quantified across a range of biochemical, cell-based, and tissue-based assays.
Table 1: Potency of this compound in sGC Activation and Functional Assays
| Assay Type | System/Tissue | Parameter | Value | Notes |
| Biochemical Assays | Purified sGC | EC₅₀ | 3 µM | In the absence of NO.[5] |
| Purified sGC | EC₅₀ | 0.3 µM | In the presence of NO (100 nmol/L DEA-NO).[5] | |
| Cell-Based Assays | sGC-overexpressing CHO cells | EC₅₀ | 0.09 µM | |
| cGMP reporter cell line | EC₅₀ | 0.17 µM | ||
| Human Platelets | IC₅₀ | 36 nM | Inhibition of collagen-induced aggregation.[1] | |
| Functional Assays | Rabbit Aorta | IC₅₀ | 0.30 µM (304 nM) | Inhibition of phenylephrine-induced contractions.[1][7] |
| Human Corpus Cavernosum | EC₅₀ | 489.1 nM | Relaxation of pre-contracted tissue.[2] | |
| Rabbit Corpus Cavernosum | EC₅₀ | 406.3 nM | Relaxation of pre-contracted tissue.[2] | |
| Rat Tracheal Rings | pEC₅₀ | 6.68 ± 0.14 | Relaxation of carbachol-precontracted rings.[8] | |
| Human Ureter | pEC₅₀ | 5.82 ± 0.14 | Relaxation of potassium chloride-precontracted specimens.[9] |
Selectivity Profile
This compound is highly selective for sGC. Notably, it does not inhibit various phosphodiesterase (PDE) enzymes that are responsible for the degradation of cyclic nucleotides.
Table 2: Selectivity Profile of this compound against Phosphodiesterases (PDEs)
| PDE Target | Finding | Source(s) |
| PDE1, 2, 9 | No significant inhibition observed. | [5] |
| PDE5 | Generally reported to have no inhibitory activity at concentrations up to 10 µM.[5] | [5] |
| PDE5 | A separate study reported competitive inhibition (IC₅₀ ≈ 3 µM) only at low cGMP substrate concentrations (0.1 µmol/L).[5] | [5] |
Experimental Protocols
The following are representative protocols for key in vitro experiments used to characterize this compound.
sGC Activity Assay with Purified Enzyme
This assay directly measures the ability of this compound to stimulate the catalytic activity of purified sGC.
Materials:
-
Purified recombinant sGC enzyme
-
Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mg/mL BSA
-
Cofactors: 3 mM MgCl₂, 0.3 mM GTP, 10 mM dithiothreitol (B142953) (DTT)
-
This compound stock solution in DMSO
-
NO donor (e.g., DEA-NONOate) for synergy experiments
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit PDE activity
-
Termination Solution: e.g., perchloric acid
-
cGMP ELISA kit for quantification
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, cofactors, and IBMX.
-
Add varying concentrations of this compound (and a fixed concentration of an NO donor, if testing for synergy) to appropriate wells of a microplate.
-
Initiate the reaction by adding the purified sGC enzyme to the mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding the Termination Solution.
-
Neutralize the samples as required by the ELISA kit protocol.
-
Quantify the amount of cGMP produced using a competitive cGMP ELISA kit, following the manufacturer's instructions.
-
Calculate EC₅₀ values by plotting the cGMP concentration against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Functional Tissue Relaxation Assay (Aortic Rings)
This assay assesses the functional consequence of sGC stimulation, measuring the relaxation of pre-contracted vascular smooth muscle.
Materials:
-
Isolated thoracic aorta from rabbit or rat.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Phenylephrine (B352888) (PE) or Potassium Chloride (KCl) for pre-contraction.
-
This compound stock solution in DMSO.
-
Organ bath system with isometric force transducers.
Procedure:
-
Isolate the thoracic aorta and carefully cut it into rings (2-3 mm).
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.
-
Allow the rings to equilibrate under a resting tension (e.g., 2g) for 60-90 minutes, with solution changes every 15-20 minutes.
-
Induce a stable contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner.
-
Record the changes in isometric tension after each addition until maximal relaxation is achieved.
-
Express the relaxation as a percentage of the pre-contraction induced by PE.
-
Calculate EC₅₀ or IC₅₀ values from the concentration-response curve.
Cell-Based Intracellular cGMP Measurement
This assay measures the accumulation of cGMP in intact cells in response to this compound.
Materials:
-
Rat aortic smooth muscle cells (A7r5) or other suitable cell lines expressing sGC.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay Medium: Serum-free medium containing a PDE inhibitor (e.g., 1 mM IBMX).
-
This compound stock solution in DMSO.
-
Lysis buffer.
-
cGMP ELISA kit.
Procedure:
-
Seed cells in multi-well plates and grow to near confluence.
-
Wash the cells and replace the culture medium with Assay Medium. Incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.[6]
-
Terminate the stimulation by aspirating the medium and adding a lysis buffer.
-
Collect the cell lysates.
-
Determine the protein concentration of each lysate for normalization.
-
Quantify the cGMP concentration in the lysates using a competitive cGMP ELISA kit.
-
Normalize cGMP levels to protein concentration and plot against the log concentration of this compound to determine the EC₅₀.
References
- 1. This compound [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 4. apexbt.com [apexbt.com]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Mechanisms of relaxant activity of this compound in rat tracheal smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a soluble guanylate cyclase stimulator, relaxes isolated human ureter in a standardized in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Binding Site of BAY 41-2272 on Soluble Guanylate Cyclase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site of BAY 41-2272 on soluble guanylate cyclase (sGC). It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate this crucial drug-target interaction.
Introduction to this compound and Soluble Guanylate Cyclase
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[1][2] It is a heterodimeric protein composed of an α and a β subunit. The β1 subunit contains a heme prosthetic group within its N-terminal Heme-Nitric Oxide and Oxygen (H-NOX) binding domain, which serves as the primary receptor for NO.[1][3] Upon NO binding, sGC undergoes a conformational change that activates its catalytic domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a critical second messenger.
This compound is a potent, NO-independent stimulator of sGC.[4][5] It enhances the enzyme's activity synergistically with NO, making it a valuable therapeutic agent for conditions associated with impaired NO signaling, such as pulmonary hypertension.[1][3] Understanding the precise binding site and mechanism of action of this compound is paramount for the development of novel and more effective sGC modulators.
The this compound Binding Site on sGC
Recent advancements in structural biology and biophysical techniques have shed light on the allosteric binding site of sGC stimulators, including this compound. While an X-ray crystal structure of this compound in complex with sGC is not yet available, a combination of cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and mutagenesis studies have provided a detailed picture of its interaction with the enzyme.
Cryo-EM structures of sGC in complex with other stimulators, such as Riociguat and YC-1, have revealed a binding pocket located at the interface of the H-NOX domain of the β-subunit and the coiled-coil domains of both subunits.[1][3] It is widely believed that this compound binds to this same allosteric site. This binding event is thought to stabilize an active conformation of the enzyme, thereby lowering the energy barrier for catalysis.
NMR spectroscopy studies using the isolated H-NOX domain from the cyanobacterium Nostoc sp. have shown that this compound binds to the surface of this domain, albeit with low affinity.[1][3] This interaction is significantly enhanced in the presence of NO, providing a molecular basis for the synergistic activation of sGC by this compound and NO.[1][3] Some studies also suggest that this compound binds to a regulatory site on the α-subunit of sGC.[5]
The binding of this compound induces conformational changes in the heme pocket of the β-subunit, which facilitates the activation of the enzyme even in the absence of NO.[6][7] This allosteric modulation is a key feature of sGC stimulators and distinguishes them from sGC activators, which target the heme-deficient form of the enzyme.
Quantitative Data on this compound Interaction with sGC
The following tables summarize the key quantitative data from various studies on the interaction of this compound with sGC.
| Parameter | Value | Species/System | Method | Reference |
| Binding Affinity (Kd) | ||||
| mM range | Nostoc sp. H-NOX domain | NMR Spectroscopy | [1][3] | |
| Enzyme Activation (EC50) | ||||
| 0.09 µM | sGC-overexpressing CHO cells | cGMP reporter assay | [8] | |
| 0.17 µM | cGMP reporter cell line | cGMP reporter assay | [8] | |
| Inhibitory Concentration (IC50) | ||||
| Platelet Aggregation | 36 nM | Human Platelets | In vitro aggregation assay | [9] |
| Phenylephrine-induced Contractions | 0.30 µM | Rabbit Aorta | In vitro contractility assay | [9] |
| Enzyme Stimulation | ||||
| ~15-fold (alone) | A7r5 rat aortic smooth muscle cells | cGMP determination | [1] | |
| ~80-fold (with NO donor) | A7r5 rat aortic smooth muscle cells | cGMP determination | [1] | |
| up to 400-fold (in synergy with NO) | Purified sGC | In vitro enzyme assay | [1][3] |
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the binding and activity of this compound on sGC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping
-
Objective: To identify the amino acid residues of the sGC H-NOX domain that interact with this compound.
-
Methodology:
-
Expression and purification of the 15N-labeled H-NOX domain from Nostoc sp..
-
Acquisition of a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free H-NOX domain. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.
-
Titration of this compound into the H-NOX domain sample at increasing concentrations.
-
Acquisition of 1H-15N HSQC spectra at each titration point.
-
Analysis of chemical shift perturbations (CSPs) in the HSQC spectra. Residues exhibiting significant CSPs upon addition of this compound are identified as being part of or near the binding site.
-
The dissociation constant (Kd) can be estimated by fitting the CSP data to a binding isotherm.
-
Cell-Based cGMP Determination Assay
-
Objective: To measure the effect of this compound on cGMP production in intact cells.
-
Methodology:
-
Culture of a suitable cell line, such as rat aortic smooth muscle cells (A7r5), which endogenously express sGC.
-
Pre-treatment of the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cGMP.
-
Incubation of the cells with varying concentrations of this compound, alone or in combination with an NO donor (e.g., sodium nitroprusside, SNP).
-
Lysis of the cells to release intracellular cGMP.
-
Quantification of cGMP levels in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
Normalization of cGMP levels to the total protein concentration in each sample.
-
Purified sGC Enzyme Activity Assay
-
Objective: To directly measure the effect of this compound on the catalytic activity of purified sGC.
-
Methodology:
-
Purification of recombinant sGC from an expression system (e.g., Sf9 insect cells).
-
Preparation of a reaction mixture containing a buffer (e.g., triethanolamine/HCl), a phosphodiesterase inhibitor (IBMX), a GTP regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase), and the purified sGC enzyme.
-
Addition of this compound at various concentrations.
-
Initiation of the enzymatic reaction by adding GTP and MgCl2.
-
Incubation of the reaction mixture at 37°C for a defined period.
-
Termination of the reaction by adding acid (e.g., HCl).
-
Quantification of the cGMP produced using an appropriate method (e.g., ELISA, RIA).
-
Visualizations
Signaling Pathway of sGC Activation
Caption: Signaling pathway of sGC activation by NO and this compound.
Proposed Binding Site of this compound on sGC
Caption: Proposed binding site of this compound on the sGC heterodimer.
Experimental Workflow for cGMP Determination
Caption: Experimental workflow for cell-based cGMP determination.
References
- 1. Frontiers | Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 2. itqb.unl.pt [itqb.unl.pt]
- 3. Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Binding of YC-1 or this compound to soluble guanylyl cyclase induces a geminate phase in CO photolysis. | Cancer Center [cancercenter.arizona.edu]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound, Soluble guanylyl cyclase (sGC) activator (CAS 256376-24-6) | Abcam [abcam.com]
The Synergistic Dance of BAY 41-2272 and Nitric Oxide: A Technical Guide to a Potent Pharmacological Partnership
For Immediate Release
This technical guide provides an in-depth exploration of the synergistic relationship between the soluble guanylate cyclase (sGC) stimulator, BAY 41-2272, and the endogenous signaling molecule, nitric oxide (NO). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the NO-sGC-cGMP signaling pathway. Herein, we detail the molecular mechanism of this synergy, provide a compilation of quantitative data, outline key experimental protocols, and visualize the core concepts through signaling and workflow diagrams.
Introduction: The NO-sGC-cGMP Signaling Pathway and Its Therapeutic Importance
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway is a cornerstone of cardiovascular regulation. It governs critical physiological processes including vasodilation, inhibition of platelet aggregation, and modulation of vascular smooth muscle cell proliferation.[1] Endogenously produced NO diffuses into smooth muscle cells and binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to the second messenger cGMP. Pathological conditions such as endothelial dysfunction can lead to impaired NO bioavailability, compromising this vital signaling cascade and contributing to cardiovascular diseases.
This compound emerged as a pioneering therapeutic agent, the first of a class of NO-independent sGC stimulators.[1] Its unique mechanism of action involves not only the direct stimulation of sGC but also a profound synergistic potentiation of the enzyme's activity in the presence of NO. This dual action makes this compound a compelling subject of study for conditions characterized by diminished NO signaling.
Molecular Mechanism of Synergy
This compound and nitric oxide collaborate to elicit a supra-additive activation of soluble guanylate cyclase. While NO directly activates sGC by binding to its heme group, this compound binds to a distinct allosteric site on the enzyme. This allosteric modulation by this compound sensitizes sGC to even low concentrations of NO, resulting in a significant amplification of cGMP production.[2][3][4] This synergistic activation can be up to 400-fold greater than the effect of either agent alone.[5]
The following diagram illustrates the signaling pathway and the points of action for both nitric oxide and this compound.
Caption: The NO-sGC-cGMP signaling pathway and the synergistic action of this compound.
Quantitative Data Summary
The synergistic effect of this compound with nitric oxide has been quantified in numerous studies. The following tables summarize key data on the potency of this compound alone and in the presence of NO donors, as well as its impact on cGMP levels.
Table 1: Potency (EC50/IC50) of this compound
| Parameter | Condition | Value | Tissue/System | Reference |
| EC50 | This compound alone | 3 µmol/L | Purified sGC | [2][4] |
| EC50 | This compound + 100 nmol/L DEA-NO | 0.3 µmol/L | Purified sGC | [2][4] |
| EC50 | This compound alone | 0.5 µmol/L | Purified sGC | [4] |
| EC50 | This compound + 100 nmol/L DEA-NO | 0.1 µmol/L | Purified sGC | [4] |
| IC50 | Platelet Aggregation | 36 nM | Human Platelets | |
| IC50 | Phenylephrine-induced Contractions | 0.30 µM | Rabbit Aorta | |
| pEC50 | Relaxation of Intact Rings | 8.13 ± 0.03 | Rat Basilar Artery | [6] |
| pEC50 | Relaxation of Denuded Rings | 7.63 ± 0.05 | Rat Basilar Artery | [6] |
Table 2: Effect of this compound and NO Donors on cGMP Levels
| Treatment | Fold Increase in cGMP (vs. Baseline) | Tissue/System | Reference |
| This compound (0.1 µmol/L) | ~10-fold | Rat Brain Stem | [6] |
| Glyceryl Trinitrate (GTN, 10 µmol/L) | ~4-fold | Rat Brain Stem | [6] |
| This compound (0.1 µmol/L) + GTN (10 µmol/L) | ~50-fold | Rat Brain Stem | [6] |
| This compound (10 µM) + SNP (0.1 µM) | Synergistic Enhancement | Primary Hepatic Stellate Cells | [7] |
| This compound (10 µM) + SNAP (0.1 µM) | Synergistic Enhancement | Primary Hepatic Stellate Cells | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the synergistic effects of this compound and nitric oxide.
Soluble Guanylate Cyclase (sGC) Activity Assay
Objective: To measure the in vitro activity of purified sGC in the presence of this compound and an NO donor.
Materials:
-
Purified sGC enzyme
-
Reaction Buffer: 50 mM triethanolamine/HCl (pH 7.5)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Creatine (B1669601) phosphate (B84403) and creatine kinase
-
Bovine serum albumin (BSA)
-
This compound
-
NO donor (e.g., DEA-NONOate, sodium nitroprusside)
-
Guanosine triphosphate (GTP)
-
Magnesium chloride (MgCl₂)
-
0.1 M Hydrochloric acid (HCl)
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, IBMX, creatine phosphate, creatine kinase, and BSA.
-
Add the purified sGC enzyme to the reaction mixture.
-
Introduce varying concentrations of this compound, with or without a fixed concentration of the NO donor.
-
Initiate the enzymatic reaction by adding MgCl₂ and GTP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding 0.1 M HCl.
-
Quantify the amount of cGMP produced using a commercial cGMP EIA kit, following the manufacturer's instructions.
-
Express sGC activity as the amount of cGMP formed per unit of time per amount of enzyme.
Measurement of Intracellular cGMP Levels in Cultured Cells
Objective: To determine the effect of this compound and NO on intracellular cGMP concentrations in a cellular context.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, platelets)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
NO donor (e.g., SNAP, SNP)
-
Lysis buffer (e.g., 0.1 M HCl)
-
cGMP enzyme immunoassay (EIA) kit
-
Protein assay kit
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluence.
-
Pre-incubate the cells with a PDE inhibitor for a short period to prevent cGMP degradation.
-
Treat the cells with various concentrations of this compound, an NO donor, or a combination of both for the desired time at 37°C.
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Analyze the supernatant for cGMP content using a cGMP EIA kit.
-
Determine the total protein concentration in each sample using a protein assay kit.
-
Normalize the cGMP concentration to the total protein content.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound and NO on platelet aggregation.
Materials:
-
Freshly drawn blood from healthy donors
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Platelet-rich plasma (PRP) or washed platelets
-
Aggregating agent (e.g., ADP, collagen)
-
This compound
-
NO donor
-
Platelet aggregometer
Procedure:
-
Prepare PRP by centrifuging anticoagulated blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps are required.
-
Pre-incubate the platelet suspension with varying concentrations of this compound, an NO donor, or their combination at 37°C.
-
Place the platelet suspension in the aggregometer cuvette.
-
Induce platelet aggregation by adding an aggregating agent.
-
Monitor the change in light transmission through the platelet suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each condition compared to the control (aggregating agent alone).
The following diagram outlines a typical experimental workflow for investigating the synergistic effects.
Caption: A generalized experimental workflow for studying the synergy of this compound and NO.
Conclusion
The synergistic interaction between this compound and nitric oxide represents a powerful mechanism for amplifying the physiological effects of the NO-sGC-cGMP signaling pathway. The data and protocols presented in this guide underscore the significant potentiation of sGC activity and subsequent cGMP-mediated responses. This synergy holds considerable promise for the development of novel therapeutic strategies for a range of cardiovascular and other diseases characterized by impaired nitric oxide signaling. Further research into this and similar compounds is warranted to fully elucidate their therapeutic potential and clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ovid.com [ovid.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for BAY 41-2272 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY 41-2272, a potent and direct stimulator of soluble guanylate cyclase (sGC), in a variety of cell culture experiments. Detailed protocols for key assays and a summary of quantitative data are included to facilitate experimental design and execution.
Introduction
This compound is a pyrazolopyridine derivative that activates sGC independently of nitric oxide (NO).[1] By binding to a novel regulatory site on the sGC enzyme, it enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger involved in numerous physiological processes.[2] This activation of the sGC-cGMP signaling pathway makes this compound a valuable tool for investigating cellular functions such as proliferation, apoptosis, vasodilation, and inflammation.[2][3][4] Notably, its effects can be synergistic with NO.[4][5]
Mechanism of Action
This compound directly stimulates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. This action is independent of the presence of NO, although NO can enhance the stimulatory effect of this compound.[5] The resulting increase in intracellular cGMP levels activates downstream effectors, primarily cGMP-dependent protein kinase (PKG), which in turn phosphorylates various target proteins, leading to a cascade of cellular responses.
Signaling Pathway of this compound
References
- 1. CyQUANT Direct Microplate Reagent for Cell Viability Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound Attenuates CTGF Expression via sGC/cGMP-Independent Pathway in TGFβ1-Activated Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [sigmaaldrich.com]
Application Notes: BAY 41-2272 in Cardiovascular Research
1. Introduction
BAY 41-2272 is a potent, orally active, and selective stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] In cardiovascular physiology, the NO-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) pathway is a key regulator of vascular tone, platelet aggregation, and smooth muscle cell proliferation.[2][3] Pathophysiological conditions such as endothelial dysfunction can impair this pathway, leading to various cardiovascular diseases. This compound acts by directly stimulating sGC, both independently of and synergistically with NO, to increase cGMP production.[1][2] This mechanism makes it a valuable tool for investigating the therapeutic potential of sGC stimulation in conditions like pulmonary hypertension, heart failure, and systemic hypertension.[2][4]
2. Mechanism of Action
This compound binds to a regulatory site on the α-subunit of the sGC enzyme, distinct from the NO-binding heme moiety.[2] This binding sensitizes sGC to endogenous NO and also stimulates the enzyme directly, leading to a significant increase in the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which mediates downstream effects including vasodilation, inhibition of vascular smooth muscle growth, and prevention of platelet aggregation.[5]
Caption: Signaling pathway of this compound via sGC stimulation.
Applications in Cardiovascular Disease Models
Preclinical studies have demonstrated the efficacy of this compound in a variety of cardiovascular disease models.
Pulmonary Hypertension (PH)
This compound has been extensively studied in models of PH, where it has been shown to reverse vasoconstriction and vascular remodeling.[5][6] It effectively reduces pulmonary vascular resistance and mean pulmonary arterial pressure in both acute and chronic models of PH.[2][7][8] Studies in monocrotaline- and hypoxia-induced PH models show that chronic treatment with this compound can reverse hemodynamic and structural changes.[5]
Heart Failure (HF)
In experimental models of congestive heart failure, this compound acts as a potent cardiac unloading agent.[9] It reduces systemic and pulmonary arterial pressure, decreases pulmonary capillary wedge pressure, and increases cardiac output.[9][10] Importantly, these beneficial hemodynamic effects are achieved without activating the renin-angiotensin-aldosterone system (RAAS).[9]
Systemic Hypertension
The vasodilatory properties of this compound make it effective in models of systemic arterial hypertension. Oral administration has been shown to lower mean arterial pressure in spontaneously hypertensive rats.[9] Furthermore, it attenuates cardiovascular remodeling and provides cardiorenal protection, suggesting a role in managing hypertension-associated organ damage.[4][8]
Anti-Platelet and Anti-proliferative Effects
This compound inhibits platelet aggregation and has anti-proliferative effects on vascular smooth muscle cells (VSMCs).[4][5] These actions contribute to its anti-remodeling properties and suggest potential therapeutic utility in preventing thrombosis and vasculoproliferative disorders.[4][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various preclinical cardiovascular models.
Table 1: Effects of this compound in Experimental Pulmonary Hypertension
| Animal Model | PH Induction | This compound Dose/Route | Key Hemodynamic Findings | Reference |
|---|---|---|---|---|
| Awake Lambs | U-46619 (Thromboxane analogue) | 0.03, 0.1, 0.3 mg/kg/h (IV) | Dose-dependent reduction in mean pulmonary arterial pressure and pulmonary vascular resistance. | [7] |
| Ovine Fetus | Chronic in utero | 0.1, 0.3, 1.0 µg/kg/min (IV) | Dose-related increase in pulmonary blood flow (up to 3.5-fold) and reduction in PVR by 75%. | [12] |
| Rats | Monocrotaline (B1676716) / Chronic Hypoxia | Not specified | Reverses hemodynamic and structural changes associated with PH. | [5] |
| Rabbit Fetuses | Surgically-induced Congenital Diaphragmatic Hernia (CDH) | Single antenatal intratracheal injection | Reduced mean right ventricular pressure and medial thickness of small resistive arteries. |[13] |
Table 2: Effects of this compound in Experimental Heart Failure & Hypertension
| Animal Model | Disease Model | This compound Dose/Route | Key Hemodynamic & Functional Findings | Reference |
|---|---|---|---|---|
| Canine | Congestive Heart Failure (Rapid Pacing) | 2 and 10 µg/kg/min (IV) | Reduced mean arterial pressure, pulmonary artery pressure, and PCWP. Increased cardiac output and renal blood flow. | [9][10] |
| Spontaneously Hypertensive Rats | Genetic Hypertension | Oral administration (dose not specified) | Lowered mean arterial pressure. | [9] |
| Aged Spontaneously Hypertensive Rats | Age-related cardiac fibrosis | Dose not specified | Reversed established cardiac fibrosis and reduced cardiac hypertrophy. |[8] |
Table 3: In Vitro Effects of this compound
| Cell Type | Assay | This compound Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Platelets | Aggregation | IC₅₀ = 36 nM | Potent inhibition of platelet aggregation. | |
| Rabbit Aorta | Phenylephrine-induced contraction | IC₅₀ = 0.30 µM | Potent vasorelaxation. | |
| Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | Proliferation & Apoptosis | Various concentrations | Reduced HPASMC proliferation and increased apoptosis. | [14] |
| Rat Aortic Smooth Muscle Cells (A7r5) | cGMP levels | 10 µM | Increased cGMP levels and synergized with NO donor SNP. |[1] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a Rodent Model of Pulmonary Hypertension
This protocol describes a general method for inducing PH in rats using monocrotaline (MCT) and evaluating the therapeutic effect of this compound.
Caption: Experimental workflow for a preclinical PH study.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (200-250 g). Allow for at least one week of acclimatization.
-
Induction of PH: Administer a single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg to induce pulmonary hypertension. Control animals receive a saline injection.
-
Treatment Groups: On the day of MCT injection (Day 0), randomize animals into treatment groups:
-
Control: Saline injection + Vehicle.
-
MCT + Vehicle: MCT injection + daily vehicle administration.
-
MCT + this compound: MCT injection + daily administration of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Treatment Period: Continue daily treatment for 21 to 28 days. Monitor animal weight and general health.
-
Hemodynamic Measurements: At the end of the treatment period, anesthetize the animals (e.g., with ketamine/xylazine). Perform a right heart catheterization via the right jugular vein to measure right ventricular systolic pressure (RVSP) as an index of pulmonary artery pressure.
-
Tissue Collection: Following hemodynamic measurements, euthanize the animals. Excise the heart and lungs.
-
Ex Vivo Analysis:
-
Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S) and weigh them separately. Calculate the Fulton Index (RV / (LV+S)) as a measure of RV hypertrophy.
-
Histology: Fix the lungs in formalin, embed in paraffin, and section. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) or Masson's trichrome to assess pulmonary artery medial wall thickness and vascular remodeling.
-
Biochemical Analysis: Snap-freeze lung tissue to measure cGMP levels using an ELISA kit.
-
Protocol 2: In Vitro Assessment of Anti-proliferative Effects on Vascular Smooth Muscle Cells (VSMCs)
This protocol outlines a method to determine the effect of this compound on the proliferation of human pulmonary artery smooth muscle cells (HPASMCs).
Methodology:
-
Cell Culture: Culture primary HPASMCs in a specialized smooth muscle cell growth medium (e.g., SmGM-2) supplemented with growth factors, 5% fetal bovine serum (FBS), and antibiotics. Maintain cells at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed HPASMCs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cell cycle, replace the growth medium with a basal medium containing 0.5% FBS for 24 hours.
-
Treatment: Replace the starvation medium with a medium containing a pro-proliferative stimulus (e.g., 10% FBS or a growth factor like PDGF). Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Proliferation Assay: Quantify cell proliferation using a standard method:
-
CyQUANT® Assay: Lyse the cells using the provided buffer with the CyQUANT GR dye. This dye fluoresces when bound to cellular nucleic acids.
-
Measurement: Read the fluorescence on a microplate reader (excitation ~480 nm, emission ~520 nm). The fluorescence intensity is directly proportional to the cell number.
-
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control. Calculate the IC₅₀ value for the anti-proliferative effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. oncotarget.com [oncotarget.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Phosphodiesterases Regulate this compound-Induced VASP Phosphorylation in Vascular Smooth Muscle Cells [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. thorax.bmj.com [thorax.bmj.com]
Application Notes and Protocols for BAY 41-2272 in the Study of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 41-2272 is a potent and specific stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1] In the context of pulmonary hypertension (PH), where endothelial dysfunction often leads to impaired NO production and subsequent vasoconstriction and vascular remodeling, this compound offers a valuable pharmacological tool.[2][3] By directly activating sGC, independent of endogenous NO, this compound enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger that mediates vasodilation and possesses anti-proliferative and anti-inflammatory properties.[2][4] These application notes provide a comprehensive overview of the use of this compound in preclinical models of pulmonary hypertension, including detailed protocols for key experiments and a summary of expected outcomes.
Mechanism of Action
This compound acts as an allosteric activator of sGC, binding to a site distinct from the NO-binding heme domain.[5] This unique mechanism allows it to stimulate cGMP production even in a low-NO environment, a condition often observed in pulmonary hypertension.[6] Furthermore, this compound can act synergistically with NO to further amplify cGMP signaling.[5] The resultant increase in intracellular cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in:
-
Vasodilation: Relaxation of pulmonary artery smooth muscle cells (PASMCs).
-
Anti-remodeling: Inhibition of PASMC proliferation and migration, and promotion of apoptosis.[2][7]
-
Anti-inflammatory effects: Reduced expression of adhesion molecules and inflammatory cell recruitment.[8]
Data Presentation
The following tables summarize the quantitative effects of this compound in various preclinical models of pulmonary hypertension.
Table 1: Hemodynamic Effects of this compound in Animal Models of Pulmonary Hypertension
| Animal Model | Treatment Protocol | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Systemic Arterial Pressure (SAP) (mmHg) | Reference |
| Hypoxia-induced PH (Mice) | 10 mg/kg/day by gavage for 14 days | Hypoxia + Placebo: ~40; Hypoxia + this compound: ~30 | No significant change | [9] |
| Monocrotaline-induced PH (Rats) | 10 mg/kg/day by gavage from day 28 to 42 | MCT + Placebo: 67.7 ± 3.1; MCT + this compound: ~45 | Not reported | [9] |
| Chronic Hypoxia (Neonatal Rats) | 1 mg/kg/day intramuscularly for 2 weeks | Hypoxia + Saline: ~45; Hypoxia + this compound: ~35 | Not reported | [2] |
| U-46619-induced acute PH (Lambs) | 0.3 mg/kg/h intravenous infusion | U-46619: ~35; U-46619 + this compound: ~25 | Significant decrease at higher doses | [10] |
Table 2: Effects of this compound on Right Ventricular Hypertrophy in Animal Models of Pulmonary Hypertension
| Animal Model | Treatment Protocol | Right Ventricle/(Left Ventricle + Septum) Ratio (RV/LV+S) | Reference |
| Hypoxia-induced PH (Mice) | 10 mg/kg/day by gavage for 14 days | Hypoxia + Placebo: 0.42 ± 0.03; Hypoxia + this compound: 0.32 ± 0.02 | [9] |
| Monocrotaline-induced PH (Rats) | 10 mg/kg/day by gavage from day 28 to 42 | MCT + Placebo: 0.63 ± 0.01; MCT + this compound: ~0.45 | [9] |
| Chronic Hypoxia (Neonatal Rats) | 1 mg/kg/day intramuscularly for 2 weeks | Hypoxia + Saline: 0.67 ± 0.03; Hypoxia + this compound: 0.52 ± 0.05 | [2] |
Table 3: Effects of this compound on Pulmonary Vascular Remodeling in Animal Models of Pulmonary Hypertension
| Animal Model | Treatment Protocol | Percentage of Muscularized Pulmonary Arteries | Reference |
| Hypoxia-induced PH (Mice) | 10 mg/kg/day by gavage for 14 days | Significant decrease in fully muscularized and increase in non-muscularized arteries | [9] |
| Monocrotaline-induced PH (Rats) | 10 mg/kg/day by gavage from day 28 to 42 | Significant reduction of fully muscularized arteries | [9] |
| Chronic Hypoxia (Neonatal Rats) | 1 mg/kg/day intramuscularly for 2 weeks | Attenuated artery wall thickness (48.2 ± 2.8% vs. 35.7 ± 4.1 µm) | [2] |
Table 4: In Vitro Effects of this compound
| Assay | Cell Type | Key Finding | IC50/EC50 | Reference |
| sGC Activity Assay | Purified sGC | Potent activation of sGC | EC50: ~0.1 µM | [11] |
| Platelet Aggregation Inhibition | Human Platelets | Inhibition of platelet aggregation | IC50: 36 nM | [12] |
| Vascular Smooth Muscle Cell Proliferation | Rat A7R5 VSM cells | Dose-dependent inhibition of cell growth | Significant inhibition at 1-100 µM | [13] |
| Vasodilation | Rabbit Aorta | Phenylephrine-induced contraction inhibition | IC50: 0.30 µM | [12] |
Experimental Protocols
In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol is adapted from methodologies described in studies investigating sGC activators.[4][14][15]
Objective: To determine the direct effect of this compound on the enzymatic activity of purified sGC.
Materials:
-
Purified human sGC enzyme
-
This compound
-
Assay Buffer: 50 mM triethanolamine/HCl (pH 7.5)
-
IBMX (3-isobutyl-1-methylxanthine), 1 mM
-
Creatine (B1669601) phosphate, 5 mM
-
Creatine kinase, 0.25 mg/ml
-
Bovine Serum Albumin (BSA), 1 mg/ml
-
GTP (guanosine triphosphate), 0.5 mM
-
MgCl₂, 3 mM
-
0.1 M HCl
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Prepare a reaction mixture containing assay buffer, IBMX, creatine phosphate, creatine kinase, and BSA.
-
Add the purified sGC enzyme to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
To assess synergy with NO, a nitric oxide donor (e.g., SNP) can be added.
-
To confirm the mechanism, pre-incubation with an sGC inhibitor like ODQ (30 µM for 20 minutes) can be performed.[4]
-
Initiate the enzymatic reaction by adding MgCl₂ and GTP.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by adding 0.1 M HCl.
-
Measure the amount of cGMP produced using a commercial cGMP EIA kit, following the manufacturer's instructions.
-
Express sGC activity as the amount of cGMP produced per minute per milligram of protein.
In Vivo Monocrotaline-Induced Pulmonary Hypertension Model in Rats
This protocol is a synthesis of methodologies commonly used in preclinical PH research.[8][9][16]
Objective: To induce pulmonary hypertension in rats and evaluate the therapeutic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (B1676716) (MCT)
-
This compound
-
Vehicle for this compound (e.g., 3% methylcellulose)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Pressure transducer and data acquisition system
-
Micro-tip pressure catheter
Procedure:
-
Induction of PH: Administer a single subcutaneous injection of monocrotaline (60 mg/kg) to the rats. Control animals receive a saline injection.
-
Disease Development: Allow pulmonary hypertension to develop over a period of 28 days.
-
Treatment: Beginning on day 28, administer this compound (e.g., 10 mg/kg/day) or vehicle daily via oral gavage for 14 days.[9]
-
Hemodynamic Assessment (Day 42): a. Anesthetize the rat. b. Insert a micro-tip pressure catheter into the right jugular vein and advance it into the right ventricle to measure Right Ventricular Systolic Pressure (RVSP). c. A separate catheter can be placed in the carotid artery to measure Systemic Arterial Pressure (SAP). d. Record and analyze the pressure waveforms using a data acquisition system.
-
Assessment of Right Ventricular Hypertrophy: a. Following hemodynamic measurements, euthanize the animal. b. Excise the heart and dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S). c. Weigh the RV and LV+S separately. d. Calculate the Fulton Index (RV/LV+S ratio) as a measure of right ventricular hypertrophy.
-
Assessment of Vascular Remodeling: a. Perfuse and fix the lungs. b. Embed the lung tissue in paraffin (B1166041) and prepare sections. c. Perform immunohistochemical staining for smooth muscle actin to identify muscularized pulmonary arteries. d. Quantify the percentage of non-muscularized, partially muscularized, and fully muscularized small pulmonary arteries.
Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay
This protocol is based on general cell proliferation assay techniques and findings from studies on this compound's anti-proliferative effects.[7][13]
Objective: To assess the effect of this compound on the proliferation of human pulmonary artery smooth muscle cells (HPASMCs).
Materials:
-
Primary human pulmonary artery smooth muscle cells (HPASMCs)
-
Cell culture medium (e.g., SmGM-2) with supplements and serum
-
This compound
-
Cell proliferation assay kit (e.g., CyQUANT)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Seed HPASMCs in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Synchronize the cells by serum starvation for 24 hours.
-
Induce proliferation by adding serum-containing medium (e.g., 15% serum).[7]
-
Treat the cells with various concentrations of this compound (or vehicle control) for 72 hours.[7]
-
At the end of the treatment period, quantify cell proliferation using a commercially available assay kit (e.g., CyQUANT) according to the manufacturer's instructions.
-
Express the results as a percentage of the control (vehicle-treated) cells.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a direct activator of soluble guanylate cyclase, reduces right ventricular hypertrophy and prevents pulmonary vascular remodeling during chronic hypoxia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. scienceopen.com [scienceopen.com]
- 5. ahajournals.org [ahajournals.org]
- 6. scispace.com [scispace.com]
- 7. Invasive Hemodynamic Assessment for the Right Ventricular System and Hypoxia-Induced Pulmonary Arterial Hypertension in Mice [jove.com]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. atsjournals.org [atsjournals.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Antenatal this compound reduces pulmonary hypertension in the rabbit model of congenital diaphragmatic hernia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-growth properties of this compound in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Maprotiline Prevents Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats [frontiersin.org]
Application Notes and Protocols for Measuring BAY 41-2272 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of BAY 41-2272, a potent, direct, and nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). The following sections detail the mechanism of action, experimental protocols for measuring sGC activity, and expected quantitative outcomes.
Introduction
This compound is a valuable pharmacological tool for studying the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. It activates sGC, leading to an increase in intracellular cGMP levels, which in turn mediates various physiological processes, including smooth muscle relaxation and inhibition of platelet aggregation.[1][2] Unlike endogenous activators like NO, this compound can stimulate sGC directly, making it a subject of significant interest in cardiovascular research and drug development.[3] This document outlines two primary in vitro methods to quantify the activity of this compound: a cell-based cGMP accumulation assay and a purified sGC enzyme activity assay.
Mechanism of Action
This compound stimulates sGC by binding to a regulatory site on the enzyme, distinct from the NO-binding site.[4][5] This results in a conformational change that enhances the catalytic activity of sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The activity of this compound is synergistic with NO, meaning that in the presence of NO donors, the potency of this compound is significantly increased.[6][7] This dual mechanism of action, both NO-independent and synergistic with NO, is a key characteristic of this compound.
Figure 1: Signaling pathway of this compound and NO in activating sGC.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound from various studies. These values can serve as a reference for expected results.
| Assay Type | System | Parameter | Value | Notes | Reference |
| sGC Activation | Purified sGC | EC50 | 3 µM | In the absence of NO | [1] |
| Purified sGC | EC50 | 0.3 µM | In the presence of 100 nM DEA-NO | [1] | |
| Purified sGC | EC50 | 0.5 µM | NO-independent activation | [6][8] | |
| Purified sGC | EC50 | 0.1 µM | In the presence of 100 nmol/L DEA-NO | [6] | |
| Functional Assays | Rabbit Aorta Contraction (Phenylephrine-induced) | IC50 | 0.30 µM | [4][5] | |
| Human Platelet Aggregation | IC50 | 36 nM | [4][5] | ||
| Human Corpus Cavernosum Relaxation | EC50 | 489.1 nM | [3] | ||
| Rabbit Corpus Cavernosum Relaxation | EC50 | 406.3 nM | [3] | ||
| PDE5 Inhibition | Purified PDE5 | IC50 | ~3 µM | Some studies suggest weak inhibition | [6] |
Experimental Protocols
Protocol 1: Cell-Based cGMP Accumulation Assay
This protocol describes the measurement of intracellular cGMP levels in response to this compound treatment in a cell-based system, such as rat aortic smooth muscle cells (A7r5).[9]
Materials:
-
A7r5 cells (or other suitable cell line expressing sGC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Bovine Serum Albumin (BSA)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Nitric Oxide Donor (e.g., Sodium Nitroprusside - SNP) (optional)
-
0.1 M HCl
-
Commercially available cGMP ELISA kit
-
Micro BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture A7r5 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin in a humidified incubator at 37°C and 5% CO2. Seed cells in 48-well plates and grow to confluence.
-
Serum Starvation: Two hours prior to the experiment, replace the growth medium with serum-free DMEM containing 0.1% BSA.
-
PDE Inhibition: Pre-incubate the cells with a non-selective phosphodiesterase (PDE) inhibitor, such as 1 mM IBMX, for 5-10 minutes to prevent cGMP degradation.[9][10]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 15 minutes.[7][9] For experiments investigating synergy with NO, co-incubate with an NO donor like 100 µM SNP.[9]
-
Cell Lysis: Terminate the reaction by removing the medium and adding 0.1 M HCl to each well to lyse the cells and stabilize cGMP.
-
cGMP Quantification: Collect the cell lysates and measure the cGMP concentration using a commercial cGMP ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in each well using a Micro BCA Protein Assay Kit.
-
Data Analysis: Normalize the cGMP levels to the total protein content. Plot the normalized cGMP concentration against the logarithm of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Figure 2: Experimental workflow for the cell-based cGMP assay.
Protocol 2: Purified sGC Enzyme Activity Assay
This protocol measures the activity of this compound on purified sGC enzyme.
Materials:
-
Purified human sGC enzyme
-
Assay Buffer (e.g., 50 mM Triethanolamine/HCl, pH 7.5)
-
IBMX (1 mM)
-
Creatine (B1669601) Phosphate (5 mM)
-
Creatine Kinase (0.25 mg/ml)
-
Bovine Serum Albumin (BSA, 1 mg/ml)
-
This compound
-
Magnesium Chloride (MgCl2, 3 mM)
-
Guanosine Triphosphate (GTP, 0.5 mM)
-
0.1 M HCl
-
Commercially available cGMP EIA kit
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, 1 mM IBMX, 5 mM creatine phosphate, 0.25 mg/ml creatine kinase, and 1 mg/ml BSA.
-
Enzyme and Compound Addition: Add the purified sGC enzyme and varying concentrations of this compound to the reaction mixture. Pre-incubate for 10 minutes at room temperature.[11]
-
Initiate Reaction: Start the enzymatic reaction by adding 3 mM MgCl2 and 0.5 mM GTP.
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.[10]
-
Terminate Reaction: Stop the reaction by adding 0.1 M HCl.[10]
-
cGMP Quantification: Measure the amount of cGMP produced using a commercial cGMP EIA kit.
-
Data Analysis: Plot the rate of cGMP formation against the logarithm of the this compound concentration to determine the EC50 value.
Figure 3: Workflow for the purified sGC enzyme activity assay.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[5] Prepare a concentrated stock solution in DMSO and dilute it in the assay medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Cell Viability: At the concentrations used for in vitro assays (up to 10 µM), this compound has been shown to not affect cell viability.[12] However, it is good practice to perform a cell viability assay (e.g., MTT) if using a new cell line or higher concentrations.
-
PDE Activity: The use of a PDE inhibitor like IBMX is crucial to prevent the degradation of newly synthesized cGMP, allowing for its accurate quantification.
-
Synergy with NO: To investigate the synergistic effect with NO, include a control group with an NO donor alone and compare it to the combination of the NO donor and this compound.
-
Heme-Dependence: The activity of this compound is dependent on the presence of the reduced prosthetic heme group on sGC.[13] Oxidation of the heme group by agents like ODQ will diminish the stimulatory effect of this compound.[13]
By following these detailed protocols and considering the key aspects of this compound's mechanism of action, researchers can accurately and reliably measure its in vitro activity, contributing to a better understanding of sGC modulation and its therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. Mechanisms of relaxant activity of this compound in rat tracheal smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ovid.com [ovid.com]
- 9. Frontiers | Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 10. scienceopen.com [scienceopen.com]
- 11. Cobinamides Are Novel Coactivators of Nitric Oxide Receptor That Target Soluble Guanylyl Cyclase Catalytic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for Oral Administration of BAY 41-2272 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 41-2272 is a potent and selective activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] It acts independently of NO to stimulate sGC, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This results in vasodilation and other physiological effects. These application notes provide a comprehensive overview of the oral administration of this compound in rats for research purposes, including detailed protocols, data presentation, and visualizations of the relevant biological pathways and experimental workflows. While some studies suggest a low oral bioavailability (<50%) and a short half-life (0.5h) in Wistar rats, detailed pharmacokinetic data in the public domain is limited.[3]
Mechanism of Action
This compound directly stimulates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[3] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and vasodilation.[4] Some evidence also suggests a potential secondary, cGMP-independent signaling pathway involving the phosphorylation of Akt.
Diagram: Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a smooth muscle cell.
Data Presentation
The following tables summarize quantitative data from studies involving the oral administration of this compound to rats.
Table 1: Pharmacodynamic Effects of Oral this compound in Hypertensive Rat Models
| Rat Model | Dosage | Dosing Regimen | Key Findings | Reference(s) |
| L-NAME-induced hypertensive rats | 10 mg/kg/day | Daily oral gavage for 4 weeks | Nearly reversed the L-NAME-induced increase in mean arterial blood pressure. | [5] |
| L-NAME-induced hypertensive rats | 20 mg/kg/day | Co-administered with L-NAME in drinking water for 4 weeks | Restored impaired corpus cavernosum relaxations. | [6] |
| Spontaneously Hypertensive Rats (SHR) | 3 mg/kg | Twice daily oral gavage for 9 doses | Investigated effects on blood pressure and kidney function. | [3] |
| Hypoxia-induced pulmonary hypertensive mice | 10 mg/kg/day | Daily gavage from day 21 to 35 | Significantly reduced hypoxia-induced chronic pulmonary hypertension. | [7] |
Table 2: Effects of Oral this compound on Bladder Function in NO-deficient Rats
| Parameter | Control | L-NAME Treated | L-NAME + this compound (10 mg/kg/day) | Reference(s) |
| Non-void Contractions (number/minute) | 0.49 ± 0.1 | 0.90 ± 0.1 | 0.56 ± 0.25 | [5] |
| Micturition Frequency | Normalized | Decreased by ~50% | Normalized | [5] |
| Threshold Pressure Increase | - | 70% | 27% | [5] |
| Peak Pressure Increase | - | 44% | 22% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil or a mixture of ethanol (B145695) and Kolliphor HS 15®
-
Sterile water
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Dissolving in DMSO (for subsequent dilution):
-
Vehicle Preparation (Option A - DMSO/Corn Oil):
-
Prepare the final dosing solution by diluting the DMSO stock solution with corn oil to the desired final concentration.
-
-
Vehicle Preparation (Option B - Ethanol/Kolliphor HS 15®/Water):
-
Prepare a vehicle solution of ethanol/Kolliphor HS 15®/tap water (10/40/50 v/v/v).[3]
-
Add the appropriate amount of this compound to the vehicle to achieve the target concentration.
-
-
Final Preparation:
-
Ensure the final solution is a homogenous suspension or solution.
-
Prepare fresh daily before administration.
-
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Rat restraint device (optional)
-
Appropriately sized ball-tipped gavage needle
-
Syringe
-
Prepared this compound dosing solution
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Securely restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the needle; do not force it. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution. The typical oral gavage volume for rats is up to 10 mL/kg.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
-
Diagram: Experimental Workflow for Oral Gavage Study
Caption: General experimental workflow for an oral gavage study with this compound in rats.
Safety Precautions
-
Follow all institutional guidelines for animal handling and care.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and its formulations.
Conclusion
Oral administration of this compound is a viable method for in vivo studies in rats to investigate its effects on the cardiovascular system and other physiological processes. The provided protocols and data serve as a guide for researchers. It is crucial to note the limited availability of public data on the oral pharmacokinetics and toxicology of this compound in rats, and it is recommended that these parameters be determined empirically for specific research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Responses in Blood Pressure and Kidney Function to Soluble Guanylyl Cyclase Stimulation or Activation in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Soluble Guanylate Cyclase Stimulator this compound Inhibits Vascular Smooth Muscle Growth through the cAMP-Dependent Protein Kinase and cGMP-Dependent Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of this compound prevents bladder dysfunction in nitric-oxide deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term oral treatment with this compound ameliorates impaired corpus cavernosum relaxations in a nitric oxide-deficient rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. scielo.br [scielo.br]
- 9. rndsystems.com [rndsystems.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Long-Term Treatment with BAY 41-2272 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 41-2272 is a potent, direct, and nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).[1][2] sGC is a key enzyme in the NO-sGC-cGMP signaling pathway, which plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, fibrosis, and proliferation.[3][4] By directly stimulating sGC, this compound increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), leading to a range of downstream effects. These application notes provide a summary of findings from long-term animal studies, along with detailed protocols for its use in various preclinical models.
Mechanism of Action
This compound acts on an NO-independent regulatory site on the sGC α1 subunit.[5] This direct stimulation leads to an increase in intracellular cGMP levels.[2][6] The elevated cGMP then activates cGMP-dependent protein kinases (PKG), which in turn mediate downstream effects such as vasodilation and inhibition of smooth muscle proliferation.[5][7] While its primary pathway is sGC-cGMP dependent, some studies suggest that at higher concentrations, this compound may have additional mechanisms, such as involving Ca2+ entry blockade.[2] Furthermore, in certain cell types like hepatic stellate cells, this compound has been shown to inhibit profibrotic signaling through a noncanonical Akt-dependent pathway, independent of sGC/cGMP.[6]
Quantitative Data from Long-Term Animal Studies
The following tables summarize the quantitative outcomes of long-term this compound administration across various animal models.
Table 1: Cardiovascular and Pulmonary Hypertension Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Spontaneously Hypertensive Rats | 10 mg/kg/day, p.o. | Strong decrease in blood pressure, increased survival. | [1] |
| L-NAME-Induced Hypertensive Rats | 10 mg/kg/day, p.o. for 4 weeks | Prevented L-NAME-induced hypertension. | [3] |
| Neonatal Rats with Hypoxia-Induced Pulmonary Hypertension | 1 mg/kg/day, i.m. for 2 weeks | Reduced right ventricular hypertrophy (0.67 ± 0.03 vs. 0.52 ± 0.05) and attenuated artery wall thickness (48.2 ± 2.8% vs. 35.7 ± 4.1 µm). | [8] |
| Monocrotaline-Induced Pulmonary Hypertension Rats | Not specified | Reversed hemodynamic and structural changes. | [4] |
Table 2: Urogenital System Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| L-NAME-Induced Bladder Dysfunction in Rats | 10 mg/kg/day, p.o. for 4 weeks | Normalized the 50% decrease in micturition frequency; attenuated the 70% increase in threshold pressure and 44% increase in peak pressure. | [3] |
| NO-Deficient Rat Model (Erectile Dysfunction) | 20 mg/kg/day, p.o. for 4 weeks | Restored impaired corpus cavernosum relaxations and nearly restored enhanced contractile responses to phenylephrine. | [9] |
Table 3: Other Disease Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Guinea Pig Model of COPD (Cigarette Smoke Exposure) | Not specified, for 3 months | Prevented the increase of plasma 3-NT and 4-HNE; normalized weight gain. | [10] |
Experimental Protocols
Below are detailed protocols for key long-term in vivo experiments with this compound.
Protocol 1: L-NAME-Induced Hypertension and Bladder Dysfunction in Rats
-
Objective: To evaluate the long-term effects of this compound on hypertension and bladder dysfunction induced by chronic NO synthase inhibition.[3]
-
Animal Model: Male Wistar rats.
-
Grouping (n=5 per group):
-
Control: Tap water for 4 weeks.
-
Vehicle Control: Daily oral gavage with 80% dimethyl sulfoxide (B87167) (DMSO) for 4 weeks.
-
L-NAME: Nω-nitro-L-arginine methyl ester (L-NAME) in drinking water (20 mg/rat/day) plus daily oral gavage of 80% DMSO for 4 weeks.
-
L-NAME + this compound: L-NAME (20 mg/rat/day in drinking water) and this compound (10 mg/kg/day dissolved in 80% DMSO) by daily oral gavage for 4 weeks.[3]
-
-
Drug Preparation and Administration:
-
Dissolve this compound in 80% DMSO to the desired concentration for oral gavage.
-
Dissolve L-NAME in the drinking water to achieve the target daily dose.
-
-
Key Measurements:
Protocol 2: Hypoxia-Induced Pulmonary Hypertension in Neonatal Rats
-
Objective: To assess the preventative effects of this compound on the development of pulmonary hypertension and vascular remodeling in a neonatal hypoxia model.[8]
-
Animal Model: Newborn Sprague-Dawley rats.
-
Grouping:
-
Normoxia + Saline: Exposed to room air and received daily intramuscular (i.m.) injections of saline for 2 weeks.
-
Hypoxia + Saline: Exposed to chronic hypoxia (FiO2, 0.12) and received daily i.m. injections of saline for 2 weeks.
-
Hypoxia + this compound: Exposed to chronic hypoxia (FiO2, 0.12) and received daily i.m. injections of this compound (1 mg/kg) for 2 weeks.[8]
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline) for intramuscular injection.
-
-
Key Measurements (at 2 weeks):
-
Right Ventricular Hypertrophy (RVH): Assessed by the ratio of right ventricle weight to left ventricle plus septum weight (RV/LV+S).[8]
-
Pulmonary Vascular Remodeling: Evaluated by measuring the wall thickness of small pulmonary arteries from lung tissue sections.[8]
-
Alveolarization: Assessed by radial alveolar counts and mean linear intercepts.[8]
-
Concluding Remarks
Long-term administration of this compound has demonstrated significant therapeutic potential in a variety of animal models of chronic diseases, particularly those associated with impaired NO-cGMP signaling. It has shown efficacy in reducing blood pressure, preventing adverse cardiovascular and pulmonary remodeling, and ameliorating organ dysfunction.[1][3][4][8][9][10] The protocols and data presented here provide a valuable resource for researchers designing preclinical studies to further investigate the therapeutic applications of sGC stimulators like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanisms of relaxant activity of this compound in rat tracheal smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. rndsystems.com [rndsystems.com]
- 8. karger.com [karger.com]
- 9. Long-term oral treatment with this compound ameliorates impaired corpus cavernosum relaxations in a nitric oxide-deficient rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble guanylate cyclase stimulation reduces oxidative stress in experimental Chronic Obstructive Pulmonary Disease | PLOS One [journals.plos.org]
Preparing Stock Solutions of BAY 41-2272: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the preparation of stock solutions of BAY 41-2272, a potent, cell-permeable, and NO-independent activator of soluble guanylyl cyclase (sGC).[1][2] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results. This guide covers the essential chemical properties, solubility, and step-by-step procedures for preparing and storing stock solutions for in vitro and in vivo applications.
Introduction to this compound
This compound, with the chemical name 5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine, is a widely used research compound that directly stimulates sGC.[2][3] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[2][4][5] Its NO-independent mechanism of action makes it a valuable tool for studying the cGMP signaling pathway.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇FN₆ | [6] |
| Molecular Weight | 360.39 g/mol | [6][7] |
| Appearance | White to off-white solid/needles | [8] |
| Purity | ≥98% (typically by HPLC) | [2][6] |
| CAS Number | 256376-24-6 | [6] |
Solubility Data
The solubility of this compound in common laboratory solvents is critical for preparing concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | Up to 100 mM (approx. 36 mg/mL) | [2][6] |
| Ethanol (100%) | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Water | Practically insoluble | [8] |
| DMF | 16.6 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [5] |
Note: The use of fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1] If precipitation is observed, sonication or gentle warming can aid in dissolution.[9][10]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.60 mg of this compound (Molecular Weight: 360.39 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 3.60 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.[1][10]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1][10] Stock solutions in DMSO are stable for up to 3 months at -20°C and for up to 1 year at -80°C.[7]
Caption: Workflow for Preparing this compound Stock Solution.
Mechanism of Action: Signaling Pathway
This compound acts as a direct activator of soluble guanylyl cyclase (sGC), independent of nitric oxide (NO).[2] sGC is a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] This increase in cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, resulting in a range of physiological responses.
Caption: Simplified signaling pathway of this compound.
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for more detailed safety information.
Conclusion
Proper preparation and storage of this compound stock solutions are fundamental for obtaining reliable and reproducible data in research and drug development. By following the protocols and guidelines outlined in this document, researchers can ensure the integrity of their experiments and contribute to a deeper understanding of the sGC-cGMP signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 3. 5-Cyclopropyl-2-(1-((2-fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-4-pyrimidinamine | C20H17FN6 | CID 9798973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphodiesterases Regulate this compound-Induced VASP Phosphorylation in Vascular Smooth Muscle Cells [frontiersin.org]
- 5. netascientific.com [netascientific.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound A cell-permeable pyrazolopyridinylpyrimidine compound that acts as a selective and potent stimulator of soluble guanylate cyclase (effective dose ~ 0.1 nM to 100 µM using recombinant soluble guanylate cyclase). | 256376-24-6 [sigmaaldrich.com]
- 8. Enzo Life Sciences this compound (25mg). CAS: 256376-24-6, Quantity: Each | Fisher Scientific [fishersci.com]
- 9. This compound | Guanylate cyclase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BAY 41-2272 for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for using the soluble guanylate cyclase (sGC) stimulator, BAY 41-2272, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).[1][2] It binds to a regulatory site on the sGC enzyme, enhancing its activity and leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP).[3] This action occurs independently of NO but acts synergistically with it, meaning this compound can significantly amplify the cGMP response in the presence of even low levels of NO.[4][5] The resulting elevation in intracellular cGMP activates downstream signaling pathways, such as those involving cGMP-dependent protein kinase (PKG), which mediate various physiological responses including vasodilation and inhibition of platelet aggregation.[3]
Q2: How should I prepare a stock solution of this compound?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but insoluble in water.[1] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10 mM to 100 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] When preparing your working solution, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[6]
Q3: What is a typical starting concentration range for in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay.
-
For biochemical assays with purified sGC, stimulation can be observed at concentrations as low as 0.001 µM (1 nM), with maximal stimulation around 1 µM.[7]
-
For cell-based assays , a common starting range is 0.1 µM to 10 µM .[6][8][9]
-
For functional assays like smooth muscle relaxation, EC₅₀ values typically fall in the nanomolar to low micromolar range.[1]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system. Refer to the data table below for effective concentrations reported in various studies.
Q4: What are the known off-target or secondary effects of this compound?
While this compound is a potent sGC stimulator, some studies have reported effects that may be independent of the sGC-cGMP pathway, particularly at higher concentrations.
-
Calcium Channel Blockade: At concentrations of 1 µM and higher, this compound may inhibit Ca²⁺ entry, contributing to smooth muscle relaxation in a cGMP-independent manner.[2][10]
-
Phosphodiesterase (PDE) Inhibition: There is conflicting evidence regarding PDE5 inhibition. One study suggested this compound inhibits PDE5 with an IC₅₀ of ~3 µM at low cGMP substrate concentrations, while other reports indicate no significant inhibition at concentrations up to 10 µM.[7]
-
sGC/cGMP-Independent Signaling: In hepatic stellate cells, this compound was found to inhibit TGFβ1-induced profibrotic cytokine expression through a pathway that was not reversible by an sGC inhibitor, suggesting a separate mechanism of action.[9]
Q5: What is the role of ODQ in experiments with this compound?
1H-[1][2][7]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a widely used inhibitor of sGC. It works by oxidizing the ferrous iron (Fe²⁺) in the heme group of sGC, rendering the enzyme insensitive to NO and sGC stimulators like this compound.[2][8] ODQ is an essential tool to verify that the observed effects of this compound are mediated through sGC activation. If the effects of this compound are blocked or significantly reduced by pre-treatment with ODQ (typically at 1-10 µM), it confirms the involvement of the sGC-cGMP pathway.[9][11]
Troubleshooting Guide
Problem: I am not observing the expected effect (e.g., increased cGMP, cellular response).
-
Possible Cause 1: Sub-optimal Concentration.
-
Solution: The effective concentration of this compound can vary significantly between cell types and assays. Consult the literature for concentrations used in similar systems (see Table 1). Perform a full dose-response experiment (e.g., from 10 nM to 30 µM) to determine the EC₅₀/IC₅₀ in your specific model.
-
-
Possible Cause 2: Improper Stock Solution Preparation or Storage.
-
Solution: this compound is insoluble in aqueous solutions and should be dissolved in high-quality, anhydrous DMSO.[1] Moisture in DMSO can reduce solubility.[1] Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][4] Prepare fresh dilutions in your assay medium for each experiment.
-
-
Possible Cause 3: Oxidized or Inactive sGC.
-
Solution: this compound requires the heme group on sGC to be in its reduced (Fe²⁺) state.[12] High levels of oxidative stress in your cell culture or tissue preparation can lead to heme oxidation (to Fe³⁺), rendering sGC unresponsive to stimulation.[12] Ensure your cells are healthy and consider minimizing oxidative stress during the experiment.
-
Problem: The response to this compound is diminished by ODQ, but not completely abolished.
-
Possible Cause: cGMP-Independent Mechanisms.
-
Explanation: This observation suggests that this compound may be acting through multiple pathways. While the primary effect is sGC stimulation (which is blocked by ODQ), a secondary, cGMP-independent mechanism may be responsible for the residual effect.[10] Studies have shown that at higher concentrations (≥1 µM), this compound can directly inhibit L-type calcium channels, which would not be affected by ODQ.[2] This dual mechanism is a known characteristic of the compound in some systems.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Assay Type | Cell/Tissue Type | Effective Concentration (EC₅₀ / IC₅₀) | Reference(s) |
| sGC Stimulation (Purified) | Recombinant sGC | EC₅₀ ≈ 0.09 µM (in sGC-overexpressing cells) | [7] |
| cGMP Accumulation | A7r5 Rat Aortic Smooth Muscle Cells | 10 µM used to increase cGMP levels | [4] |
| cGMP Accumulation | Primary Hepatic Stellate Cells | 3-10 µM increased cGMP levels | [9] |
| Smooth Muscle Relaxation | Human Corpus Cavernosum | EC₅₀ = 489.1 nM (0.49 µM) | [1] |
| Smooth Muscle Relaxation | Rabbit Corpus Cavernosum | EC₅₀ = 406.3 nM (0.41 µM) | [1] |
| Smooth Muscle Relaxation | Rabbit Aorta (Phenylephrine-induced) | IC₅₀ = 0.30 µM | [3] |
| Platelet Aggregation Inhibition | Human Platelets | IC₅₀ = 36 nM | [3][13] |
| Superoxide (B77818) Release | Human THP-1 & PBM Cells | 1.0 - 3.0 µM increased superoxide release | [8] |
| Anti-proliferative Effects | Human Corneal Keratocytes | 10 µM inhibited TGFβ1-induced proliferation | [6] |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Solubility | Recommended Stock Conc. | Storage | Reference(s) |
| DMSO | Up to 100 mM | 10 - 100 mM | Aliquot and store at -20°C (1 month) or -80°C (1 year) | [1][3] |
| Ethanol | ~4 mg/mL (~11 mM) | Not recommended as primary solvent | - | [1] |
| Water | Insoluble | Not applicable | - | [1] |
Experimental Protocols
Protocol 1: General Method for Measuring Intracellular cGMP Levels
This protocol provides a framework for quantifying cGMP accumulation in cultured cells following treatment with this compound.
Methodology:
-
Cell Seeding: Plate cells (e.g., smooth muscle cells, endothelial cells) in multi-well plates and culture until they reach the desired confluency (often 80-90%).
-
Pre-incubation: Wash the cells once with phosphate-buffered saline (PBS). To prevent the degradation of newly synthesized cGMP, it is highly recommended to pre-incubate the cells with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as IBMX (100-500 µM), for 15-30 minutes at 37°C.[13]
-
Stimulation: Prepare working solutions of this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) in the cell culture medium. Remove the pre-incubation medium and add the this compound solutions or a vehicle control (medium with the equivalent concentration of DMSO) to the cells. Incubate for a defined period (e.g., 15 minutes) at 37°C.[4][5]
-
Lysis: To terminate the reaction and preserve cGMP levels, rapidly aspirate the medium and add ice-cold 0.1 M HCl to lyse the cells.[13]
-
Sample Processing: Scrape the cells in the HCl and transfer the lysate to a microcentrifuge tube. Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Quantification: Carefully collect the supernatant, which contains the cGMP. Measure the cGMP concentration using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions precisely.[9][13]
-
Normalization: To account for variations in cell number, determine the total protein concentration in each sample (e.g., using a BCA or Bradford assay). Express the final results as pmol of cGMP per mg of protein.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanisms of relaxant activity of this compound in rat tracheal smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates CTGF Expression via sGC/cGMP-Independent Pathway in TGFβ1-Activated Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. The Soluble Guanylate Cyclase Activator BAY 58-2667 Protects against Morbidity and Mortality in Endotoxic Shock by Recoupling Organ Systems | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
Potential off-target effects of BAY 41-2272
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BAY 41-2272. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is inhibition of phosphodiesterase 5 (PDE5) a significant off-target effect of this compound?
There are conflicting reports regarding the extent and physiological relevance of PDE5 inhibition by this compound. Some studies have concluded that the physiological effects of this compound are due to a synergistic mechanism involving both the sensitization of nitric oxide (NO)-sensitive guanylate cyclase (sGC) and the inhibition of PDE5.[1][2][3] One study reported 50% inhibition of PDE5 at a this compound concentration of 3 μmol/L when using a low cGMP substrate concentration (0.1 μmol/L).[1][2]
However, other researchers have found that this compound does not cause significant PDE5 inhibition at concentrations required for sGC stimulation.[1][4] For instance, one report indicated no significant inhibition of highly purified recombinant human PDE5 at concentrations up to 10 μmol/L.[1] It has been suggested that the inhibitory effect on PDE5 might have a competitive component, with the concentration-response curves shifting to the right at higher substrate concentrations.[2]
Q2: Does this compound affect cAMP levels?
Yes, under certain experimental conditions, this compound has been shown to influence cAMP levels, although it does not directly affect adenylyl cyclase. In vascular smooth muscle cells (VSMCs), this compound has been observed to increase cAMP levels, which may be a secondary effect of increased cGMP inhibiting phosphodiesterase 3 (PDE3).[5] However, another study in VSMCs reported that while this compound significantly increased cGMP content, it did not affect cAMP levels compared to controls.[6]
Q3: Are there any observed off-target effects of this compound at higher concentrations?
At higher concentrations, this compound may exhibit additional off-target effects. In rat tracheal smooth muscle, higher concentrations (0.03–1 μM) of this compound have been associated with a blockade of Ca2+ entry.[7]
Q4: Have any sGC-independent effects of this compound been reported?
Yes, some studies have suggested that this compound can have effects that are not exclusively dependent on the sGC pathway. For example, in human mononuclear phagocytes, the sGC inhibitor ODQ did not significantly reduce this compound-induced superoxide (B77818) production and phagocytosis, suggesting the involvement of other signaling pathways.[8][9]
Troubleshooting Guides
Problem: Unexpected potentiation of cGMP signaling beyond sGC stimulation.
-
Possible Cause: Inhibition of PDE5 by this compound, leading to reduced cGMP degradation.
-
Troubleshooting Steps:
-
Measure PDE5 Activity: Perform a PDE5 inhibition assay in the presence of the concentrations of this compound being used in your experiments.
-
Vary Substrate Concentration: As the inhibitory effect may be competitive, assess PDE5 inhibition at different cGMP substrate concentrations.[2]
-
Use a Specific PDE5 Inhibitor as a Control: Compare the effects of this compound with a known PDE5 inhibitor (e.g., sildenafil) in your experimental system.
-
Problem: Observed effects on cAMP-mediated signaling pathways.
-
Possible Cause: Indirect elevation of cAMP levels, potentially through cGMP-mediated inhibition of PDE3.[5]
-
Troubleshooting Steps:
-
Measure cAMP Levels: Directly quantify intracellular cAMP concentrations in response to this compound treatment.
-
Use PDE Inhibitors: Investigate the effects of selective PDE3 and PDE4 inhibitors to understand the role of these enzymes in the observed cAMP-related effects.[5]
-
Assess PKA Activity: Measure the phosphorylation of PKA substrates to confirm the activation of the cAMP signaling pathway.[6]
-
Quantitative Data Summary
| Off-Target Effect | Compound | IC50 / Effective Concentration | Cell/System | Reference |
| PDE5 Inhibition | This compound | 3 µM (at 0.1 µM cGMP) | In vitro | [1][2] |
| PDE5 Inhibition | Sildenafil | 0.007 µM | In vitro | [1] |
| PDE5 Inhibition | Vardenafil | 0.0007 µM | In vitro | [1] |
| Calcium Entry Blockade | This compound | 1 and 10 µM | Rat Tracheal Rings | [7] |
| Platelet Aggregation Inhibition | This compound | 36 nM | Human Platelets | |
| Inhibition of Phenylephrine-induced Contraction | This compound | 304 nM | Rabbit Aortic Rings |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of this compound, including its primary mechanism and potential off-target effects.
Caption: Experimental workflow for a phosphodiesterase 5 (PDE5) inhibition assay.
Experimental Protocols
Phosphodiesterase 5 (PDE5) Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on PDE5 activity.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl2).
-
Dilute purified recombinant human PDE5 enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Prepare a solution of cGMP (substrate) at a known concentration (e.g., 0.1 µM to investigate competitive inhibition).
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, the PDE5 enzyme, and the various concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the cGMP substrate to each well.
-
Incubate for a specific time (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
-
Detection and Analysis:
-
Quantify the amount of GMP produced (or remaining cGMP) using a suitable method, such as a commercially available ELISA kit or by chromatographic separation (e.g., HPLC).
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of phosphodiesterase type 5 by the activator of nitric oxide-sensitive guanylyl cyclase this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Phosphodiesterases Regulate this compound-Induced VASP Phosphorylation in Vascular Smooth Muscle Cells [frontiersin.org]
- 6. The Soluble Guanylate Cyclase Stimulator this compound Inhibits Vascular Smooth Muscle Growth through the cAMP-Dependent Protein Kinase and cGMP-Dependent Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of relaxant activity of this compound in rat tracheal smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Technical Support Center: BAY 41-2272 Toxicity Assessment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the toxicity of BAY 41-2272 in cell lines. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, NO-independent stimulator of soluble guanylate cyclase (sGC).[1] Its primary mechanism of action is to directly activate sGC, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. This mimics the physiological effects of nitric oxide (NO) in a cGMP-dependent manner.
Q2: Is this compound generally considered cytotoxic to cells?
A2: Based on current research, this compound is generally not considered cytotoxic to a wide range of cell lines at typical experimental concentrations.[2][3][4] Studies on human mononuclear phagocytes (PBM and THP-1 cells) and human corneal keratocytes have shown no significant toxic effects on cell viability.[2][3] However, it can exhibit anti-proliferative and in some cases, pro-apoptotic effects, particularly in cancer cell lines.
Q3: What are the known effects of this compound on cell proliferation and the cell cycle?
A3: this compound has been shown to reduce proliferation in vascular smooth muscle cells and various cancer cell lines.[4][5] This anti-proliferative effect is often associated with cell cycle arrest, typically in the G0/G1 phase. The underlying mechanism involves the modulation of cell cycle regulatory proteins through the activation of cGMP- and cAMP-dependent protein kinases.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a potent sGC stimulator, some studies suggest potential off-target effects, most notably the inhibition of phosphodiesterase 5 (PDE5). This could contribute to the overall cellular response by further elevating cGMP levels. It is important to consider this possibility when interpreting experimental results.
Data Presentation
Table 1: Summary of this compound Effects on Various Cell Lines
| Cell Line | Cell Type | Assay(s) Performed | Observed Effects | IC50 Values | Reference(s) |
| Vascular Smooth Muscle Cells (Rat A7R5) | Smooth Muscle | Cell proliferation, Neutral red uptake, Cell cycle analysis | Reduced proliferation, G0/G1 cell cycle arrest, No cytotoxicity | Not Reported | [4][5] |
| Human Corneal Keratocytes | Fibroblast-like | Annexin V/PI, WST-1 | No effect on viability, Inhibited TGFβ1-induced proliferation | Not Applicable | [3] |
| Human PBM and THP-1 | Mononuclear Phagocytes | MTT assay | No toxic effect on cell viability | Not Applicable | [2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cancer | Cell viability, Apoptosis | Reduced cell viability, Enhanced cisplatin-induced apoptosis | Not Reported | [6] |
| Leukemia Cell Lines (HL60, HEL, K-562) | Cancer | Antiproliferative assay | Potent cytotoxic effect | 0.7 - 7.5 µM | [7] |
| Colon Cancer (HCT116) | Cancer | Antiproliferative assay | Promising inhibitory activity | 2.914 µg/mL | [7] |
| Platelets | Blood cells | Platelet aggregation | Potent inhibition of platelet aggregation | 36 nM | [8] |
| Rabbit Aorta | Smooth Muscle | Phenylephrine-induced contraction | Antivasoconstrictive effects | 0.30 µM | [8] |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control, e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Neutral Red Uptake Assay for Cytotoxicity
Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to reach the desired confluency.
-
Compound Treatment: Expose cells to a range of this compound concentrations for the chosen duration.
-
Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 2-3 hours at 37°C.
-
Washing: Wash the cells with a wash buffer (e.g., PBS) to remove excess dye.
-
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate for 10 minutes with gentle shaking to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.
-
Data Analysis: Determine the percentage of viable cells compared to the untreated control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Guides
Issue 1: Low or no cGMP induction after this compound treatment.
-
Possible Cause:
-
Compound Degradation: this compound may be unstable under certain conditions.
-
Incorrect Concentration: The concentration used may be too low to elicit a response.
-
Cell Line Insensitivity: The cell line may have low expression or activity of soluble guanylate cyclase.
-
Assay Issues: Problems with the cGMP assay kit or protocol.
-
-
Troubleshooting Steps:
-
Check Compound Integrity: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Verify sGC Expression: Confirm the expression of sGC subunits (α1 and β1) in your cell line using techniques like Western blotting or qPCR.
-
Assay Controls: Include positive controls (e.g., a known sGC activator like YC-1 or a NO donor) and negative controls in your cGMP assay to validate the assay's performance.
-
Issue 2: High variability in cell viability/cytotoxicity assay results.
-
Possible Cause:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells.
-
Edge Effects: Evaporation from the outer wells of the microplate.
-
Compound Precipitation: this compound precipitating in the culture medium.
-
Batch-to-Batch Variability: Inconsistent potency of different batches of this compound.
-
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Thoroughly mix the cell suspension before and during seeding. Avoid seeding cells in the outermost wells of the plate or fill them with sterile PBS to minimize edge effects.
-
Check Compound Solubility: this compound is soluble in DMSO.[8] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and does not affect cell viability. Visually inspect for any precipitation after adding the compound to the medium.
-
Batch Validation: If you suspect batch-to-batch variability, test new batches against a previously validated batch to ensure consistent results.[9]
-
Issue 3: Unexpected cytotoxic effects observed.
-
Possible Cause:
-
High Compound Concentration: The concentration used may be in the toxic range for the specific cell line.
-
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.
-
Off-Target Effects: At high concentrations, off-target effects of this compound could contribute to cytotoxicity.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value to identify the cytotoxic concentration range.
-
Vehicle Control: Always include a vehicle control with the highest concentration of the solvent used in the experiment to assess its toxicity.
-
Consider Off-Target Effects: Be aware of the potential for PDE5 inhibition, especially at higher concentrations, and consider using a PDE5 inhibitor as a positive control to understand its contribution to the observed effects.
-
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Soluble Guanylate Cyclase Stimulator this compound Inhibits Vascular Smooth Muscle Growth through the cAMP-Dependent Protein Kinase and cGMP-Dependent Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-growth properties of this compound in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. bio-techne.com [bio-techne.com]
- 9. d-nb.info [d-nb.info]
Minimizing BAY 41-2272 degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of BAY 41-2272 to minimize its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective stimulator of soluble guanylate cyclase (sGC).[1][2] It acts on a nitric oxide (NO)-independent regulatory site on the sGC α1 subunit.[2] By directly stimulating sGC, this compound increases the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.[3] While it functions independently of NO, it has a synergistic effect with NO, meaning it can enhance the sensitivity of sGC to endogenous or exogenous NO.[3]
Q2: What are the main applications of this compound in research?
This compound is widely used in preclinical research to investigate the therapeutic potential of sGC stimulation in various conditions, including cardiovascular diseases like pulmonary hypertension, fibrosis, and platelet aggregation.[3] It is also utilized to study the role of the NO-sGC-cGMP signaling pathway in different biological systems.
Q3: How should I store this compound powder and its stock solutions?
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[4] | Protect from light. |
| DMSO Stock Solution | -80°C | 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month to 3 months[4] | Use fresh, moisture-free DMSO for preparation. |
Q4: In which solvents is this compound soluble?
The solubility of this compound is a critical factor for preparing accurate and effective experimental solutions.
| Solvent | Solubility |
| DMSO | Up to 100 mM[2] |
| Ethanol | 4 mg/mL[4] |
| Water | Insoluble[4] |
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected experimental results.
This is a common issue that can often be traced back to the degradation of this compound.
-
Potential Cause 1: Improperly prepared or stored stock solutions.
-
Troubleshooting:
-
Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions, as moisture can affect solubility and stability.[4]
-
Prepare fresh dilutions for your experiments from a properly stored, frozen aliquot of the stock solution.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[4]
-
-
-
Potential Cause 2: Degradation in aqueous experimental media.
-
Troubleshooting:
-
This compound is insoluble in water.[4] For in vitro experiments in aqueous buffers, ensure the final concentration of DMSO is compatible with your experimental system and does not cause precipitation of the compound.
-
Prepare working solutions in your experimental buffer immediately before use to minimize the time the compound spends in an aqueous environment.
-
-
-
Potential Cause 3: Photodegradation.
-
Troubleshooting:
-
The product information for this compound often includes the instruction to "Protect from Light".
-
Prepare solutions and conduct experiments under subdued lighting conditions whenever possible.
-
Store stock solutions and experimental setups in light-protecting containers (e.g., amber vials or wrapped in aluminum foil).
-
-
Issue 2: Precipitation of this compound in experimental setup.
-
Potential Cause 1: Exceeding the solubility limit in the final experimental medium.
-
Troubleshooting:
-
While this compound is highly soluble in DMSO, its solubility dramatically decreases in aqueous solutions.
-
Calculate the final concentration of both this compound and the organic solvent (e.g., DMSO) in your final experimental volume to ensure you are within the solubility limits.
-
If precipitation occurs, consider optimizing your protocol by either decreasing the final concentration of this compound or slightly increasing the percentage of the co-solvent, if your experimental model allows.
-
-
-
Potential Cause 2: Interaction with components of the experimental medium.
-
Troubleshooting:
-
Before a large-scale experiment, perform a small-scale solubility test by adding your prepared this compound working solution to your complete experimental medium to check for any immediate precipitation.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 360.39 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.60 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex briefly and sonicate if necessary to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C as per the stability data table.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in fresh cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Mix the working solution thoroughly by gentle inversion.
-
Add the working solution to your cell culture plates immediately after preparation. Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically ≤ 0.1%).
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway involving this compound and a general experimental workflow.
References
Troubleshooting unexpected results in BAY 41-2272 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 41-2272. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active, and direct stimulator of soluble guanylate cyclase (sGC).[1][2] It acts on an allosteric site on the sGC enzyme, independently of nitric oxide (NO), to increase the production of cyclic guanosine (B1672433) monophosphate (cGMP). However, it also acts synergistically with NO to further enhance cGMP production.[2][3] This leads to various downstream effects, including vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle proliferation.[4][5]
Q2: I'm observing a weaker-than-expected effect of this compound. What are the possible causes?
Several factors could contribute to a diminished effect. These include:
-
Suboptimal Solubility: this compound has poor aqueous solubility.[1] Ensure proper dissolution in a suitable solvent like DMSO before preparing your final working solution.[1][6] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 may be necessary.[1][2]
-
Compound Degradation: Improper storage can lead to degradation. This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] Avoid repeated freeze-thaw cycles.[1]
-
Oxidized sGC: The target enzyme, sGC, can become oxidized under conditions of oxidative stress, rendering it less responsive to stimulators like this compound.[7][8] In such cases, an sGC activator, which acts on the oxidized form of the enzyme, might be more effective.[7][8]
-
Cellular Factors: The intracellular environment, including the presence of Ca2+ and cellular thiols, can modulate sGC activity.[9]
Q3: Are there any known off-target effects of this compound?
While generally considered a selective sGC stimulator, some studies have reported potential off-target effects. The most notable is the potential for inhibition of phosphodiesterase type 5 (PDE5) at higher concentrations.[5] This could lead to an overestimation of the direct sGC-stimulating effect, as PDE5 inhibition also increases cGMP levels.[5] However, other studies have found no significant PDE5 inhibition at concentrations effective for sGC stimulation.[10][11] Researchers should be aware of this potential and consider using appropriate controls, such as a PDE5 inhibitor like sildenafil, for comparison.
Q4: I'm observing effects that seem independent of the sGC/cGMP pathway. Is this possible?
Yes, some studies have reported sGC/cGMP-independent effects of this compound. For example, in hepatic stellate cells, this compound was found to inhibit TGFβ1-induced connective tissue growth factor (CTGF) expression via a noncanonical Akt-dependent pathway.[12][13] In other cell types, it has been shown to increase superoxide (B77818) production and phagocytosis in a manner not exclusively dependent on sGC activation.[4][14]
Troubleshooting Guides
Problem 1: Inconsistent or No Vasodilation/Relaxation in Ex Vivo Tissue Bath Experiments
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Poor Compound Solubility | Prepare a fresh, concentrated stock solution of this compound in 100% DMSO.[1][6] Ensure the stock solution is clear before making serial dilutions in your physiological buffer. Final DMSO concentration in the tissue bath should be kept low (typically <0.1%) to avoid solvent effects. |
| Tissue Desensitization | Ensure adequate washout periods between cumulative concentration-response curves. If tissues have been pre-contracted with a potent agonist, they may require a longer recovery time. |
| Oxidized sGC in Tissue | If the tissue has been subjected to oxidative stress, sGC may be in an oxidized, NO-unresponsive state.[7] Consider pre-treating a parallel tissue set with an sGC activator (e.g., BAY 58-2667) to assess the state of the enzyme.[15] |
| Incorrect Buffer Composition | Verify the pH and ionic composition of your physiological salt solution. Deviations can affect tissue viability and drug response. |
Experimental Protocol: Evaluation of Vasodilation in Isolated Aortic Rings
-
Tissue Preparation: Isolate thoracic aortas from euthanized rodents and place them in cold Krebs-Henseleit (K-H) buffer. Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing K-H buffer at 37°C and bubble with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Check the viability of the endothelium by contracting the rings with phenylephrine (B352888) (1 µM) and then inducing relaxation with acetylcholine (B1216132) (10 µM). A relaxation of >70% indicates a healthy endothelium.
-
Experiment: After washing out the acetylcholine, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath. Record the relaxation response at each concentration.
Expected Quantitative Data
| Tissue | Agonist | EC50 / IC50 of this compound |
| Rabbit Aorta | Phenylephrine | IC50 = 0.30 µM[6] |
| Human Cavernosum | - | EC50 = 489.1 nM[1] |
| Rabbit Cavernosum | - | EC50 = 406.3 nM[1] |
Problem 2: Unexpected Results in Cell-Based cGMP Assays
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Cell Line Unresponsive | Confirm that your cell line expresses soluble guanylate cyclase. Perform RT-PCR or Western blotting for the sGC α1 and β1 subunits. |
| Presence of Phosphodiesterases (PDEs) | High PDE activity can rapidly degrade cGMP, masking the effect of this compound.[5] Consider pre-treating cells with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to block cGMP degradation.[16] |
| sGC/cGMP-Independent Effects | If you are observing cellular changes without a corresponding increase in cGMP, this compound may be acting through an alternative pathway in your specific cell type.[12][13] Investigate other signaling pathways that might be affected. |
| Assay Interference | Ensure that none of the components in your lysis buffer or assay kit are interfering with the cGMP measurement. Run appropriate controls, including a standard curve. |
Experimental Protocol: Measurement of Intracellular cGMP Levels
-
Cell Culture: Plate your cells of interest in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-treatment (Optional): To inhibit PDE activity, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Stimulation: Treat the cells with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the medium and lyse the cells using 0.1 M HCl or a lysis buffer provided with a commercial cGMP assay kit.
-
cGMP Quantification: Determine the cGMP concentration in the cell lysates using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the cGMP concentration to the total protein content in each well, determined by a protein assay (e.g., BCA assay).
Expected Quantitative Data
| Cell Type | Treatment | Fold Increase in cGMP |
| A7r5 Rat Aortic Smooth Muscle Cells | 10 µM this compound (15 min) | Significant increase[2] |
| Primary Hepatic Stellate Cells | 10 µM this compound | Significant increase, blocked by ODQ[12][13] |
| Washed Human Platelets | 10 µM this compound (10 min) | Time-dependent increase[16] |
Visualizations
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of relaxant activity of this compound in rat tracheal smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. rndsystems.com [rndsystems.com]
- 7. pnas.org [pnas.org]
- 8. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound Attenuates CTGF Expression via sGC/cGMP-Independent Pathway in TGFβ1-Activated Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The anti-aggregating effect of this compound, a stimulator of soluble guanylyl cyclase, requires the presence of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
BAY 41-2272 Vehicle and Solvent Selection: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate vehicle and solvent selection for BAY 41-2272. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mM. For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: What are suitable vehicles for in vivo administration of this compound?
A2: Several vehicle formulations have been successfully used for the in vivo delivery of this compound. The choice of vehicle will depend on the route of administration and the desired concentration. Commonly used vehicles include combinations of DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween-80, saline, and corn oil.[1][2] For oral administration, a suspension in carboxymethylcellulose sodium (CMC-Na) can also be used.[1]
Q3: My this compound is not dissolving properly. What should I do?
A3: If you encounter solubility issues, gentle heating and/or sonication can aid in the dissolution of this compound.[2] Ensure you are using high-quality, anhydrous solvents. For in vivo preparations, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the other co-solvents.[2]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1][2] It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo working solutions, it is best to prepare them fresh on the day of use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | This compound has poor aqueous solubility.[1] | For in vitro assays, ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to maintain solubility and minimize solvent toxicity. For in vivo formulations, use a vehicle containing co-solvents like PEG300 and Tween-80 to improve solubility in the final aqueous solution.[1][2] |
| Inconsistent experimental results. | Degradation of this compound in solution or improper storage. | Prepare fresh working solutions for each experiment.[2] Ensure stock solutions are stored correctly at -20°C or -80°C in aliquots to prevent degradation from multiple freeze-thaw cycles.[1][2] |
| Phase separation or precipitation in in vivo formulation. | Improper mixing of solvents or exceeding the solubility limit. | Add each solvent sequentially and ensure the solution is mixed thoroughly after each addition.[1][2] If precipitation occurs, gentle warming or sonication may help to redissolve the compound.[2] Do not exceed the recommended concentrations for each component of the vehicle. |
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (36.04 mg/mL) | |
| DMSO | 97.11 mM (35 mg/mL) | [1] |
| DMSO | 10 mg/mL | |
| Ethanol (B145695) | 4 mg/mL | [1] |
| Water | Insoluble | [1] |
Table 2: Example Formulations for In Vivo Administration of this compound
| Composition | Achievable Concentration | Route of Administration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.75 mg/mL (4.86 mM) | Injection | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.75 mg/mL (4.86 mM) | Injection | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.75 mg/mL (4.86 mM) | Injection | [2] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified | Injection | [1] |
| CMC-Na | ≥ 5 mg/mL | Oral | [1] |
| Normal Saline | 1 and 3 mg/kg body weight/day | Intramuscular | [3] |
| 50% Ethanol (1 vol ethanol and 1 vol saline) | 1 mg/mL | Intrapulmonary Infusion | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Injection
This protocol is an example based on a common formulation.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 17.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents in the following order, ensuring complete mixing after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 17.5 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.
-
The resulting solution should be clear. It is recommended to use this formulation immediately after preparation.[2]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for preparing an in vivo formulation.
References
Technical Support Center: BAY 41-2272 and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY 41-2272 in cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active activator of soluble guanylyl cyclase (sGC).[1][2][3] It functions by directly stimulating sGC, acting on a nitric oxide (NO)-independent regulatory site on the sGC α1 subunit.[1] This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates various downstream signaling pathways.[4][5] this compound can act synergistically with NO to further enhance sGC activity.[3][6]
Q2: Does this compound affect cell viability?
The impact of this compound on cell viability appears to be cell-type specific. Several studies have reported no cytotoxic effects in certain cell lines, including human peripheral blood monocytes (PBM), THP-1 cells, and human corneal keratocytes.[7][8] In contrast, one study observed a significant reduction in the viability of BRIN-BD11 pancreatic β-cells following treatment with this compound.[9] Therefore, it is crucial to empirically determine the effect of this compound on the specific cell line used in your experiments.
Q3: At what concentrations does this compound typically show effects without causing cytotoxicity?
Effective concentrations of this compound can vary between cell types. For instance, concentrations between 1.0–10.0 µM have been used without toxic effects in human PBM and THP-1 cells.[7] In studies with vascular smooth muscle cells, concentrations up to 10 µM were used without deleterious effects on cell viability.[10] However, in BRIN-BD11 cells, a concentration of 10 µM led to a significant reduction in viability.[9] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q4: Can the effects of this compound on cell proliferation be independent of its sGC-cGMP signaling?
Yes, some studies suggest that the effects of this compound on cell proliferation and viability may be mediated by cGMP-independent mechanisms.[5][9] For example, in BRIN-BD11 cells, the observed cytotoxicity was insensitive to the sGC inhibitor ODQ, suggesting a cGMP-independent pathway.[9]
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability After this compound Treatment
-
Possible Cause 1: Cell-type sensitivity. As noted, some cell lines, like pancreatic β-cells, have shown sensitivity to this compound.[9]
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.
-
-
Possible Cause 2: High concentration of this compound. The concentration of this compound may be too high for your particular cell type.
-
Troubleshooting Step: Lower the concentration of this compound used in your experiment. Refer to the literature for concentrations used in similar cell types.
-
-
Possible Cause 3: Solvent toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (usually <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
-
-
Possible Cause 4: cGMP-independent off-target effects. The observed cytotoxicity may not be related to the activation of sGC.[9]
Issue 2: No Effect of this compound on Cell Viability or Proliferation
-
Possible Cause 1: Insufficient concentration. The concentration of this compound may be too low to elicit a response in your cell line.
-
Troubleshooting Step: Increase the concentration of this compound. A dose-response study is recommended.
-
-
Possible Cause 2: Low expression of sGC. The target cell line may not express sufficient levels of soluble guanylyl cyclase for this compound to have a significant effect.
-
Troubleshooting Step: Confirm the expression of sGC subunits (α1 and β1) in your cell line using techniques like RT-qPCR or Western blotting.
-
-
Possible Cause 3: Rapid degradation or metabolism of the compound. this compound may be unstable in your specific cell culture conditions.
-
Troubleshooting Step: Consider a time-course experiment to determine the optimal incubation time.
-
Data Presentation
Table 1: Summary of this compound Effects on Cell Viability in Different Cell Lines
| Cell Line | Concentration Range | Incubation Time | Assay | Observed Effect on Viability | Reference |
| Human PBM & THP-1 cells | 1.0–10.0 µM | 30 and 120 min | MTT | No toxic effect | [7] |
| Vascular Smooth Muscle Cells | 10 µM | 18 h | Neutral Red Uptake | No deleterious effects | [10] |
| Human Corneal Keratocytes | Not specified | Not specified | Annexin V/PI | No effect on cell viability | [8] |
| BRIN-BD11 cells | 10 µM | 48 h | PI Staining | Significant reduction in viability | [9] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent or suspension cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound, a vehicle control, and a no-treatment control for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization or gentle scraping.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Visualizations
Caption: Signaling pathway of this compound as an sGC activator.
References
- 1. This compound | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Role of soluble guanylyl cyclase-cyclic GMP signaling in tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 7. This compound, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Soluble Guanylate Cyclase Stimulator this compound Inhibits Vascular Smooth Muscle Growth through the cAMP-Dependent Protein Kinase and cGMP-Dependent Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Addressing tolerance development with BAY 41-2272
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 41-2272. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on understanding and mitigating potential loss of efficacy.
Troubleshooting Guide: Addressing an Apparent Loss of Efficacy
While this compound, a soluble guanylate cyclase (sGC) stimulator, is not typically associated with the development of tolerance seen with nitrovasodilators, researchers may occasionally observe a diminished or variable response.[1] This guide addresses potential causes and solutions for such observations.
Question 1: My experimental system shows a reduced response to this compound over time or between experiments. Is this tolerance?
Answer: It is unlikely to be tolerance in the classical pharmacological sense. Unlike organic nitrates, sGC stimulators like this compound have been shown to be devoid of tolerance development in multiple experimental models.[2] A more probable cause for a diminished response is related to the state of the target enzyme, soluble guanylate cyclase (sGC), or other experimental variables.
Potential Causes and Troubleshooting Steps:
-
Oxidation of sGC: this compound requires the heme component of sGC to be in its reduced (ferrous, Fe²⁺) state to exert its stimulatory effect. In conditions of high oxidative stress, the heme iron can be oxidized to the ferric (Fe³⁺) state, rendering sGC insensitive to both nitric oxide (NO) and this compound.
-
Troubleshooting:
-
Minimize oxidative stress in your experimental system. For in vitro assays, consider the use of antioxidants.
-
Ensure reagents and buffers are fresh and free of oxidizing contaminants.
-
If oxidative stress is an intrinsic part of your disease model, consider using an sGC activator (e.g., BAY 58-2667/cinaciguat), which preferentially targets oxidized or heme-free sGC.
-
-
-
Low Nitric Oxide (NO) Bioavailability: this compound acts synergistically with NO. While it can stimulate sGC independently, its potency is significantly enhanced in the presence of NO.
-
Troubleshooting:
-
If your experimental model involves endothelial dysfunction or reduced endogenous NO production, the response to this compound may be less pronounced.
-
Consider co-administration with a low dose of an NO donor to assess if the response is restored or enhanced.
-
-
-
Compound Stability and Handling: Improper storage or handling of this compound can lead to degradation and loss of activity.
-
Troubleshooting:
-
Stock Solutions: Prepare stock solutions in fresh, anhydrous DMSO.[3] Store aliquots at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[3][4]
-
Working Solutions: Prepare fresh working solutions for each experiment. This compound is insoluble in water.[3] For in vivo oral administration, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5] Another option for oral gavage is dissolving in 80% DMSO.[6]
-
-
-
Phosphodiesterase (PDE) Activity: The downstream effects of this compound are mediated by cyclic guanosine (B1672433) monophosphate (cGMP). High PDE activity, particularly PDE5, in your tissue or cell type can rapidly degrade cGMP, masking the effect of sGC stimulation.
-
Troubleshooting:
-
Consider pre-incubating your samples with a broad-spectrum PDE inhibitor like IBMX or a specific PDE5 inhibitor (e.g., sildenafil) to assess the maximal potential response to this compound.
-
-
Question 2: I am observing high variability in the response to this compound between different preparations of the same tissue/cell type.
Answer: This variability can often be traced back to inconsistencies in experimental conditions that affect the NO-sGC-cGMP signaling pathway.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Levels of Oxidative Stress: As mentioned above, the redox state of sGC is critical. Variability in oxidative stress between preparations will lead to variable responses.
-
Troubleshooting: Standardize all procedures to minimize and normalize the level of oxidative stress.
-
-
Variable Endogenous NO Production: If your experimental preparation has a variable level of endogenous NO production, this will affect the synergistic action of this compound.
-
Troubleshooting: For in vitro experiments, you can assess the role of endogenous NO by comparing the response in the presence and absence of an NO synthase (NOS) inhibitor like L-NAME.
-
-
Differences in sGC Expression: The expression level of sGC may vary between different cell passages or tissue samples from different animals, especially in disease models.
-
Troubleshooting: If feasible, quantify sGC protein levels (e.g., by Western blot) to correlate with the observed functional response.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a direct stimulator of soluble guanylate cyclase (sGC). It binds to a regulatory site on the sGC enzyme, leading to an increase in the production of the second messenger cyclic guanosine monophosphate (cGMP).[1] This action is independent of nitric oxide (NO), but is greatly enhanced in the presence of NO.[1]
Q2: How does the action of this compound differ from sGC activators? A2: sGC stimulators, like this compound, require the heme group of sGC to be in a reduced (Fe²⁺) state. sGC activators (e.g., cinaciguat) are designed to activate sGC when the heme group is oxidized (Fe³⁺) or absent.
Q3: What are the recommended concentrations for in vitro experiments? A3: The effective concentration of this compound can vary depending on the cell or tissue type and the specific endpoint being measured. Effective doses have been reported from approximately 0.1 nM to 100 µM.[6] For example, the IC₅₀ for inhibiting phenylephrine-induced contractions in rabbit aorta is approximately 0.30 µM, while the IC₅₀ for inhibiting platelet aggregation is around 36 nM.[7]
Q4: What are typical dosages for in vivo studies? A4: In vivo dosages are model-dependent. For instance, in spontaneously hypertensive rats, 10 mg/kg administered orally (p.o.) has been shown to decrease blood pressure.[3] In other rat models, doses of 10 mg/kg/day have been used for chronic studies.[6]
Q5: How should I prepare this compound for administration? A5: For in vitro use, a stock solution in DMSO is recommended.[3] For in vivo oral administration, this compound can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in corn oil.[4][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Value | Reference |
| IC₅₀ | Inhibition of platelet aggregation | 36 nM | [7] |
| IC₅₀ | Phenylephrine-induced contractions (rabbit aorta) | 0.30 µM | [7] |
| EC₅₀ | Relaxation of human corpus cavernosum | 489.1 nM | [3] |
| EC₅₀ | Relaxation of rabbit corpus cavernosum | 406.3 nM | [3] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Spontaneously Hypertensive Rats | 10 mg/kg | Oral (p.o.) | Decreased blood pressure, antiplatelet effect | [3] |
| C. albicans-infected mice | 10 mg/kg | Intraperitoneal (i.p.) | Increased macrophage function, reduced death rate | [3] |
| NO-deficient rats | 10 mg/kg/day (4 weeks) | Oral gavage | Prevented bladder dysfunction | [6] |
| Hypertensive dogs | 0.3 - 3 mg/kg | Oral (p.o.) | Dose-dependent decrease in mean blood pressure | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder (MW: 360.39 g/mol ).
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add approximately 277 µL of DMSO for a 10 mM solution).
-
Vortex or sonicate until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store at -20°C for up to 1 month or -80°C for up to 1 year.[3][4]
-
-
In Vivo Formulation (Oral Gavage Example):
-
Prepare a stock solution of this compound in DMSO (e.g., 17.5 mg/mL).[4]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of a vehicle such as corn oil or a solution of 20% SBE-β-CD in saline.[4]
-
Alternatively, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[4][5]
-
Mix thoroughly before administration. Prepare this formulation fresh for each day of dosing.
-
Protocol 2: General Method for Vascular Reactivity Assay
-
Isolate aortic or other vascular rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, gassed with 95% O₂/5% CO₂.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a submaximal contraction with an agonist such as phenylephrine (B352888) or U46619.
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve.
-
Record the relaxation response as a percentage of the pre-contraction.
Protocol 3: Measurement of cGMP Levels in Cultured Cells
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cGMP degradation.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 15 minutes) at 37°C.
-
Terminate the reaction and lyse the cells by adding 0.1 M HCl.
-
Centrifuge the cell lysates to remove debris.
-
Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of each sample.
Mandatory Visualizations
Caption: Signaling pathway of this compound action and potential for inactivation.
References
- 1. Oxidative Stress Impairs Vasorelaxation Induced by the Soluble Guanylyl Cyclase Activator this compound in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of BAY 41-2272 and Riociguat: Potent Stimulators of Soluble Guanylate Cyclase
A deep dive into the pharmacology, efficacy, and experimental validation of two key sGC stimulators for researchers in drug development.
In the landscape of therapeutic agents targeting the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, BAY 41-2272 and its successor, riociguat (B1680643), stand out as pivotal compounds. Both are potent stimulators of sGC, a key enzyme in vasodilation and other crucial physiological processes. This guide provides a comprehensive comparative analysis of this compound and riociguat, presenting key data, experimental methodologies, and a visualization of their mechanism of action to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Mechanism of Action: A Shared Pathway with Distinct Potencies
Both this compound and riociguat are classified as sGC stimulators. They exert their effects by directly stimulating sGC, independent of nitric oxide, and also act synergistically with NO to enhance cGMP production.[1][2] This dual mechanism of action is crucial in disease states where endogenous NO bioavailability is impaired. These compounds bind to a regulatory site on the sGC enzyme, stabilizing it in an active conformation. It is important to note that their activity is dependent on the presence of the reduced heme group within the sGC enzyme.[3]
Riociguat was developed through a chemical and pharmacological optimization program aimed at improving upon the properties of earlier sGC stimulators, including this compound.[4][5] This optimization primarily focused on enhancing the pharmacokinetic profile, leading to improved metabolic stability and oral bioavailability for riociguat.[6][7]
Quantitative Comparison of In Vitro Efficacy
While head-to-head studies providing direct EC50 or IC50 comparisons under identical conditions are limited in the public domain, the available literature provides valuable insights into their relative potencies.
| Parameter | This compound | Riociguat | Reference |
| sGC Stimulation (NO-independent) | ~20-fold increase in sGC activity | Up to 73-fold increase in sGC activity | [4][8] |
| sGC Stimulation (in synergy with NO) | Up to 200-fold increase in sGC activity | Up to 122-fold increase in sGC activity | [4][8] |
| Vasodilatory Potency | 30-fold more potent than YC-1 | Generally considered more potent in vivo due to improved pharmacokinetics | [8] |
Preclinical Efficacy: A Look at In Vivo Models
Both this compound and riociguat have demonstrated significant efficacy in a range of preclinical models of cardiovascular and fibrotic diseases, most notably in pulmonary hypertension.
Pulmonary Hypertension: In rodent models of pulmonary hypertension, such as the monocrotaline-induced model, both compounds have been shown to cause pulmonary vasodilation, reverse vascular remodeling, and reduce right heart hypertrophy.[4][9][10] Studies have shown that both this compound and riociguat can induce marked dose-dependent reductions in mean pulmonary arterial pressure and vascular resistance, accompanied by an increase in cardiac output.[11]
Anti-proliferative and Anti-fibrotic Effects: Beyond their vasodilatory properties, both molecules exhibit anti-proliferative effects on vascular smooth muscle cells.[4] Furthermore, they have shown anti-fibrotic potential in various models. For instance, this compound has been reported to reduce myofibroblast accumulation and perivascular collagen in a rat model of hypertensive cardiac disease.[8] Riociguat has also demonstrated efficacy in decreasing skin fibrosis in preclinical models of systemic sclerosis.[8]
Pharmacokinetic Profile: The Key Differentiator
The most significant distinction between this compound and riociguat lies in their pharmacokinetic properties. Riociguat was specifically developed to overcome the limitations of earlier sGC stimulators, which had unfavorable drug metabolism and pharmacokinetic profiles.[5] Riociguat exhibits good oral bioavailability across different species and does not significantly interact with cytochrome P450 (CYP) enzymes, a common issue with many therapeutic compounds.[7] In contrast, this compound and its close analog BAY 41-8543 showed low metabolic stability and low oral bioavailability in rats, along with significant inhibition and induction of CYP enzymes.[7]
| Parameter | This compound | Riociguat | Reference |
| Oral Bioavailability | Low | Good | [7] |
| Metabolic Stability | Low | High | [7] |
| CYP Interaction | Significant inhibition and induction | No relevant interaction | [7] |
Experimental Protocols
In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay
Objective: To determine the ability of a test compound to stimulate the activity of purified sGC.
Materials:
-
Purified soluble guanylate cyclase enzyme
-
GTP (Guanosine-5'-triphosphate), including a radiolabeled version (e.g., [α-³²P]GTP) for detection
-
Assay buffer (e.g., 50 mM triethanolamine/HCl, pH 7.5)
-
Dithiothreitol (DTT) to maintain a reducing environment
-
Magnesium chloride (MgCl₂) as a cofactor
-
Test compounds (this compound, riociguat) at various concentrations
-
(Optional) A nitric oxide (NO) donor (e.g., DEA/NO) to assess synergistic effects
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Trichloroacetic acid (TCA) or another agent to stop the reaction
-
Apparatus for separation and quantification of cGMP (e.g., thin-layer chromatography, scintillation counter)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DTT, MgCl₂, GTP (with a tracer amount of radiolabeled GTP), and a PDE inhibitor.
-
Add the purified sGC enzyme to the reaction mixture.
-
Add the test compound (this compound or riociguat) at the desired concentrations. For synergy experiments, also add the NO donor.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Stop the reaction by adding TCA.
-
Separate the produced radiolabeled cGMP from the unreacted GTP using an appropriate method (e.g., thin-layer chromatography).
-
Quantify the amount of cGMP produced using a scintillation counter.
-
Calculate the specific activity of the enzyme and determine the fold-stimulation by the test compounds compared to the vehicle control.
Monocrotaline-Induced Pulmonary Hypertension in Rats
Objective: To induce a model of pulmonary hypertension in rats to evaluate the in vivo efficacy of therapeutic agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (typically 180-220 g)
-
Monocrotaline (B1676716) (MCT) solution (e.g., dissolved in sterile saline, pH adjusted)
-
Anesthesia (e.g., isoflurane)
-
Equipment for hemodynamic measurements (e.g., pressure transducer, catheter)
-
Equipment for tissue collection and analysis (e.g., histology, immunohistochemistry)
Procedure:
-
Administer a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) to the rats.[1][4]
-
Monitor the animals for the development of pulmonary hypertension over a period of 3-4 weeks. Clinical signs may include reduced activity, weight loss, and respiratory distress.
-
At the end of the study period, anesthetize the rats.
-
Perform hemodynamic measurements by inserting a catheter into the right ventricle to measure right ventricular systolic pressure (RVSP), a key indicator of pulmonary hypertension.
-
Euthanize the animals and collect the heart and lungs.
-
Assess right ventricular hypertrophy by calculating the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).
-
Perform histological analysis of the lung tissue to evaluate pulmonary vascular remodeling, including medial wall thickening and muscularization of small pulmonary arteries.
Visualizing the Mechanism of Action
To illustrate the signaling pathway and the points of intervention for this compound and riociguat, the following diagrams are provided.
Caption: Signaling pathway of sGC stimulation.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Frontiers | Novel use of riociguat in infants with severe pulmonary arterial hypertension unable to wean from inhaled nitric oxide [frontiersin.org]
- 11. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Validating sGC Activation: A Comparative Guide to BAY 41-2272 and ODQ
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the soluble guanylate cyclase (sGC) pathway stands as a critical regulator of diverse physiological processes, including vasodilation, platelet aggregation, and neurotransmission. Dysregulation of this pathway is implicated in numerous cardiovascular and fibrotic diseases. This guide provides a comprehensive comparison of two key pharmacological tools used to validate sGC activation: BAY 41-2272, a potent sGC stimulator, and 1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a selective sGC inhibitor. Understanding their mechanisms and employing standardized experimental protocols is paramount for accurate and reproducible research in this field.
Performance Comparison: this compound vs. ODQ
The interplay between this compound and ODQ provides a robust system for confirming the involvement of the sGC pathway in a biological response. This compound directly stimulates sGC, increasing cyclic guanosine (B1672433) monophosphate (cGMP) production, while ODQ inhibits this process by oxidizing the heme moiety of sGC, rendering it insensitive to nitric oxide (NO) and sGC stimulators.
| Compound | Mechanism of Action | Typical Effective Concentrations | Key Applications |
| This compound | NO-independent sGC stimulator; sensitizes sGC to endogenous NO.[3] | EC50: ~0.1 µM (in the presence of NO), ~0.5-3 µM (NO-independent)[4][5] | - Investigating the therapeutic potential of sGC stimulation.- Studying the physiological roles of the NO/cGMP pathway.- Validating sGC as a drug target. |
| ODQ | Selective, irreversible inhibitor of sGC; oxidizes the prosthetic heme group.[1][6] | IC50: ~20 nM[7] | - Confirming that a biological effect is mediated by sGC activation.- Differentiating between cGMP-dependent and cGMP-independent effects of NO.[8] |
Table 1: Comparative Overview of this compound and ODQ
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental models, illustrating the potency and effects of this compound and the inhibitory action of ODQ.
| Parameter | This compound | Condition | Reference |
| EC50 (sGC activation) | 0.3 µmol/L | In the presence of 100 nmol/L DEA-NO | |
| 3 µmol/L | In the absence of NO | [4] | |
| 0.09 µmol/L | Stably sGC-overexpressing CHO cells | [5] | |
| 0.17 µmol/L | cGMP reporter cell line | [5] | |
| IC50 (Platelet Aggregation) | 36 nM | - | [9] |
| IC50 (Phenylephrine-induced Contractions) | 0.30 µM | Rabbit aorta | [9] |
Table 2: Potency of this compound in various assays.
| Parameter | Effect of ODQ | Test System | Reference |
| sGC Inhibition | Prevents activation by NO and sGC stimulators. | Purified sGC, various cell types. | [1][10] |
| This compound-induced cGMP increase | Completely inhibits the effect. | Purified apo-sGC.[11] | [11] |
| Shifts concentration-response curve to the right. | Purified sGC.[11] | [11] | |
| This compound-induced vasorelaxation | Significantly shifts the concentration-response curve to the right. | Rabbit aortic rings. | [12] |
Table 3: Inhibitory Effects of ODQ on sGC and this compound Activity.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the sGC signaling pathway and the logical framework for using this compound and ODQ in experimental validation.
Caption: sGC signaling pathway modulation.
Caption: Experimental workflow for sGC validation.
Caption: Logical validation of sGC pathway involvement.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following are generalized protocols for key experiments.
Protocol 1: Measurement of Intracellular cGMP Levels via ELISA
This protocol outlines the quantification of intracellular cGMP using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, platelets)
-
This compound
-
ODQ
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
0.1 M HCl for cell lysis
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Plate cells in appropriate multi-well plates and grow to desired confluency.
-
Pre-treatment:
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C.[13]
-
Cell Lysis: Terminate the reaction by removing the medium and adding ice-cold 0.1 M HCl to lyse the cells.
-
cGMP Quantification:
-
Centrifuge the cell lysates to pellet debris.
-
Perform the cGMP ELISA on the supernatants according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites.
-
-
Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Determine the cGMP concentration in each sample by interpolating from the standard curve.
-
Normalize cGMP concentrations to protein content for each sample.
-
Protocol 2: In Vitro Vasodilation Assay (Aortic Ring Assay)
This protocol describes the measurement of vasodilation in isolated arterial rings, a functional assay for sGC activation.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat, rabbit)
-
Krebs-Henseleit solution (KHS)
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
This compound
-
ODQ
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Procedure:
-
Tissue Preparation:
-
Dissect the thoracic aorta and place it in cold KHS.
-
Clean the aorta of surrounding connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-5 mm in length.
-
For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface.
-
-
Mounting: Mount each aortic ring in an organ bath chamber filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas. Connect the rings to isometric force transducers.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1.5-2.0 g) for at least 60-90 minutes, with periodic washes.
-
Viability and Pre-contraction:
-
Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washing, induce a stable submaximal contraction with a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
-
Experimental Procedure:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve for relaxation.
-
In a separate set of experiments, pre-incubate the aortic rings with ODQ (e.g., 1-10 µM) for approximately 15-20 minutes before adding the vasoconstrictor and then this compound.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate EC50 values for this compound in the absence and presence of ODQ.
-
Protocol 3: Platelet Aggregation Assay
This protocol details the measurement of platelet aggregation, a key physiological process regulated by sGC.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Aggregating agent (e.g., ADP, collagen)
-
This compound
-
ODQ
-
Platelet aggregometer
Procedure:
-
Platelet Preparation:
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Prepare washed platelets by further centrifugation and resuspension in a suitable buffer (e.g., Tyrode's solution).
-
-
Assay Performance:
-
Place a sample of the platelet suspension in a cuvette within the aggregometer, maintained at 37°C with constant stirring.
-
Pre-incubate the platelets with either vehicle, this compound, or ODQ for a specified time (e.g., 10 minutes).[6]
-
For combination experiments, pre-incubate with ODQ before adding this compound.
-
-
Induction of Aggregation: Add an aggregating agent (e.g., ADP) to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission through the platelet suspension over time. An increase in light transmission corresponds to an increase in platelet aggregation.
-
Data Analysis:
-
Quantify the extent of platelet aggregation, typically as the maximum percentage of aggregation.
-
Compare the effects of this compound in the absence and presence of ODQ to determine the role of sGC.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The anti-aggregating effect of this compound, a stimulator of soluble guanylyl cyclase, requires the presence of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. reprocell.com [reprocell.com]
- 9. arborassays.com [arborassays.com]
- 10. Biphasic roles for soluble guanylyl cyclase (sGC) in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms underlying relaxation of rabbit aorta by this compound, a nitric oxide-independent soluble guanylate cyclase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
BAY 41-2272 compared to PDE5 inhibitors like sildenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the soluble guanylate cyclase (sGC) stimulator, BAY 41-2272, and phosphodiesterase type 5 (PDE5) inhibitors, exemplified by sildenafil (B151). The comparison is based on their distinct mechanisms of action, supported by experimental data, to inform research and development in therapeutic areas targeting the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
Introduction: Targeting the NO-cGMP Pathway
The NO-sGC-cGMP signaling cascade is a crucial pathway regulating numerous physiological processes, including vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation.[1][2] Dysregulation of this pathway is implicated in various cardiovascular and urogenital disorders. Both this compound and PDE5 inhibitors like sildenafil modulate this pathway to elicit their therapeutic effects, but they do so via fundamentally different mechanisms.
-
Sildenafil , a well-established PDE5 inhibitor, acts by preventing the degradation of the second messenger cGMP.[1][3] Its efficacy is therefore dependent on the upstream, NO-driven production of cGMP.
-
This compound is a novel compound that directly stimulates sGC, the enzyme responsible for synthesizing cGMP from GTP.[4][5] This action is independent of endogenous NO, offering a different therapeutic strategy, particularly in conditions of NO deficiency.[6][7]
Comparative Mechanism of Action
The primary distinction lies in how each compound increases intracellular cGMP levels.
-
Sildenafil (PDE5 Inhibition): Nitric oxide, produced by NO synthase (NOS), diffuses into smooth muscle cells and binds to the heme group of sGC, activating it. Activated sGC converts GTP to cGMP. cGMP then activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation. Sildenafil's role is to inhibit PDE5, the enzyme that hydrolyzes cGMP to the inactive GMP, thereby amplifying the signal by allowing cGMP to accumulate.[1][3][8] This mechanism is critically dependent on the initial NO-mediated activation of sGC.
-
This compound (sGC Stimulation): this compound is a heme-dependent sGC stimulator that binds to sGC at an NO-independent site.[9] This binding directly activates the enzyme to produce cGMP, bypassing the need for NO.[10] Importantly, this compound can act synergistically with NO; it sensitizes sGC to endogenous NO, leading to a more robust activation than either agent alone.[6][10] While some early reports suggested this compound might also inhibit PDE5 at high concentrations, this effect is considered weak and likely not therapeutically relevant compared to its potent sGC stimulation.[2][6][11]
Signaling Pathway Diagram
Caption: Mechanisms of this compound and Sildenafil in the NO-sGC-cGMP pathway.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and sildenafil derived from preclinical studies.
| Parameter | This compound | Sildenafil | Key Findings & References |
| Primary Target | Soluble Guanylate Cyclase (sGC) | Phosphodiesterase 5 (PDE5) | This compound is an sGC stimulator; Sildenafil is a PDE5 inhibitor.[3] |
| Potency (EC₅₀/IC₅₀) | sGC Activation: EC₅₀ ≈ 0.09-0.17 µM (in cells); ≈ 3 µM (in absence of NO, purified enzyme).[11] PDE5 Inhibition: IC₅₀ > 10 µM.[11] | PDE5 Inhibition: IC₅₀ ≈ 0.007 µM.[11] | This compound is a potent sGC stimulator with negligible direct PDE5 inhibitory activity at therapeutic concentrations. Sildenafil is a highly potent PDE5 inhibitor.[11] |
| Effect in NO-Deficient Models | Retains high potency. | Potency is significantly reduced. | In diabetic rat models (a state of NO deficiency), this compound enhanced nitrergic relaxation while sildenafil did not. The potency of sildenafil was significantly reduced in diabetic tissues.[6][12][13] |
| Vasodilation (Rabbit Aorta) | IC₅₀ = 0.30 µM | - | Demonstrates potent vasorelaxant effects. |
| Pulmonary Hemodynamics (Ovine Fetus) | Caused a ~3.5-fold increase in pulmonary blood flow and a 75% reduction in pulmonary vascular resistance (PVR). | Caused a ~3-fold rise in pulmonary blood flow and a 60% fall in PVR. | In a direct comparison, this compound induced a more sustained and prolonged pulmonary vasodilation than sildenafil.[14] |
| Corpus Cavernosum Relaxation | More potent than sildenafil in NO-deficient conditions. | Less potent than this compound in NO-deficient conditions. | The rank order of potency in NO-deficient tissue was this compound > sildenafil.[12][13] |
Key Experimental Protocol: Organ Bath Myography
A common method to compare the functional effects of these compounds is through isometric tension studies in isolated smooth muscle tissues, such as corpus cavernosum or anococcygeus muscle, from animal models. This protocol is particularly useful for demonstrating the NO-dependence of sildenafil versus the NO-independence of this compound.
Methodology
-
Tissue Preparation: Smooth muscle strips (e.g., from rabbit corpus cavernosum or rat anococcygeus) are dissected and mounted in organ baths. The baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric Tension Recording: Tissues are connected to isometric force transducers to record changes in muscle tension. An optimal resting tension is applied, and the tissues are allowed to equilibrate.
-
Pre-contraction: Tissues are contracted with a standard agent like phenylephrine (B352888) or carbachol (B1668302) to induce a stable, submaximal tone.[15]
-
Drug Administration: Concentration-response curves are generated by the cumulative addition of this compound or sildenafil to the organ bath. The resulting relaxation is measured as a percentage of the pre-contracted tone.
-
Mechanistic Probing: To confirm the mechanism of action, experiments are repeated in the presence of specific inhibitors:
-
Data Analysis: The concentration of each drug that produces 50% of the maximal relaxation (EC₅₀) is calculated from the concentration-response curves to determine and compare potency.
Experimental Workflow Diagram
Caption: Workflow for in vitro comparison of smooth muscle relaxant properties.
Summary of Comparative Performance
Experimental data consistently demonstrate the differential pharmacology of this compound and sildenafil.
-
Efficacy in NO Deficiency: The most significant advantage of this compound is its ability to function effectively in states of low or impaired NO production. Studies in diabetic animal models, where nitrergic nerve function is compromised, show that this compound retains its relaxant potency, whereas sildenafil's efficacy is markedly diminished.[6][12][13] This suggests sGC stimulators could be more effective than PDE5 inhibitors in treating erectile dysfunction associated with conditions like diabetes.[6][7]
-
Sustained Effects: In a study on fetal pulmonary circulation, this compound produced a more prolonged and sustained vasodilation compared to sildenafil.[14] This may be because direct sGC stimulation can generate a more robust and lasting cGMP signal than simply preventing the breakdown of a potentially limited cGMP pool.
-
Anti-remodeling Potential: In a model of COPD, it was speculated that direct sGC stimulation with this compound might be more effective at increasing cGMP levels and reversing vascular remodeling than PDE5 inhibition with sildenafil.[17] this compound has also demonstrated antiproliferative effects on vascular smooth muscle cells.[7]
Conclusion
This compound and sildenafil are both effective modulators of the cGMP signaling pathway but are not interchangeable. Sildenafil is an amplifier of an existing NO signal, making it highly effective when endogenous NO production is intact. In contrast, this compound is a direct signal generator, capable of producing cGMP independently of NO.
This fundamental difference provides a clear rationale for their distinct therapeutic applications. For drug development professionals, sGC stimulators like this compound represent a promising therapeutic class for diseases characterized by endothelial dysfunction and impaired NO bioavailability, conditions where the efficacy of PDE5 inhibitors may be limited. Further head-to-head clinical studies are necessary to fully elucidate their comparative performance in relevant patient populations.
References
- 1. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. This compound, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Mechanism of relaxation and interaction with nitric oxide of the soluble guanylate cyclase stimulator this compound in mouse gastric fundus and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
- 12. The effect of soluble guanylate cyclase activators and a nitric oxide releasing PDE 5 inhibitor on cavernosal and anococcygeal smooth muscle function in conditions of nitric oxide deficiency - UCL Discovery [discovery.ucl.ac.uk]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
Differentiating sGC Stimulators and Activators: A Tale of Two Heme States
A Head-to-Head Comparison of sGC Stimulators and Activators for Researchers
In the landscape of therapeutic agents targeting the nitric oxide (NO) signaling pathway, soluble guanylate cyclase (sGC) modulators have emerged as a promising class of drugs. These molecules enhance the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in vasodilation, and anti-proliferative, anti-inflammatory, and anti-fibrotic processes. This guide provides a detailed head-to-head comparison of the two main classes of sGC modulators: sGC stimulators and sGC activators, tailored for researchers, scientists, and drug development professionals.
The fundamental distinction between sGC stimulators and activators lies in their mechanism of action, which is dictated by the redox state of the heme group on the sGC enzyme.
sGC Stimulators , such as the approved drugs riociguat (B1680643) and vericiguat, act on sGC when its heme iron is in the reduced (Fe²⁺) state.[1][2] These compounds work synergistically with endogenous NO, sensitizing the enzyme to lower concentrations of its natural ligand.[1][2][3] They can also directly stimulate sGC to a lesser extent in the absence of NO.[4][5][6][7]
sGC Activators , including compounds like cinaciguat (B1243192) and ataciguat, target the oxidized (Fe³⁺) or heme-free form of sGC.[1][3] Under conditions of oxidative stress, the heme group of sGC can become oxidized, rendering the enzyme insensitive to NO. sGC activators bypass this limitation by directly activating the enzyme, making them particularly attractive for diseases characterized by high oxidative stress where NO bioavailability is compromised.[3][8][9]
Signaling Pathway
The diagram below illustrates the NO-sGC-cGMP signaling pathway and the distinct points of intervention for sGC stimulators and activators.
Head-to-Head Performance Data
The following tables summarize key quantitative data from preclinical and clinical studies comparing sGC stimulators and activators.
Table 1: In Vitro Potency and Efficacy
| Compound | Class | Target | Assay System | EC₅₀ | Maximal Activation (fold-increase) | Reference |
| BAY 41-2272 | Stimulator | Reduced sGC | cGMP reporter cells | 596 nM | 115-fold | [10] |
| BAY 58-2667 (Cinaciguat) | Activator | Oxidized sGC | cGMP reporter cells | 23.3 nM | 73-fold | [10] |
| Riociguat | Stimulator | Reduced sGC | In vitro sGC activity | - | 73-fold at 100 µM | [2] |
| BAY 60-2770 | Activator | Oxidized/heme-free sGC | - | - | - | [8][9] |
Table 2: Preclinical In Vivo Cardiovascular and Renal Effects
| Model | Compound | Class | Key Findings | Reference |
| 5/6 Nephrectomized Rats on High-Salt Diet | BAY 41-8543 | Stimulator | Reduced blood pressure; no significant effect on renal fibrosis. | [8][9][11] |
| BAY 60-2770 | Activator | Reduced blood pressure to a similar extent as BAY 41-8543; significantly reduced renal interstitial fibrosis and glomerulosclerosis. | [8][9][11] | |
| Spontaneously Hypertensive Stroke-Prone Rats on High Salt/Fat Diet | BAY 60-4552 | Stimulator | Low dose decreased urine output and improved survival. High dose attenuated cardiac hypertrophy. | [12] |
| GSK2181236A | Activator | Low dose attenuated cardiac hypertrophy. High dose attenuated cardiac hypertrophy and improved survival. | [1][12] | |
| Sickle Cell Disease Mice | BAY 41-8543 | Stimulator | Less effective in improving pulmonary artery endothelial function. | [13] |
| BAY 54-6544 | Activator | More effective in improving pulmonary artery endothelial function, suggesting sGC is in an oxidized state in this model. | [13] |
Table 3: Clinical Trial Data Highlights
| Drug | Class | Indication | Key Outcomes | Reference |
| Riociguat | Stimulator | Pulmonary Arterial Hypertension (PAH) & Chronic Thromboembolic Pulmonary Hypertension (CTEPH) | Approved for treatment. Significantly improves exercise capacity and hemodynamic parameters. | [2][4][14] |
| Vericiguat | Stimulator | Heart Failure | Approved for heart failure with reduced ejection fraction. | [14][15] |
| Cinaciguat | Activator | Acute Decompensated Heart Failure | Phase IIb trial showed decreased pulmonary vascular resistance and increased cardiac index, but also systemic hypotension. | [2] |
| Praliciguat | Activator | Heart Failure with Preserved Ejection Fraction | Phase II trial did not show a significant effect on improving ergospirometric parameters. | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of common experimental protocols used in the evaluation of sGC stimulators and activators.
sGC Activity Assay (In Vitro)
This assay quantifies the enzymatic activity of sGC by measuring the production of cGMP.
Objective: To determine the potency (EC₅₀) and efficacy (maximal activation) of sGC modulators.
General Protocol:
-
Enzyme Source: Purified recombinant sGC or cell lysates containing sGC (e.g., from transfected HEK293 cells or endothelial cells).[10][17]
-
Reaction Mixture: The enzyme source is incubated in a buffer containing:
-
Guanosine triphosphate (GTP) as the substrate. Often, a radiolabeled version like [α-³²P]GTP is used for detection.[18]
-
Mg²⁺ or Mn²⁺ as a cofactor.[19]
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.[17]
-
The test compound (sGC stimulator or activator) at various concentrations.
-
-
Induction of Oxidized State (for activators): To test sGC activators, the enzyme is often pre-treated with an oxidizing agent like 1H-[20][21]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) to convert the heme to the Fe³⁺ state.[10]
-
Incubation: The reaction is typically carried out at 37°C for a defined period (e.g., 10-30 minutes).[17]
-
Quantification of cGMP: The amount of cGMP produced is quantified using methods such as:
-
Radioimmunoassay (RIA): A competitive binding assay using a specific antibody against cGMP.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or fluorometric immunoassay.[17]
-
Chromatography (HPLC): Separation and quantification of cGMP from the reaction mixture.[19]
-
Reporter Cell Lines: Cells engineered to express a reporter gene (e.g., luciferase) under the control of a cGMP-responsive promoter.[10]
-
Experimental Workflow for In Vitro sGC Activity Assay
Conclusion
sGC stimulators and activators represent two distinct but complementary approaches to augmenting the NO-sGC-cGMP signaling pathway. sGC stimulators are effective in conditions with preserved sGC redox state and have achieved clinical success in indications like PAH and heart failure.[15][22] In contrast, sGC activators hold a unique therapeutic promise for diseases characterized by high oxidative stress and endothelial dysfunction, where the sGC enzyme is predominantly in an NO-unresponsive oxidized state.[3][8][9] The choice between these two classes for drug development and therapeutic application will largely depend on the underlying pathophysiology of the target disease. The comparative data and experimental frameworks presented in this guide offer a valuable resource for researchers navigating this exciting field of pharmacology.
References
- 1. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 2. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Riociguat? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 9. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of soluble guanylate cyclase stimulators and activators in models of cardiovascular disease associated with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 14. rarediseasesjournal.com [rarediseasesjournal.com]
- 15. Soluble guanylate cyclase stimulator - Wikipedia [en.wikipedia.org]
- 16. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NO and CO differentially activate soluble guanylyl cyclase via a heme pivot-bend mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation mechanism of human soluble guanylate cyclase by stimulators and activators [ouci.dntb.gov.ua]
- 22. Popular Sgc Stimulators List, Drug Prices and Medication Information - GoodRx [goodrx.com]
Unveiling the Selectivity of BAY 41-2272: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of BAY 41-2272, a potent stimulator of soluble guanylate cyclase (sGC). Designed for researchers, scientists, and drug development professionals, this document objectively compares the compound's activity on its primary target with its effects on other cyclases and phosphodiesterases, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a valuable research tool for studying the nitric oxide (NO)-sGC-cGMP signaling pathway. Its high potency and selectivity for sGC make it a preferred compound over its predecessor, YC-1. While questions have been raised regarding its cross-reactivity with phosphodiesterase 5 (PDE5), a thorough review of the literature suggests that at concentrations effective for sGC stimulation, PDE5 inhibition is not a significant concern. Furthermore, observed increases in intracellular cAMP levels appear to be an indirect consequence of sGC activation and not due to direct stimulation of adenylyl cyclase.
Data Presentation: Potency and Selectivity of this compound
The following table summarizes the quantitative data on the activity of this compound against various cyclases and phosphodiesterases.
| Target Enzyme | Parameter | Value (µM) | Comments |
| Soluble Guanylyl Cyclase (sGC) | EC50 | 0.09 - 0.17 | In sGC-overexpressing CHO cells and cGMP reporter cell lines.[1] |
| EC50 | 3 | In the absence of NO.[1] | |
| EC50 | 0.3 | In the presence of 100 nmol/L DEA-NO.[1] | |
| Phosphodiesterase 5 (PDE5) | IC50 | ~3 | Reported in one study, but contested by others.[1] |
| No significant inhibition | Up to 10 | In studies using highly purified recombinant human PDE5.[1] | |
| Phosphodiesterase 1, 2, 9 | No significant inhibition | - | This compound does not inhibit other cGMP-specific/metabolizing PDEs.[1] |
| Adenylyl Cyclase (AC) | - | - | No direct activation reported. Increases in cAMP are likely indirect.[2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: sGC signaling pathway and this compound mechanism.
Caption: Workflow for cyclase cross-reactivity assay.
Experimental Protocols
Soluble Guanylyl Cyclase (sGC) Activity Assay
This protocol outlines a method for measuring the activity of purified sGC.
Materials:
-
Purified recombinant rat sGC
-
Assay Buffer: 50 mM TEA/HCl, pH 7.5
-
Cofactors: 3 mM MgCl₂, 1 mM Dithiothreitol (DTT), 1 mM IBMX (phosphodiesterase inhibitor)
-
Substrate: [α-³²P]GTP and unlabeled GTP
-
This compound stock solution
-
NO donor (e.g., DEA/NO) stock solution (optional)
-
Creatine (B1669601) phosphate (B84403) and creatine phosphokinase (GTP regeneration system)
-
Zinc acetate (B1210297) and sodium carbonate solutions for reaction termination
-
Neutral alumina (B75360) columns
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and the GTP regeneration system.
-
In separate tubes, add the purified sGC enzyme.
-
Add varying concentrations of this compound to the respective tubes. A vehicle control (e.g., DMSO) should be included. For studying synergistic effects, an NO donor can be added.
-
Pre-incubate the enzyme with the compound for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the reaction mixture containing [α-³²P]GTP and unlabeled GTP.
-
Incubate the reaction for 10 minutes at 37°C.
-
Terminate the reaction by adding zinc acetate followed by sodium carbonate to precipitate unreacted GTP.[4]
-
Centrifuge the samples to pellet the precipitate.
-
Apply the supernatant to neutral alumina columns to separate [α-³²P]cGMP from other nucleotides.
-
Elute the [α-³²P]cGMP and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity of sGC (nmol cGMP/min/mg protein) and determine the EC50 value for this compound.
Adenylyl Cyclase (AC) Activity Assay
This protocol provides a framework for measuring AC activity in cell lysates.
Materials:
-
Cultured cells expressing adenylyl cyclase
-
Lysis Buffer: e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.5, 2 mM MgCl₂, 0.5 mM NaF (to inhibit ATPases)
-
Substrate: ATP
-
This compound stock solution
-
Forskolin (positive control) stock solution
-
cAMP detection kit (e.g., ELISA or Radioimmunoassay)
Procedure:
-
Culture cells to the desired confluency.
-
Lyse the cells and determine the protein concentration of the lysate.
-
Prepare a reaction mixture containing assay buffer and ATP.
-
In a multi-well plate, add the cell lysate to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (forskolin).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction, typically by adding a stop solution provided in the cAMP detection kit or by heat inactivation.
-
Quantify the amount of cAMP produced using a commercial ELISA or RIA kit, following the manufacturer's instructions.
-
Normalize the cAMP levels to the protein concentration in each sample.
-
Analyze the data to determine if this compound has any effect on adenylyl cyclase activity.
Discussion of Cross-Reactivity
Phosphodiesterase 5 (PDE5): Initial reports suggested that this compound could inhibit PDE5 with an IC50 of approximately 3 µM, a concentration at which it also activates sGC in the absence of NO.[1] This raised concerns about the compound's selectivity. However, subsequent studies by the developers of this compound and others refuted this finding, demonstrating no significant inhibition of highly purified recombinant human PDE5 at concentrations up to 10 µM.[1] The discrepancy has been attributed to differences in experimental conditions, particularly the substrate concentration used in the PDE5 assay. It is now generally accepted that the primary mechanism of action of this compound is the direct stimulation of sGC, and not PDE5 inhibition.[5]
Adenylyl Cyclase (AC): Some studies have observed an increase in intracellular cAMP levels following treatment with this compound.[2][3] However, there is no evidence to suggest that this is due to a direct activation of adenylyl cyclase. A more plausible explanation is an indirect effect mediated by the increase in cGMP. Elevated cGMP levels can lead to the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cAMP.[3][6] Inhibition of PDE3 results in an accumulation of cAMP. This cross-talk between the cGMP and cAMP signaling pathways is a known physiological phenomenon.
Conclusion
This compound is a highly potent and selective stimulator of soluble guanylyl cyclase. The available evidence strongly indicates that its effects are primarily mediated through the activation of sGC, leading to increased cGMP production. Concerns about significant cross-reactivity with PDE5 have been largely addressed, with the consensus being that it is not a primary off-target effect under physiological conditions. The observed increases in cAMP are likely an indirect consequence of sGC activation and subsequent inhibition of PDE3. Therefore, this compound remains a valuable and specific tool for investigating the physiological and pathophysiological roles of the NO-sGC-cGMP signaling pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphodiesterases Regulate this compound-Induced VASP Phosphorylation in Vascular Smooth Muscle Cells [frontiersin.org]
- 4. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-aggregating effect of this compound, a stimulator of soluble guanylyl cyclase, requires the presence of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of BAY 41-2272 and Cinaciguat (BAY 58-2667)
This guide provides a detailed, objective comparison of the distinct mechanisms of action of two key soluble guanylate cyclase (sGC) modulators: BAY 41-2272 and cinaciguat (B1243192) (also known as BAY 58-2667). Developed for researchers, scientists, and drug development professionals, this document outlines their interactions with sGC, presents supporting quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
Introduction to sGC Modulators
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle proliferation.[1] Pathological conditions associated with increased oxidative stress can lead to the oxidation and subsequent inactivation of sGC, rendering it unresponsive to NO.[2]
Pharmacological agents have been developed to target sGC directly and can be broadly classified into two distinct categories based on their mechanism and the state of the sGC enzyme they target:
-
sGC Stimulators: These compounds, such as this compound, enhance the activity of the reduced, functional form of sGC and act synergistically with NO.[2][3][4]
-
sGC Activators: These compounds, such as cinaciguat (BAY 58-2667), are unique in their ability to activate sGC that has been oxidized or has lost its prosthetic heme group, states in which the enzyme is insensitive to NO.[2][3][5]
The development of these two classes of molecules allows for targeted therapeutic intervention depending on the underlying pathophysiology of the NO-sGC-cGMP signaling cascade.
Core Mechanism of Action: A Tale of Two States
The fundamental difference between this compound and cinaciguat lies in the specific redox state of the sGC heme iron they target.
This compound (sGC Stimulator): this compound is a potent, NO-independent stimulator of the sGC enzyme. Its mechanism is critically dependent on the presence of the reduced ferrous (Fe²⁺) prosthetic heme group within sGC.[2][6] It binds to a regulatory site on the α1 subunit of sGC, distinct from the heme-binding pocket.[6] This binding stimulates cGMP production directly but, more importantly, it sensitizes sGC to endogenous NO, resulting in a powerful synergistic activation.[1][7] However, if the sGC heme is oxidized to the ferric (Fe³⁺) state, the stimulatory effect of this compound is lost.[6][8]
Cinaciguat (BAY 58-2667) (sGC Activator): Cinaciguat represents a different class of sGC modulator that acts as a heme-mimetic.[9] Its primary targets are the forms of sGC that are prevalent in disease states characterized by high oxidative stress: the oxidized (ferric, Fe³⁺) or completely heme-free (apo-sGC) enzyme.[5][10][11] These forms are unresponsive to both endogenous NO and sGC stimulators like this compound.[2] Cinaciguat functions by occupying the now-vacant or accessible heme-binding pocket, directly activating the enzyme and restoring cGMP production.[1][9][12] This activation is NO-independent. When combined with NO, the effect is additive rather than synergistic.[5][6] Furthermore, by binding to the heme pocket, cinaciguat can stabilize the enzyme and protect the heme-free sGC from proteasomal degradation.[1][9]
Data Presentation: Comparative Summary
The following table summarizes the key mechanistic and functional distinctions between this compound and cinaciguat.
| Feature | This compound | Cinaciguat (BAY 58-2667) |
| Drug Class | sGC Stimulator | sGC Activator |
| Target sGC State | Reduced (ferrous, Fe²⁺), heme-containing sGC[2][4] | Oxidized (ferric, Fe³⁺) or heme-free (apo) sGC[2][3][5] |
| Binding Site | Allosteric regulatory site on the α1 subunit[6] | Prosthetic heme-binding pocket[1][9][12] |
| Interaction with NO | Synergistic[1][4][7] | Additive[5][6] |
| Activity in Oxidative Stress | Ineffective or activity is abolished[6][8] | Highly effective; potency can be enhanced[1][13] |
| Effect on Heme-Free sGC | No activity | Activates and protects from degradation[1][9] |
| Potency (EC₅₀/IC₅₀) | sGC Activation: EC₅₀ of 0.09 µM to 0.17 µM in cell lines.[14] Platelet Aggregation Inhibition: IC₅₀ = 36 nM. | sGC Activation: Potent activation of oxidized sGC, 200-fold increase in activity reported.[3] Vasorelaxation: 160-fold more potent than this compound in relaxing rabbit saphenous artery rings.[15] |
Visualization of Mechanisms
Signaling Pathway Diagram
The diagram below illustrates the NO-sGC-cGMP signaling pathway, highlighting the distinct points of action for this compound and cinaciguat on the different functional states of the sGC enzyme.
Caption: Distinct mechanisms of sGC modulation by this compound and Cinaciguat.
Experimental Protocols
Differentiating sGC Stimulators from Activators using an sGC Activity Assay
A standard method to characterize and differentiate sGC modulators involves measuring the production of cGMP from GTP using either purified sGC enzyme or cell lysates containing sGC.
Objective: To determine if a compound acts as an sGC stimulator (NO-sensitive) or an sGC activator (NO-insensitive).
Materials:
-
Purified sGC or cell lysate (e.g., from HEK293 cells overexpressing sGC).[16]
-
Reaction Buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 1 mM DTT).[17]
-
GTP substrate (e.g., 500 µM), often with a [α-³²P]GTP tracer.[17]
-
Test Compounds: this compound and Cinaciguat.
-
NO donor: Sodium nitroprusside (SNP) or DEA-NONOate.
-
sGC Oxidizing Agent: 1H-[1][18][19]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).[13]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.[16]
-
Method for cGMP quantification (e.g., radioimmunoassay, ELISA kit, or chromatography).[16][17][20]
Procedure:
-
Preparation: Prepare parallel reaction mixtures containing the sGC enzyme source, reaction buffer, GTP, and a PDE inhibitor.
-
Experimental Conditions: Aliquot the mixture into different tubes and add compounds to create the following conditions:
-
Control: Vehicle only.
-
Compound Alone: this compound or Cinaciguat.
-
NO Donor: SNP alone.
-
Compound + NO Donor: this compound + SNP; Cinaciguat + SNP.
-
Oxidized Control: Pre-incubate the enzyme with ODQ, then add vehicle.
-
Compound on Oxidized sGC: Pre-incubate the enzyme with ODQ, then add this compound or Cinaciguat.
-
-
Reaction: Initiate the reaction by adding the GTP substrate. Incubate for a fixed time (e.g., 5-30 minutes) at 37°C.[16][17]
-
Termination: Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantification: Measure the amount of cGMP produced in each sample using a suitable detection method.
Expected Outcomes:
-
This compound (Stimulator): Will increase cGMP alone, show a synergistic (more than additive) increase with SNP, and will have little to no effect in the presence of ODQ.[16]
-
Cinaciguat (Activator): Will increase cGMP alone, show an additive increase with SNP, and will demonstrate robust (or even enhanced) activity in the presence of ODQ.[13]
Experimental Workflow Diagram
Caption: Workflow for an sGC activity assay to differentiate modulators.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. redheracles.net [redheracles.net]
- 6. ahajournals.org [ahajournals.org]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Mapping of the sGC Stimulator this compound Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 9. Structure of Cinaciguat (BAY 58–2667) Bound to Nostoc H-NOX Domain Reveals Insights into Heme-mimetic Activation of the Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure.Publications - Red HERACLES [redheracles.net]
- 11. The Soluble Guanylate Cyclase Activator BAY 58-2667 Protects against Morbidity and Mortality in Endotoxic Shock by Recoupling Organ Systems | PLOS One [journals.plos.org]
- 12. Figure 1 from Structure of Cinaciguat (BAY 58–2667) Bound to Nostoc H-NOX Domain Reveals Insights into Heme-mimetic Activation of the Soluble Guanylyl Cyclase* | Semantic Scholar [semanticscholar.org]
- 13. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NO and CO differentially activate soluble guanylyl cyclase via a heme pivot-bend mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cinaciguat - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY 41-2272 Demonstrates Robust Efficacy in Nitric Oxide-Deficient Preclinical Models
Wuppertal, Germany - The soluble guanylate cyclase (sGC) activator, BAY 41-2272, has shown significant therapeutic potential in preclinical models characterized by nitric oxide (NO) deficiency. Research indicates its effectiveness in ameliorating a range of pathologies, including hypertension, bladder dysfunction, and erectile dysfunction, by directly stimulating cGMP production, independent of endogenous NO. These findings position this compound as a promising therapeutic agent for conditions associated with impaired NO signaling.
In NO-deficient rodent models, typically induced by the administration of the NO synthase inhibitor Nω-nitro-L-arginine methyl ester (L-NAME), this compound has been shown to effectively counteract the detrimental effects of reduced NO bioavailability. Chronic treatment with L-NAME leads to a hypertensive state, which this compound has been demonstrated to nearly reverse.[1][2] Furthermore, this compound has been observed to prevent bladder dysfunction and ameliorate impaired corpus cavernosum relaxations in these models.[1][3]
The mechanism of action of this compound lies in its ability to directly activate sGC, a key enzyme in the NO signaling pathway that converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to smooth muscle relaxation and other physiological effects. In NO-deficient states, the activation of sGC is compromised. This compound bypasses the need for NO and directly stimulates sGC, thereby restoring the downstream signaling cascade. This NO-independent mechanism of action distinguishes this compound from other therapeutic classes, such as phosphodiesterase type 5 (PDE5) inhibitors, whose efficacy is dependent on the presence of NO.[4]
Comparative Efficacy in NO-Deficient Models
Experimental data highlights the superiority of this compound in conditions of low NO availability when compared to PDE5 inhibitors like sildenafil.[4] While sildenafil's efficacy is limited in NO-deficient environments, this compound maintains its therapeutic effect.[4]
| Parameter | NO-Deficient Model (L-NAME treated) | Effect of this compound | Comparative Effect of Alternatives | Reference |
| Mean Arterial Blood Pressure | Markedly increased (by 75%) | Nearly reversed the L-NAME-induced hypertension | Not specified in direct comparison | [1] |
| Bladder Function | Increased non-void contractions, increased threshold and peak pressure, decreased micturition frequency | Prevented the increase in non-void contractions and largely attenuated the rise in threshold and peak pressure; normalized micturition frequency | YC-1, another sGC stimulator, has shown to cause concentration-dependent relaxations in urethral preparations. | [1] |
| Corpus Cavernosum Relaxation | Significantly impaired nitrergic relaxations and enhanced contractile responses | Largely restored the impaired nitrergic relaxations and nearly restored the enhanced contractile responses | Sildenafil's efficacy is limited when NO levels are low. | [3][4] |
| Aortic Relaxation | Decreased maximal relaxation response to Acetylcholine (B1216132) | Significantly increased Acetylcholine-induced maximal aortic relaxation | Not specified in direct comparison | [5] |
Experimental Protocols
Induction of NO-Deficient Hypertensive Rat Model
A commonly used method to induce NO deficiency is the chronic administration of L-NAME.
-
Animals: Male Wistar rats (150-200g) are typically used.[5]
-
L-NAME Administration: L-NAME is dissolved in drinking water at a concentration that provides a daily dose of 20 mg/rat.[1][2]
-
Duration: The treatment is carried out for a period of four weeks to establish a stable hypertensive state.[1][3]
-
Confirmation of Hypertension: Mean arterial blood pressure is measured at the end of the treatment period to confirm the hypertensive state.[1]
Evaluation of Bladder Function (Cystometry)
-
Anesthesia: Rats are anesthetized, and the carotid artery is cannulated for blood pressure monitoring.[1]
-
Bladder Cannulation: A butterfly needle is inserted into the bladder dome and connected to a pressure transducer and an infusion pump.[1]
-
Cystometry: Saline is infused into the bladder at a constant rate (e.g., 4 ml/hr).[1]
-
Parameters Measured: Threshold pressure for micturition, peak pressure during micturition, micturition volume, and frequency of non-voiding contractions are recorded.[1]
Assessment of Corpus Cavernosum Relaxation
-
Tissue Preparation: The rat corpus cavernosum is isolated and mounted in an organ bath.
-
Contraction Induction: The tissue is pre-contracted with an α1-adrenoceptor agonist like phenylephrine.[3]
-
Relaxation Studies: Concentration-response curves are generated for acetylcholine and sodium nitroprusside to assess endothelium-dependent and -independent relaxation, respectively. Nitrergic relaxations are evaluated by electrical field stimulation.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NO-sGC-cGMP signaling pathway and a typical experimental workflow for evaluating this compound in an NO-deficient model.
Caption: NO-sGC-cGMP signaling pathway in normal, deficient, and this compound-treated states.
Caption: Experimental workflow for evaluating this compound in NO-deficient models.
References
- 1. scielo.br [scielo.br]
- 2. Administration of this compound prevents bladder dysfunction in nitric-oxide deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term oral treatment with this compound ameliorates impaired corpus cavernosum relaxations in a nitric oxide-deficient rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound Treatment Improves Acetylcholine-Induced Aortic Relaxation in L-NAME Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nitric Oxide-Independent Action of BAY 41-2272: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY 41-2272's performance against other soluble guanylate cyclase (sGC) modulators, supported by experimental data. We delve into the methodologies confirming its nitric oxide (NO)-independent mechanism of action, offering a clear perspective on its unique pharmacological profile.
This compound is a potent, direct stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the NO-sGC-cGMP signaling pathway that governs critical cardiovascular functions like vasodilation, inhibition of platelet aggregation, and smooth muscle cell proliferation.[1][2] Unlike traditional nitrovasodilators, this compound activates sGC independently of nitric oxide (NO), offering a therapeutic advantage in disease states characterized by impaired NO bioavailability.[1][3] This guide will compare this compound with other key sGC modulators, detail the experimental protocols that substantiate its NO-independent activity, and visualize the underlying molecular pathways.
Distinguishing sGC Stimulators and Activators
The therapeutic landscape of sGC modulation is primarily composed of two distinct classes of compounds: sGC stimulators and sGC activators.
-
sGC Stimulators , such as This compound and Riociguat , target the reduced (ferrous, Fe²⁺) form of sGC.[3] They act synergistically with NO, sensitizing the enzyme to even low concentrations of this endogenous signaling molecule, while also directly stimulating sGC activity in an NO-independent, but heme-dependent, manner.[1][3][4]
-
sGC Activators , like Cinaciguat , target the oxidized (ferric, Fe³⁺) or heme-free form of sGC, which is prevalent in conditions of oxidative stress and is unresponsive to NO.[3][4][5] Their action is additive with NO.[3]
This fundamental difference in their mechanism of action dictates their efficacy in various pathophysiological contexts.
Comparative Performance: this compound vs. Alternatives
The following tables summarize the quantitative data from various in vitro and cellular assays, offering a side-by-side comparison of this compound with other sGC modulators.
| Compound | Class | Target | Inhibition of Platelet Aggregation (IC₅₀) | Phenylephrine-induced Contraction of Rabbit Aorta (IC₅₀) |
| This compound | sGC Stimulator | Reduced (Fe²⁺) sGC | 36 nM[6] | 0.30 µM[6] |
| Riociguat | sGC Stimulator | Reduced (Fe²⁺) sGC | Data not available | Data not available |
| Cinaciguat | sGC Activator | Oxidized (Fe³⁺)/Heme-free sGC | Data not available | Data not available |
| Compound | Assay | Parameter | Value |
| This compound | ADP-induced platelet aggregation | IC₅₀ | 1.9 µM[5] |
| This compound | Collagen-induced platelet aggregation | IC₅₀ | 1.7 µM[5] |
| This compound | Thrombin-induced platelet aggregation | IC₅₀ | 5.9 µM[5] |
| Cinaciguat | Activation of heme-free sGC | EC₅₀ | ~0.2 µM[7][8] |
| Ataciguat | sGC Activation | EC₅₀ | 0.51 µM[1] |
Confirming NO-Independent Action: Experimental Protocols
The NO-independent activity of this compound is experimentally validated through a series of well-defined protocols. These experiments are designed to isolate the direct effect of the compound on sGC from the influence of endogenous or exogenous NO.
In Vitro sGC Activity Assay
Objective: To measure the direct effect of this compound on the enzymatic activity of purified sGC.
Methodology:
-
Enzyme Preparation: Purified human sGC is used.
-
Reaction Mixture: The reaction is conducted in a buffer containing 50 mM triethanolamine/HCl (pH 7.5), 1 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation), 5 mM creatine (B1669601) phosphate, 0.25 mg/ml creatine kinase, and 1 mg/ml BSA.
-
Incubation: The enzyme is incubated with varying concentrations of this compound for 10 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of 3 mM MgCl₂ and 0.5 mM GTP.
-
Termination: The reaction is stopped by the addition of 0.1 M HCl.
-
Quantification: The amount of cGMP produced is quantified using a commercial enzyme immunoassay (EIA) kit.[9]
Cellular cGMP Measurement in the Presence of an NO Synthase Inhibitor
Objective: To demonstrate that this compound can increase intracellular cGMP levels even when endogenous NO production is blocked.
Methodology:
-
Cell Culture: Vascular smooth muscle cells or platelets are cultured to the desired confluency.
-
Pre-treatment: Cells are pre-incubated with a nitric oxide synthase (NOS) inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME), to block endogenous NO synthesis.
-
Treatment: The cells are then treated with this compound at various concentrations.
-
Cell Lysis: After incubation, the cells are lysed using 0.1 M HCl.
-
cGMP Quantification: The intracellular cGMP concentration in the cell lysate is measured using a cGMP ELISA kit.[10]
Vascular Reactivity Studies in the Presence of an NO Synthase Inhibitor
Objective: To assess the vasodilatory effect of this compound in the absence of endogenous NO.
Methodology:
-
Tissue Preparation: Aortic rings are isolated from rats and mounted in an organ bath.
-
Pre-contraction: The aortic rings are pre-contracted with phenylephrine (B352888) to induce a stable tone.
-
NOS Inhibition: The tissues are incubated with L-NAME to inhibit NO synthase.
-
Cumulative Dosing: this compound is added to the organ bath in a cumulative manner, and the relaxation of the aortic rings is measured.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine. A significant relaxation in the presence of L-NAME confirms the NO-independent vasodilator effect of this compound.[10][11]
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The anti-aggregating effect of this compound, a stimulator of soluble guanylyl cyclase, requires the presence of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 7. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. This compound Treatment Improves Acetylcholine-Induced Aortic Relaxation in L-NAME Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Evaluating the Specificity of BAY 41-2272 for Soluble Guanylate Cyclase: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides an objective comparison of BAY 41-2272, a potent stimulator of soluble guanylate cyclase (sGC), with other relevant sGC modulators. The information presented herein is supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
This compound is a nitric oxide (NO)-independent stimulator of sGC, a key enzyme in the NO-cGMP signaling pathway. This pathway plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and neurotransmission. Dysregulation of this pathway is implicated in several cardiovascular diseases. This compound and similar compounds are valuable tools for investigating the therapeutic potential of targeting sGC.
Mechanism of Action and Comparative Compounds
This compound acts by binding to a regulatory site on the sGC enzyme, leading to its activation and subsequent conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] This action is independent of the presence of NO but can be synergistic with it.
For a comprehensive evaluation of this compound's specificity, this guide compares it with two other well-characterized sGC modulators:
-
YC-1: The first-in-class sGC stimulator. While historically significant, it is known to have off-target effects, including the inhibition of phosphodiesterases (PDEs).[3][4]
-
Riociguat (B1680643): A more recently developed sGC stimulator with an optimized pharmacokinetic profile, approved for the treatment of pulmonary hypertension.[5][6][7]
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound in comparison to YC-1 and riociguat. Lower EC50 and IC50 values indicate higher potency.
Table 1: In Vitro Potency for sGC Activation
| Compound | Class | EC50 for sGC Activation | Key Findings |
| This compound | sGC Stimulator | ~0.09 µM (in CHO cells)[1] | Significantly more potent than YC-1. |
| YC-1 | sGC Stimulator | ~18.6 µM (purified sGC)[1] | First-in-class sGC stimulator with known off-target effects. |
| Riociguat | sGC Stimulator | ~0.07 µM (recombinant sGC) | Potent sGC stimulator with favorable pharmacokinetic properties. |
Table 2: In Vitro Selectivity Profile - Phosphodiesterase (PDE) Inhibition
| Compound | PDE Isoform(s) Inhibited | IC50 Values | Key Findings |
| This compound | PDE5 (conflicting reports) | ~3 µM (one study)[1] | Some reports suggest PDE5 inhibition at concentrations comparable to sGC activation, while others state no significant inhibition at relevant concentrations.[5] |
| YC-1 | Various PDE isoforms (e.g., PDE1, PDE5) | Micromolar range | Known to inhibit multiple PDE isoforms, which can confound experimental results.[3] |
| Riociguat | Not clinically relevant | >10 µM | Generally considered to have no significant inhibitory activity against major PDE isoforms at therapeutic concentrations.[8] |
Table 3: Other Potential Off-Target Activities
| Compound | Off-Target | Effect | Relevance |
| This compound | Ca2+ channel blockade | Observed at higher concentrations | May contribute to vasorelaxant effects at supra-physiological doses. |
| YC-1 | HIF-1α | Inhibition | This cGMP-independent effect has been explored for its anti-cancer potential.[1][9] |
| Riociguat | Not well-documented | - | Considered to have a cleaner off-target profile compared to YC-1. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: NO-sGC-cGMP signaling pathway and points of intervention.
Caption: Workflow for in vitro sGC activity assessment.
Experimental Protocols
In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay
Objective: To determine the direct effect of this compound and other compounds on the enzymatic activity of purified sGC.
Materials:
-
Purified sGC enzyme
-
Assay buffer (e.g., 50 mM TEA, pH 7.4)
-
Guanosine triphosphate (GTP)
-
Magnesium chloride (MgCl₂)
-
[α-³²P]GTP (for radiometric detection) or a commercial cGMP ELISA kit (for colorimetric/fluorometric detection)
-
Test compounds (this compound, YC-1, Riociguat) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Stop solution (e.g., EDTA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, GTP, and a PDE inhibitor.
-
Add the purified sGC enzyme to the reaction mixture.
-
Add varying concentrations of the test compound or vehicle control to initiate the reaction.
-
Incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of cGMP produced.
-
Radiometric method: Separate [α-³²P]cGMP from [α-³²P]GTP using column chromatography and measure radioactivity using a scintillation counter.
-
ELISA method: Follow the manufacturer's instructions for the cGMP ELISA kit to determine the cGMP concentration.
-
-
Plot the cGMP concentration against the test compound concentration to determine the EC50 value.
Cellular cGMP Measurement Assay
Objective: To assess the ability of this compound and other compounds to increase intracellular cGMP levels in a cellular context.
Materials:
-
Cultured cells expressing sGC (e.g., vascular smooth muscle cells, platelets, or a recombinant cell line)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, YC-1, Riociguat)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercial cGMP ELISA kit
Procedure:
-
Seed cells in multi-well plates and culture until they reach the desired confluency.
-
Wash the cells with PBS.
-
Optionally, pre-incubate the cells with a PDE inhibitor (e.g., IBMX) to prevent cGMP degradation, though this may mask the effects of compounds with PDE inhibitory activity.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time at 37°C.
-
Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer. This will lyse the cells and inactivate enzymatic activity.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Analyze the supernatant for cGMP content using a commercial cGMP ELISA kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of each sample.
-
Plot the normalized cGMP concentration against the test compound concentration to determine the cellular EC50 value.
Conclusion
This compound is a highly potent stimulator of soluble guanylate cyclase, demonstrating significantly greater potency than the first-in-class compound, YC-1. While questions remain regarding its potential for PDE5 inhibition at higher concentrations, it is generally considered more selective for sGC than YC-1. Riociguat offers a similarly potent and selective profile with the advantage of optimized pharmacokinetics for clinical applications.
The choice between these compounds will depend on the specific research question. For studies requiring a highly potent and relatively selective sGC stimulator, this compound is an excellent tool. However, researchers should be mindful of the potential for off-target effects, particularly at higher concentrations, and consider including appropriate controls to validate their findings. For in vivo studies or when a clinically relevant comparator is needed, riociguat may be a more suitable choice. YC-1, while historically important, should be used with caution due to its known off-target activities. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and make informed decisions about the best compound for their experimental needs.
References
- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]
- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. ijsr.net [ijsr.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of research trends and development prospects of soluble guanylate cyclase stimulators/activators: using bibliometric methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BAY 41-2272: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the soluble guanylyl cyclase (sGC) activator, BAY 41-2272, ensuring the safety of personnel and environmental protection.
Researchers and laboratory personnel handling this compound are responsible for its proper disposal in accordance with institutional, local, and national regulations. This guide provides a procedural framework for the safe handling and disposal of this compound.
Key Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in ensuring its safe disposal. The following table summarizes its key hazard information.
| Hazard Category | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation (Category 2).[1] | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P317: If skin irritation occurs: Get medical help.[1] | |
| Eye Irritation | Causes serious eye irritation (Category 2A).[1] | P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P317: If eye irritation persists: Get medical help.[1] | |
| Respiratory Irritation | May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P319: Get medical help if you feel unwell.[1] | |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water.[1] Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.[1] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an approved hazardous waste disposal program. On-site treatment should not be attempted unless conducted by trained personnel with appropriate equipment in a controlled environment.
Step 1: Waste Identification and Segregation
-
Categorize the Waste : Treat all forms of this compound (pure compound, solutions, contaminated labware) as hazardous chemical waste.[2][3][4][5]
-
Segregate Waste Streams : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5][6][7] As a heterocyclic aromatic compound, it should be kept separate from:
-
Non-hazardous materials (regular trash).
-
Biological and infectious waste.
-
Radioactive waste.
-
Incompatible chemicals (e.g., strong oxidizing agents).[7]
-
Step 2: Container Selection and Management
-
Choose Compatible Containers : Use a designated, leak-proof container that is compatible with the chemical.[2][5][8] For solid waste, a clearly labeled, sealable plastic bag or a lined container is appropriate.[5] For liquid waste, use a tightly sealed, compatible container.[5][8]
-
Container Integrity : Ensure all waste containers are in good condition, free from leaks, and kept closed except when adding waste.[3][9][10] Do not overfill containers; allow for expansion.[6][8]
Step 3: Labeling
-
Clear and Accurate Labeling : All waste containers must be clearly and accurately labeled.[2][7][8] The label should include:
Step 4: Storage
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area.[3][7]
-
Safe Storage Conditions : The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[2][12]
-
Secondary Containment : Utilize secondary containment to prevent the spread of material in the event of a leak.[5][9][10]
-
Authorized Access : Ensure the storage area is secure and accessible only to authorized personnel.[11]
Step 5: Arranging for Disposal
-
Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[11]
-
Documentation : Complete all necessary waste disposal forms as required by your institution and regulatory agencies.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This document provides guidance on the disposal of this compound based on publicly available safety data and general laboratory safety protocols. It is not a substitute for a site-specific risk assessment or the specific disposal procedures mandated by your institution. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Safeguarding Your Research: A Comprehensive Guide to Handling BAY 41-2272
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, especially when working with potent compounds like BAY 41-2272. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound is a potent, orally active activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway.[1][2][3] Its ability to increase cGMP levels makes it a valuable tool in cardiovascular research.[1][2][3] However, its pharmacological activity necessitates careful handling to minimize exposure and ensure the safety of laboratory personnel.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, a comprehensive approach to personal protective equipment (PPE) is crucial.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the compound. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
This compound is soluble in DMSO.[2] When preparing solutions, add the solvent to the solid slowly to avoid generating dust.
-
-
During Experimentation:
-
Wear the recommended PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Work in a well-ventilated area to keep airborne concentrations low.
-
After handling, wash hands thoroughly with soap and water.
-
Experimental Protocols
Detailed methodologies for experiments involving this compound are crucial for reproducibility and safety. The following are examples of protocols cited in the literature:
In Vitro Cellular Assays:
-
Objective: To assess the effect of this compound on intracellular cGMP levels.
-
Cell Line: A7r5 rat aortic smooth muscle cells.
-
Methodology:
-
Culture A7r5 cells to the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 10 μM) for a specified duration (e.g., 15 minutes).
-
Lyse the cells and measure intracellular cGMP levels using a commercially available ELISA kit.
-
In Vivo Animal Studies:
-
Objective: To evaluate the effect of this compound on blood pressure in a hypertensive animal model.
-
Animal Model: Hypertensive dogs.
-
Methodology:
-
Administer a single oral dose of this compound (e.g., 0.3-3 mg/kg).
-
Monitor mean blood pressure over a 12-hour period.
-
Record and analyze the data to determine the dose-dependent effects on blood pressure.
-
Disposal Plan
Disposal and Decontamination Workflow:
Caption: Workflow for the safe disposal and decontamination of this compound and associated materials.
Step-by-Step Disposal and Decontamination Protocol:
-
Segregation of Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and disposable PPE, in a clearly labeled, sealed hazardous waste container.
-
Collect any liquid waste containing this compound in a separate, clearly labeled, sealed hazardous waste container.
-
-
Decontamination of Surfaces and Equipment:
-
Clean and decontaminate all work surfaces and non-disposable equipment that may have come into contact with the compound.
-
Use an appropriate cleaning agent, such as a detergent solution, followed by a rinse with a suitable solvent (e.g., 70% ethanol) to ensure removal of any residual compound.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of all laboratory personnel. This commitment to safety is the foundation of innovative and impactful scientific discovery.
References
- 1. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
